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  • Product: 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile

Core Science & Biosynthesis

Foundational

Technical Guide: Chemical Profiling and Synthetic Utility of 4-Chloro-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile

The following technical guide details the chemical properties, synthetic utility, and handling protocols for 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile . Executive Summary: The Scaffold Advantage In the landscape...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical properties, synthetic utility, and handling protocols for 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile .

Executive Summary: The Scaffold Advantage

In the landscape of modern drug discovery, 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile (CAS: 60290-21-3 analog/derivative) represents a "privileged scaffold." It belongs to the 5-azaindole class, a structural motif bio-isosteric to indole and purine.

This specific derivative is highly valued for two reasons:

  • Vector Control: The 4-chloro and 6-cyano substituents provide orthogonal vectors for chemical diversification. The C4-chloride is a "hot spot" for nucleophilic attack, while the C6-nitrile offers a handle for further transformation or hydrogen-bond acceptance in a binding pocket.

  • Physicochemical Balance: The pyridine nitrogen (N5) lowers the lipophilicity (LogP) compared to the parent indole, improving solubility and metabolic stability in drug candidates.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

Understanding the electronic distribution of this molecule is prerequisite to successful synthetic manipulation.

Structural Specifications
PropertyDetail
IUPAC Name 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile
Common Class 5-Azaindole; Pyrrolopyridine
Molecular Formula C₈H₄ClN₃
Molecular Weight 177.59 g/mol
Key Substituents Chloro (C4), Cyano (C6)
H-Bond Donors 1 (Pyrrole NH)
H-Bond Acceptors 3 (Pyridine N, Nitrile N, Pyrrole N lone pair involved in aromaticity)
Predicted Physicochemical Properties
  • LogP (Octanol/Water): ~1.9 – 2.1 (Moderate lipophilicity, ideal for cell permeability).

  • Acidity (pKa): The pyrrole NH is more acidic than indole (pKa ~16) due to the electron-withdrawing pyridine ring and nitrile group. Predicted pKa is ~12.5 – 13.5 .

  • Solubility: Low in water; high in polar aprotic solvents (DMSO, DMF, DMAc).

Reactivity Matrix & Functionalization

The core utility of this molecule lies in its predictable yet versatile reactivity profile.[1] The presence of the pyridine nitrogen (N5) and the electron-withdrawing nitrile group (C6) activates the ring system, particularly at the C4 position.

Reactivity Map (DOT Visualization)

The following diagram outlines the primary reactive sites and their corresponding chemical transformations.

ReactivityMap Core 4-chloro-1H-pyrrolo[3,2-c] pyridine-6-carbonitrile N1 N1 (Pyrrole NH) Acidity: pKa ~13 Core->N1 C4 C4-Chloro S_NAr Hotspot Core->C4 C6 C6-Cyano Electrophilic/Reducible Core->C6 C3 C3-Position Electrophilic Subst. Core->C3 Deprot Alkylation / Arylation (NaH, R-X) N1->Deprot SNAr Displacement by Amines/Alkoxides C4->SNAr Suzuki Pd-Catalyzed Coupling (Suzuki-Miyaura) C4->Suzuki Hydrolysis Hydrolysis to Amide/Acid C6->Hydrolysis Halogenation Halogenation (NIS/NBS) C3->Halogenation

Figure 1: Functionalization map of the 5-azaindole core. The C4-Cl position is the most kinetically active site for nucleophilic attack.

Mechanistic Insights
  • C4-Chloro Displacement (S_NAr):

    • Mechanism: The reaction proceeds via an addition-elimination mechanism (Meisenheimer complex). The pyridine nitrogen at position 5 acts as an electron sink, stabilizing the negative charge intermediate.

    • Effect of C6-CN: The nitrile group at C6 is strongly electron-withdrawing (Hammett σ_p ≈ 0.66). This significantly lowers the LUMO energy of the pyridine ring, making the C4 position highly electrophilic compared to a non-substituted 4-chloro-5-azaindole [1].

    • Selectivity: Nucleophiles will preferentially attack C4 over displacing the nitrile or attacking the pyrrole ring.

  • N1-Pyrrole Protection:

    • Before performing aggressive chemistry (e.g., lithiation or oxidation), the N1 proton often requires protection.

    • Common Groups: SEM (2-(trimethylsilyl)ethoxymethyl), Boc (tert-butoxycarbonyl), or Tosyl.

    • Note: The acidic nature of N1 allows for easy deprotonation with bases like Cs₂CO₃ or NaH in DMF.

  • C6-Nitrile Transformations:

    • The nitrile is generally robust under S_NAr conditions but can be hydrated to the primary amide using basic peroxide conditions (H₂O₂/NaOH) or hydrolyzed to the carboxylic acid under harsh acidic conditions.

Experimental Protocols

This section provides a validated workflow for the most common transformation: S_NAr displacement at the C4 position .

Protocol: C4-Amination via S_NAr

Objective: Synthesize 4-amino-substituted-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile.

Reagents:

  • Substrate: 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile (1.0 eq)

  • Nucleophile: Primary or Secondary Amine (1.2 – 1.5 eq)

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 – 3.0 eq) or K₂CO₃.

  • Solvent: n-Butanol (for thermal) or DMSO/NMP (for microwave).

Workflow:

  • Preparation: In a microwave vial or round-bottom flask, dissolve the 4-chloro substrate in the chosen solvent (0.2 M concentration).

  • Addition: Add the Amine followed by the Base.

  • Reaction:

    • Method A (Thermal): Heat to 100–120 °C for 4–12 hours. Monitor by LC-MS.

    • Method B (Microwave): Heat to 140 °C for 30–60 minutes. (Preferred for sterically hindered amines).

  • Workup:

    • Cool to room temperature.

    • Pour into water (10x volume). The product often precipitates due to the lipophilic nature of the core.

    • Filter and wash with water.

  • Purification: If no precipitate forms, extract with EtOAc, dry over MgSO₄, and purify via flash chromatography (DCM/MeOH gradient).

Critical Control Point:

  • Self-Validation: If the reaction stalls, check the pH. The formation of HCl byproduct can protonate the amine nucleophile, rendering it unreactive. Ensure excess base is present.

Case Study: Application in Kinase Inhibitor Design

In drug discovery, this scaffold is often utilized to target ATP-binding sites of kinases (e.g., JAK, SYK, or MK2).

Rationale:

  • The Pyrrole NH (N1) and Pyridine N (N5) form a characteristic "hinge-binding" motif, mimicking the adenine ring of ATP.

  • The C4-Substituent projects into the solvent-exposed region or the ribose pocket, allowing for solubility-enhancing groups (e.g., morpholine, piperazine).

  • The C6-Nitrile can interact with the "gatekeeper" residue or stabilize the conformation of the protein-ligand complex.

Synthesis Workflow Diagram

SynthesisWorkflow Start Precursor: 4-chloro-1H-pyrrolo[3,2-c] pyridine-6-carbonitrile Step1 Step 1: N1-Protection (SEM-Cl, NaH, DMF) Start->Step1 Step2 Step 2: S_NAr Reaction (R-NH2, DMSO, 120°C) Introduction of Solubilizing Group Step1->Step2 Step3 Step 3: Deprotection (TFA or TBAF) Step2->Step3 Final Final Kinase Inhibitor (ATP-Competitive) Step3->Final

Figure 2: Typical medicinal chemistry workflow converting the core scaffold into a bioactive inhibitor.[2]

Stability & Safety (HSE)

  • Hazard Classification: Acute Tox. 3 (Oral), Skin Irrit. 2, Eye Irrit. 2A.

  • Handling:

    • The nitrile group can release cyanide under extreme combustion or strong acidic hydrolysis; handle in a well-ventilated fume hood.

    • Store at 2–8 °C under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or hydrolysis of the nitrile [2].

  • Incompatibility: Avoid strong oxidizing agents and strong acids.

References

  • Lovering, F., et al. "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 2009. Link (Context: Physicochemical properties of sp3-rich vs aromatic scaffolds).

  • Sigma-Aldrich. "Safety Data Sheet: 4-Chloro-1H-pyrrolo[3,2-c]pyridine."[3] Link (Accessed Oct 2023).

  • St. Jean, D. J., et al. "5-Azaindoles as Potent JAK2 Inhibitors." Bioorganic & Medicinal Chemistry Letters, 2011. (Context: Reactivity of the 4-chloro-5-azaindole core).
  • PubChem Compound Summary. "4-chloro-1H-pyrrolo[3,2-c]pyridine."[4][3] National Center for Biotechnology Information. Link

(Note: Specific CAS 60290-21-3 refers to the 4-chloro-1H-pyrrolo[3,2-c]pyridine core.[4][5][3][6] The 6-carbonitrile derivative follows identical reactivity patterns with enhanced electrophilicity.)

Sources

Exploratory

The 5-Azaindole Scaffold in Advanced Therapeutics: Structural Elucidation and Synthetic Validation of 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Content Type: Technical Whitepaper & Application Guide Executive Summary In the landscape of modern fragment-based drug discovery (...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Content Type: Technical Whitepaper & Application Guide

Executive Summary

In the landscape of modern fragment-based drug discovery (FBDD), the strategic deployment of bioisosteres is paramount for optimizing lead compounds. The 5-azaindole (1H-pyrrolo[3,2-c]pyridine) scaffold represents a masterclass in such design, offering a unique electronic distribution that mimics both indole and purine systems[1][2]. This whitepaper provides an in-depth technical analysis of 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile , a highly functionalized 5-azaindole derivative. By dissecting its physicochemical properties, pharmacophoric utility, and providing a self-validating synthetic methodology, this guide equips researchers with the authoritative grounding necessary to leverage this compound in the development of next-generation kinase inhibitors and antiviral agents[3][4].

Structural Elucidation & Physicochemical Profile

The core of the molecule is 1H-pyrrolo[3,2-c]pyridine, commonly known as 5-azaindole. Unlike natural indoles, the introduction of a nitrogen atom at the 5-position alters the distribution of electron density through the interaction of a "π-electron-deficient" pyridine ring and a "π-electron-excessive" pyrrole ring[1].

The dual functionalization of this core—a chlorine atom at the C4 position and a carbonitrile (cyano) group at the C6 position—creates a highly specialized building block. The quantitative baseline data for this compound is summarized below:

Table 1: Quantitative and Molecular Data
PropertyValue
Chemical Name 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile
CAS Registry Number 2231675-90-2[5]
Molecular Formula C8H4ClN3[5]
Molecular Weight 177.59 g/mol [5]
Core Scaffold 1H-pyrrolo[3,2-c]pyridine (5-Azaindole)[2][6]
Key Substitutions C4-Chloro, C6-Carbonitrile

Mechanistic Rationale in Drug Design

As a Senior Application Scientist, I emphasize that functional groups should never be viewed merely as structural decorations; they are active participants in target engagement. The specific substitutions on 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile are engineered to solve common pharmacokinetic and pharmacodynamic bottlenecks[3].

The Causality of Scaffold Functionalization
  • The 5-Azaindole Core (Bioisosterism): The core acts as an adenine mimetic, making it exceptionally suited for binding the ATP-binding hinge region of kinases[3]. The N1 (pyrrole) acts as a hydrogen bond donor, while the N5 (pyridine) acts as a hydrogen bond acceptor. Furthermore, the additional nitrogen improves aqueous solubility and modulates Lipinski's rule of five parameters compared to traditional indoles[3].

  • C4-Chlorination (Halogen Bonding & Sterics): The C4-chloro substitution serves a dual purpose. Mechanistically, it acts as a steric shield, locking the molecule into a favorable bioactive conformation. Electronically, it introduces the capacity for halogen bonding—a highly directional, non-covalent interaction that significantly enhances target affinity within hydrophobic pockets[4].

  • C6-Cyanation (Electronic & Metabolic Modulation): The carbonitrile group is a powerful electron-withdrawing group (EWG). By pulling electron density away from the core, it lowers the pKa of the N1 proton, rendering it a stronger hydrogen bond donor. Crucially, substituting the C6 position blocks a primary site of cytochrome P450-mediated oxidative metabolism, thereby extending the compound's half-life in vivo[3].

G Core 5-Azaindole Core (Bioisostere) N1 N1 (Pyrrole) H-Bond Donor Core->N1 N5 N5 (Pyridine) H-Bond Acceptor Core->N5 C4_Cl C4-Chloro Halogen Bonding Core->C4_Cl C6_CN C6-Carbonitrile Electron Withdrawal Core->C6_CN Hinge Kinase Hinge Region Binding N1->Hinge Donates N5->Hinge Accepts Pocket Hydrophobic Pocket Steric Shielding C4_Cl->Pocket Fills Metabolism Metabolic Stability (CYP450 Resistance) C6_CN->Metabolism Enhances

Fig 1: Pharmacophore mapping of the substituted 5-azaindole core in kinase target binding.

Self-Validating Experimental Protocols

To ensure scientific integrity and trustworthiness, synthetic workflows must not rely on blind faith. The following protocol for the regioselective functionalization of the 5-azaindole core is designed as a self-validating system , where each step contains an internal feedback loop to verify success before proceeding[2].

Protocol: Regioselective Functionalization of 5-Azaindole

Step 1: N-Oxide Formation and C4-Chlorination

  • Procedure: Treat the 5-azaindole precursor with m-chloroperoxybenzoic acid (mCPBA) in dichloromethane at 0°C to form the N-oxide intermediate. Following solvent removal, treat the crude N-oxide with phosphorus oxychloride (POCl₃) at 90°C[2].

  • Causality: The pyridine nitrogen (N5) is oxidized to direct the nucleophilic attack of the chloride ion regioselectively. POCl₃ acts simultaneously as the activating agent and the chloride source.

  • Self-Validation Checkpoint: Perform an immediate LC-MS analysis of the crude mixture. The mass shift must correspond to the addition of oxygen (+16 Da) for the intermediate, followed by a net shift of +18 Da (substitution of O for Cl) in the final step. If the mass balance fails, quench immediately to prevent over-chlorination.

Step 2: Palladium-Catalyzed C6-Cyanation

  • Procedure: React the C4-chlorinated intermediate with zinc cyanide (Zn(CN)₂) in the presence of Pd(PPh₃)₄ and DMF at 120°C under an inert argon atmosphere.

  • Causality: The electron-rich nature of the pyrrole ring deactivates the pyridine ring towards standard nucleophilic aromatic substitution (SNAr). Transition-metal catalysis (Palladium) is strictly required to force regioselective insertion at the C6 position. Zn(CN)₂ is utilized over NaCN due to its superior solubility profile in DMF and lower volatility/toxicity.

  • Self-Validation Checkpoint: Monitor the reaction via FT-IR spectroscopy. The sudden appearance of a sharp, distinct absorption band at ~2220 cm⁻¹ confirms the successful incorporation of the C≡N triple bond. Do not proceed to workup until this band is clearly resolved.

Step 3: Final Purification and Structural Elucidation

  • Procedure: Purify the crude product via preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

  • Causality: High purity (>98%) is non-negotiable for downstream biological assays to prevent false positives generated by trace palladium catalysts or minor regioisomers.

  • Self-Validation Checkpoint: Conduct ¹H-NMR (DMSO-d₆). Validation is achieved by confirming the disappearance of the C4 and C6 aromatic protons, alongside the preservation of the highly deshielded N1 pyrrole proton (typically observed as a broad singlet >11.0 ppm).

Workflow Step1 1. N-Oxide Formation (mCPBA Oxidation) Val1 Validation A: LC-MS Mass Shift (+16 Da) Step1->Val1 Step2 2. C4-Chlorination (POCl3 Activation) Val1->Step2 Pass Val2 Validation B: Regioselectivity via 1H-NMR Step2->Val2 Step3 3. C6-Cyanation (Pd-catalyzed Zn(CN)2) Val2->Step3 Pass Val3 Validation C: IR Spectroscopy (~2220 cm⁻¹) Step3->Val3 Final Target Compound: >98% HPLC Purity Val3->Final Pass

Fig 2: Self-validating synthetic workflow for 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile.

Conclusion

The molecule 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile is far more than a simple heterocyclic building block; it is a highly tuned pharmacophore designed for advanced target engagement. By understanding the causality behind its structural components—from the bioisosteric nature of the 5-azaindole core to the electronic modulation provided by the chloro and cyano groups—researchers can systematically integrate this compound into robust, self-validating drug discovery pipelines.

References

  • PubChem - NIH. 5-Azaindole | C7H6N2 | CID 9220. Retrieved from:[Link]

  • PMC - NIH. The Azaindole Framework in the Design of Kinase Inhibitors. Retrieved from:[Link]

  • Semantic Scholar. Development of Azaindole-Based Frameworks as Potential Antiviral Agents and Their Future Perspectives. Retrieved from:[Link]

Sources

Foundational

Therapeutic potential of pyrrolo[3,2-c]pyridine-6-carbonitrile derivatives

Therapeutic Potential of Pyrrolo[3,2-c]pyridine-6-carbonitrile Derivatives Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals Executive Summary: The Scaffol...

Author: BenchChem Technical Support Team. Date: March 2026

Therapeutic Potential of Pyrrolo[3,2-c]pyridine-6-carbonitrile Derivatives

Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals

Executive Summary: The Scaffold as a Pharmacophore

The pyrrolo[3,2-c]pyridine scaffold (5-azaindole) represents a privileged structural motif in modern medicinal chemistry, distinguished by its ability to mimic the purine core of ATP while offering unique electronic properties for active site complementarity. Specifically, the 6-carbonitrile derivatives of this system function as critical "linchpins" in drug design. They serve a dual purpose:

  • Direct Pharmacophore: The nitrile group (–CN) acts as a reversible covalent warhead for cysteine proteases or a hydrogen-bond acceptor in the hinge region of kinases.

  • Synthetic Gateway: The 6-cyano moiety is the robust precursor to 6-carboxamides and 6-aminomethyl derivatives, which are central to high-affinity inhibitors of FMS (CSF-1R) and MPS1 kinases.

This guide analyzes the therapeutic utility of this scaffold, detailing the synthetic pathways, structure-activity relationships (SAR), and validated protocols for its application in oncology and inflammation.[1]

Chemical Architecture & Synthesis

Structural Logic

The pyrrolo[3,2-c]pyridine core is an electron-deficient bicycle. Introducing a carbonitrile group at the C6 position significantly alters the pharmacodynamics:

  • Electronic Tuning: The electron-withdrawing nitrile lowers the pKa of the pyrrole NH, enhancing hydrogen bond acidity for interaction with Glu/Asp residues in kinase hinge regions.

  • Metabolic Stability: The C6 position is metabolically vulnerable; the nitrile blocks oxidative metabolism (e.g., by CYP450) at this site.

Synthetic Protocol: Palladium-Catalyzed Cyanation

The most reliable route to the 6-carbonitrile derivative is the cyanation of the 6-bromo precursor. This method avoids harsh Rosenmund-von Braun conditions, utilizing Pd(0) catalysis for milder conversion.

Step-by-Step Protocol:

  • Reagents: 6-bromo-1H-pyrrolo[3,2-c]pyridine (1.0 equiv), Zn(CN)₂ (0.6 equiv), Pd₂(dba)₃ (0.02 equiv), dppf (0.04 equiv), Zn dust (0.1 equiv).

  • Solvent System: Anhydrous DMA (Dimethylacetamide).

  • Procedure:

    • Charge a Schlenk flask with the bromo-substrate, Zn(CN)₂, Pd catalyst, ligand, and Zn dust.

    • Evacuate and backfill with Argon (3 cycles).

    • Add DMA via syringe.[2]

    • Heat to 120°C for 4–6 hours. Monitor by LC-MS for the disappearance of the bromide (M+H 197/199) and appearance of the nitrile (M+H 144).

    • Workup: Cool to RT, dilute with EtOAc, wash with 1M NH₄OH (to sequester Zn/Pd), water, and brine. Dry over Na₂SO₄.[2]

    • Purification: Flash chromatography (CH₂Cl₂/MeOH gradient).

Synthesis Start 6-Bromo-1H-pyrrolo[3,2-c]pyridine Product 1H-Pyrrolo[3,2-c]pyridine-6-carbonitrile Start->Product Pd-Catalyzed Cyanation Reagents Zn(CN)2, Pd2(dba)3, dppf DMA, 120°C Reagents->Product Deriv 6-Carboxamide / 6-Aryl Derivatives (Therapeutic Agents) Product->Deriv Hydrolysis or Transformation

Figure 1: Synthetic workflow for accessing the 6-carbonitrile core and its downstream therapeutic derivatives.

Therapeutic Targets & Mechanisms

The 6-substituted pyrrolo[3,2-c]pyridine scaffold has demonstrated high potency against specific kinase families. The 6-CN group is often the precursor to the bioactive amide (in FMS inhibitors) or acts as an isostere in MPS1 inhibitors.

FMS Kinase (CSF-1R) Inhibition[3]
  • Indication: Cancer (metastasis), Rheumatoid Arthritis, Tenosynovial Giant Cell Tumor.

  • Mechanism: Colony-Stimulating Factor-1 Receptor (CSF-1R/FMS) drives macrophage proliferation. Inhibition reprograms the tumor microenvironment.

  • Key Derivative: Compound 1r (a 6-substituted derivative).[2]

  • SAR Insight: The pyrrolo[3,2-c]pyridine core binds to the ATP pocket. The substituent at C6 (derived from the nitrile/amide) extends into the solvent-accessible region, conferring selectivity against homologous kinases like KIT or PDGFR.

  • Data: IC₅₀ = 30 nM against FMS kinase; >30-fold selectivity over fibroblasts.[3]

MPS1 (TTK) Kinase Inhibition
  • Indication: Triple-Negative Breast Cancer (TNBC).

  • Mechanism: MPS1 controls the Spindle Assembly Checkpoint (SAC). Inhibition causes premature anaphase, severe aneuploidy, and mitotic catastrophe.

  • SAR Insight: Structure-based design utilizing the 6-position to lock the bioactive conformation. The rigid bicyclic core minimizes entropy loss upon binding.

Tubulin Polymerization
  • Indication: Solid Tumors.

  • Mechanism: Binding to the colchicine site of tubulin, disrupting microtubule dynamics and causing G2/M arrest.

Mechanism of Action: Signaling Pathway

The following diagram illustrates the downstream effects of inhibiting FMS (CSF-1R) using pyrrolo[3,2-c]pyridine derivatives.

Signaling Inhibitor Pyrrolo[3,2-c]pyridine Derivative CSF1R CSF-1R (FMS) Receptor Tyrosine Kinase Inhibitor->CSF1R Inhibits RAS RAS CSF1R->RAS PI3K PI3K CSF1R->PI3K RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK AP1 AP-1 (c-Fos/c-Jun) ERK->AP1 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival Proliferation Macrophage Proliferation AP1->Proliferation

Figure 2: Inhibition of CSF-1R signaling cascades (MAPK and PI3K/mTOR) by pyrrolo[3,2-c]pyridine derivatives, leading to reduced proliferation and survival of pathogenic macrophages.

Preclinical Pharmacology & Data Summary

The following table summarizes the potency of key derivatives accessed via the 6-carbonitrile/6-bromo scaffold.

TargetCompound IDIC₅₀ (Enzymatic)Cell Line (IC₅₀/GI₅₀)Key Outcome
FMS Kinase Compound 1r30 nMBMDM (84 nM)High selectivity vs. fibroblasts; Anti-inflammatory.
MPS1 Kinase CCT25145525 nMHCT116 (0.16 µM)Induced aneuploidy and mitotic catastrophe.
Tubulin Compound 10tN/A (Binding)HeLa (0.12 µM)G2/M arrest; Colchicine site binder.[4]

Pharmacokinetic Profile (General for Scaffold):

  • Solubility: The pyridine nitrogen improves aqueous solubility compared to indole analogues.

  • Permeability: High passive permeability (Caco-2 data often > 10 x 10⁻⁶ cm/s).

  • Metabolism: The 6-CN group is resistant to oxidation. However, if hydrolyzed to the amide in vivo, clearance rates may increase.

Experimental Protocol: FMS Kinase Assay

To validate the activity of synthesized derivatives, use the following FRET-based assay standard.

Reagents:

  • Recombinant Human CSF-1R (FMS) kinase domain.

  • FRET peptide substrate (e.g., Z'-LYTE™ Tyr 1 Peptide).

  • ATP (at Km, typically 100 µM).

Protocol:

  • Preparation: Dilute compounds in DMSO to 100x final concentration.

  • Incubation: Mix Kinase (1-5 ng/well), Substrate (2 µM), and Compound in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Initiation: Add ATP to initiate the reaction. Incubate at RT for 1 hour.

  • Development: Add Development Reagent (Site-specific protease) which cleaves non-phosphorylated peptide.

  • Readout: Measure Fluorescence Ratio (Coumarin/Fluorescein) on a plate reader.

  • Analysis: Plot % Inhibition vs. log[Compound]. Fit to Hill equation to derive IC₅₀.

References

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). Journal of Medicinal Chemistry.

  • Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Orally bioavailable cathepsin K inhibitors with pyrrolopyrimidine scaffold. (Contextual grounding for nitrile warheads in related scaffolds). Expert Opinion on Therapeutic Patents.

Sources

Exploratory

4-Chloro-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile: Structural Dynamics, Reactivity, and Applications in Kinase Inhibitor Design

In the landscape of modern medicinal chemistry, the 5-azaindole (1H-pyrrolo[3,2-c]pyridine) scaffold has emerged as a privileged pharmacophore, particularly in the design of ATP-competitive kinase inhibitors[1]. As a Sen...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry, the 5-azaindole (1H-pyrrolo[3,2-c]pyridine) scaffold has emerged as a privileged pharmacophore, particularly in the design of ATP-competitive kinase inhibitors[1]. As a Senior Application Scientist, I frequently evaluate building blocks not merely by their structural novelty, but by their programmable reactivity.

The compound 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile (CAS: 2231675-90-2) represents a masterclass in electronic engineering. By flanking the pyridine nitrogen with two highly electron-withdrawing groups—a chlorine atom at C4 and a carbonitrile at C6—this scaffold is primed for precise, sequential functionalization. This whitepaper provides an in-depth technical guide to the structural properties, mechanistic reactivity, and self-validating synthetic protocols associated with this highly versatile building block.

Chemical Identity and Physicochemical Profiling

Before deploying a scaffold into a high-throughput library synthesis, its fundamental physicochemical parameters must be established. The 5-azaindole core is an isostere of indole, but the substitution of a carbon for a nitrogen at position 5 drastically alters its electronic distribution, making the fused pyridine ring highly electron-deficient[2].

Table 1: Physicochemical and Structural Identifiers

PropertyValueReference
Chemical Name 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile[3]
CAS Registry Number 2231675-90-2[3]
Molecular Formula C8H4ClN3[3]
Molecular Weight 177.59 g/mol [3]
SMILES N#CC1=NC(Cl)=CC2=C1C=CN2[4]
Core Scaffold 5-Azaindole (1H-pyrrolo[3,2-c]pyridine)[2]

Structural & Electronic Causality (The "Why")

To understand the synthetic utility of 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile, we must analyze its electronic topology.

In a standard 5-azaindole, the N5 nitrogen withdraws electron density from the adjacent C4 and C6 positions via inductive and resonance effects[5]. In this specific compound:

  • The C4 Position: Bears a chlorine atom. While chlorine is electronegative, its primary role here is as an excellent leaving group. The position is highly activated by the adjacent N5 nitrogen.

  • The C6 Position: Bears a carbonitrile (-C≡N) group. This is a powerful

    
    -acceptor. It severely depresses the Lowest Unoccupied Molecular Orbital (LUMO) of the entire pyridine system.
    

The Causality of Reactivity: The synergistic electron-withdrawing effect of the N5 atom and the C6-carbonitrile makes the C4-chlorine exceptionally labile. It is perfectly primed for Nucleophilic Aromatic Substitution (SNAr) with aliphatic or aromatic amines, a critical step in appending hinge-binding motifs for kinase inhibitors[6].

SNAr_Pathway A 4-Chloro-5-azaindole (Electrophilic Core) B Meisenheimer Complex (Anionic Intermediate) A->B Nucleophile (Nu-H) Base, Heat C C4-Substituted Azaindole Product B->C - Cl⁻ (Leaving Group) Rearomatization

Figure 1: Nucleophilic Aromatic Substitution (SNAr) pathway at the C4 position.

Self-Validating Experimental Protocol: C4 SNAr

In drug discovery, protocols must be robust and self-validating. The following methodology details the displacement of the C4-chloro group with a primary aliphatic amine to build a kinase inhibitor library.

Table 2: Optimized SNAr Reaction Parameters

ParameterValue/ReagentCausality / Rationale
Electrophile 1.0 eq (CAS 2231675-90-2)Limiting reagent; highly activated by C6-CN.
Nucleophile 1.2 eq (Primary Amine)Slight excess ensures full conversion without difficult purification.
Base 3.0 eq (DIPEA)Non-nucleophilic acid scavenger; prevents amine protonation.
Solvent NMP (Anhydrous)High dielectric constant stabilizes the Meisenheimer intermediate.
Temperature 110 °C (Microwave)Overcomes activation energy rapidly; prevents thermal degradation.
Step-by-Step Methodology
  • Preparation: In an oven-dried 10 mL microwave vial equipped with a stir bar, dissolve 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile (1.0 eq) in anhydrous N-Methyl-2-pyrrolidone (NMP) to achieve a 0.2 M concentration.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Expert Insight: DIPEA is strictly chosen over inorganic bases like

    
     to maintain a homogeneous reaction mixture under microwave conditions and to prevent base-catalyzed hydration of the sensitive C6-carbonitrile.
    
  • Nucleophile Addition: Add the desired primary amine (1.2 eq) dropwise.

  • Execution: Seal the vial with a crimp cap and subject the mixture to microwave irradiation at 110 °C for 30 minutes.

  • Self-Validation (In-Process Control): Extract a 5

    
    L aliquot, dilute in LC-MS grade Methanol, and analyze via LC-MS.
    
    • Validation Check 1: Confirm the complete disappearance of the starting material mass (

      
      ).
      
    • Validation Check 2: Observe the loss of the characteristic 3:1 isotopic cluster of the

      
      Cl/
      
      
      
      Cl isotopes. The product must show a clean monoisotopic peak corresponding to
      
      
      .

Applications in Kinase Inhibitor Design

The 5-azaindole core is a well-documented hinge-binding motif. The N5 nitrogen acts as a crucial hydrogen bond acceptor, while the N1-H acts as a hydrogen bond donor, perfectly mimicking the binding geometry of the adenine ring of ATP within the kinase hinge region[6].

Specific kinases successfully targeted by pyrrolo[3,2-c]pyridine derivatives include:

  • FMS (CSF-1R) Kinase: Overexpressed in ovarian, prostate, and breast cancers, as well as inflammatory disorders like rheumatoid arthritis. Derivatives of this scaffold have shown potent nanomolar inhibition (IC50 < 100 nM) against FMS[1],[7].

  • MPS1 (TTK) Kinase: A mitotic kinase crucial for the spindle assembly checkpoint. Inhibitors based on the 1H-pyrrolo[3,2-c]pyridine scaffold have demonstrated oral bioavailability and potent anti-proliferative activity in PTEN-deficient breast tumor cells[6].

DrugDiscovery A Scaffold: CAS 2231675-90-2 (4-Cl, 6-CN 5-Azaindole) B C4 SNAr / Cross-Coupling (Introduce Hinge Binder) A->B C C6 Nitrile Modification (Hydrolysis to Amide) B->C D Kinase Panel Screening (e.g., FMS, MPS1) C->D E Lead Optimization (In Vitro / In Vivo) D->E

Figure 2: Modular kinase inhibitor library generation workflow.

Analytical Integrity & NMR Validation

When validating the structural integrity of the purchased or synthesized 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile,


H NMR (DMSO-

) is definitive. The pyrrole protons (C2-H and C3-H) will appear as coupled doublets (

Hz) between 6.5 and 7.5 ppm. The defining feature is the isolated C7-H proton on the pyridine ring, which will appear as a sharp singlet shifted significantly downfield (typically > 8.0 ppm) due to the strong deshielding effect of the adjacent C6-carbonitrile and the fused ring system.

References

1.[3] synblock.com - CAS 2231675-90-2 | 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile - Synblock - 2.[1] nih.gov - Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase - PMC - 3.[6] acs.org - Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1) | Journal of Medicinal Chemistry - 4.[7] nih.gov - Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PubMed - 5.[4] bidepharm.com - 6-chloro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile-毕得医药 - 6.[5] ethernet.edu.et - Heterocyclic Chemistry in Drug Discovery - National Academic Digital Library of Ethiopia - 7.[2] thieme-connect.de - Product Class 22: Azaindoles and Their Derivatives -

Sources

Foundational

Technical Guide: The Role of 4-Chloro-1H-Pyrrolo[3,2-c]Pyridine-6-Carbonitrile in Kinase Inhibitor Discovery

The 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile (CAS: 2231675-90-2) is a sophisticated, high-value heterocyclic intermediate used in the synthesis of ATP-competitive kinase inhibitors. It belongs to the 5-azaindole...

Author: BenchChem Technical Support Team. Date: March 2026

The 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile (CAS: 2231675-90-2) is a sophisticated, high-value heterocyclic intermediate used in the synthesis of ATP-competitive kinase inhibitors. It belongs to the 5-azaindole (pyrrolo[3,2-c]pyridine) class, a scaffold that serves as a bioisostere for the purine core of ATP.

This guide details its strategic application in medicinal chemistry, focusing on its reactivity profile, structural biology implications, and synthetic utility.

Strategic Rationale: The 5-Azaindole Advantage

In the crowded intellectual property (IP) landscape of kinase inhibitors, the 7-azaindole (pyrrolo[2,3-b]pyridine) scaffold—exemplified by drugs like Vemurafenib—is heavily patented. The 5-azaindole (pyrrolo[3,2-c]pyridine) offers a distinct "IP-breaking" alternative while retaining critical physiochemical properties.

Pharmacophore Mapping

The 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile scaffold is designed to mimic the adenosine moiety of ATP, but with specific vectors for optimization:

  • The Core (5-Azaindole): Provides a rigid, planar bicyclic system that fits the narrow ATP binding cleft.

  • Position 4 (Chlorine): A "Warhead Precursor." It is positioned to be displaced by an amine to generate a hydrogen bond donor/acceptor motif essential for interacting with the kinase Hinge Region .

  • Position 6 (Nitrile): A "Solvent Vector." This group points towards the solvent-exposed region or the ribose-binding pocket, allowing for solubility-enhancing modifications without disrupting the core binding mode.

Physicochemical Profile
PropertyValue/CharacteristicImplication for Drug Design
Molecular Weight 177.59 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).
LogP (Calc) ~1.8 - 2.2Favorable lipophilicity for cell permeability.
H-Bond Donors 1 (Pyrrole NH)Critical for anchoring the scaffold.
H-Bond Acceptors 2 (Pyridine N, Nitrile N)Pyridine N5 often acts as the hinge acceptor.
Reactivity High (C4-Cl SNAr)Enables rapid library generation.

Structural Biology & Binding Mode

Understanding how this scaffold orients within the kinase active site is critical for rational design.

The "Adenine Mimic" Orientation

In the most common binding mode for 5-azaindole inhibitors (e.g., against Cdc7 , JAK , or c-Met ), the scaffold aligns as follows:

  • Hinge Interaction: The N5 (pyridine nitrogen) acts as a Hydrogen Bond Acceptor (HBA) interacting with the backbone NH of the hinge residue.

  • Hinge Interaction 2: The C4-substituent (after displacing Cl with an amine, -NH-R) acts as a Hydrogen Bond Donor (HBD) to the backbone carbonyl of the hinge residue.

  • Gatekeeper Interaction: The C6-substituent (derived from the nitrile) is positioned near the Gatekeeper residue, allowing access to the back pocket or solvent front.

Visualization: Pharmacophore Map

Pharmacophore Scaffold 5-Azaindole Core (Pyrrolo[3,2-c]pyridine) C4_Cl C4-Chlorine (Reactive Handle) Scaffold->C4_Cl Position 4 C6_CN C6-Nitrile (Solvent Vector) Scaffold->C6_CN Position 6 N5_Py N5-Nitrogen (Hinge Acceptor) Scaffold->N5_Py Position 5 N1_NH N1-Pyrrole NH (Auxiliary Donor) Scaffold->N1_NH Position 1 Hinge Kinase Hinge Region (Backbone NH/CO) C4_Cl->Hinge Precursor to H-Bond Donor Solvent Solvent Front / Ribose Pocket (Solubility/Selectivity) C6_CN->Solvent Growth Vector N5_Py->Hinge H-Bond Acceptor

Caption: Pharmacophore mapping of the 5-azaindole scaffold within the ATP-binding pocket. The C4-Cl is a precursor to the primary hinge interaction.

Synthetic Utility & Experimental Protocols

The 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile intermediate is a "divergent point" in synthesis. Its orthogonal reactivity allows chemists to functionalize the C4 and C6 positions independently.

Reaction Workflow: The "C4-First" Strategy

The chlorine at C4 is highly activated towards Nucleophilic Aromatic Substitution (SNAr ) due to the electron-withdrawing nature of the adjacent pyridine nitrogen (N5) and the para-nitrile group (at C6).

Standard Workflow:

  • Step 1 (SNAr): Displacement of C4-Cl with a primary amine (Hinge Binder installation).

  • Step 2 (Hydrolysis/Reduction): Conversion of C6-CN to an amide or amine (Tail modification).

  • Step 3 (N-Alkylation): Optional functionalization of the pyrrole N1 (if not protected).

Detailed Protocol: C4-SNAr Displacement

Objective: To introduce the hinge-binding amine motif.

Reagents:

  • Substrate: 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile (1.0 eq)

  • Nucleophile: Aniline or Cycloalkylamine (e.g., 4-morpholinoaniline) (1.2 eq)

  • Base: DIPEA (Diisopropylethylamine) (2.0 eq) or K₂CO₃.

  • Solvent: n-Butanol (n-BuOH) or NMP (N-Methyl-2-pyrrolidone).

  • Temperature: 100°C - 130°C (Microwave preferred for rapid screening).

Procedure:

  • Dissolution: In a microwave vial, dissolve the 4-chloro substrate (100 mg, 0.56 mmol) in n-BuOH (3 mL).

  • Addition: Add the amine nucleophile (0.67 mmol) followed by DIPEA (1.12 mmol).

  • Reaction: Seal the vial and heat to 120°C for 1-2 hours under microwave irradiation. Monitor by LC-MS for the disappearance of the starting material (M+H = 178).

  • Workup:

    • Cool to room temperature.

    • If product precipitates: Filter and wash with cold ethanol/ether.

    • If soluble: Concentrate in vacuo, dilute with EtOAc, wash with water/brine, dry over Na₂SO₄, and purify via flash chromatography (DCM/MeOH gradient).

  • Validation: Confirm structure via ¹H-NMR (loss of C4-Cl signal, appearance of amine NH and alkyl/aryl protons).

Detailed Protocol: C6-Nitrile Hydrolysis

Objective: To convert the nitrile vector into a primary amide (common in JAK/CDK inhibitors).

Reagents:

  • Substrate: C4-substituted intermediate (from Step 3.2).

  • Reagent: Potassium hydroxide (KOH) or H₂O₂/NaOH.

  • Solvent: Ethanol/Water or DMSO.

Procedure (Gattermann-type or Basic Hydrolysis):

  • Suspend the nitrile intermediate in EtOH (5 mL).

  • Add 6M NaOH (1 mL) and 30% H₂O₂ (0.5 mL).

  • Stir at 50°C for 30 minutes.

  • Mechanism: The peroxide attacks the nitrile to form the peroxyimidic acid, which rearranges to the amide.

  • Workup: Quench with saturated Na₂SO₃ (to destroy excess peroxide), neutralize with 1M HCl, and extract with EtOAc.

Synthetic Pathway Visualization

Synthesis SM Starting Material (4-Cl, 6-CN, 5-Azaindole) Inter1 Intermediate A (C4-Amino, 6-CN) SM->Inter1 Nucleophilic Displacement Prod1 Target 1: Amide Inhibitor (C4-Amino, 6-CONH2) (JAK/CDK Selectivity) Inter1->Prod1 Hydration Prod2 Target 2: Amine Inhibitor (C4-Amino, 6-CH2NH2) (Solubility Enhanced) Inter1->Prod2 Reduction Reagent1 Step 1: SNAr R-NH2, DIPEA, 120°C Reagent1->Inter1 Reagent2 Step 2a: Hydrolysis NaOH, H2O2 Reagent2->Prod1 Reagent3 Step 2b: Reduction Raney Ni, H2 or LiAlH4 Reagent3->Prod2

Caption: Divergent synthesis strategy utilizing the orthogonal reactivity of the C4-Chlorine and C6-Nitrile groups.

Case Studies & Applications

While CAS 2231675-90-2 is a modern building block, the 5-azaindole scaffold has been validated in several high-profile discovery programs.

Cdc7 Kinase Inhibitors

Researchers have utilized 5-azaindole derivatives to target Cdc7 , a kinase critical for DNA replication initiation.

  • Mechanism: The 4-position is substituted with a piperazine or aniline to bind the hinge. The 6-position (often derived from a nitrile or ester) is modified to interact with the solvent front, improving metabolic stability compared to the 7-azaindole counterparts [1, 2].

c-Met Inhibitors

In c-Met discovery, the 5-azaindole core serves as a scaffold to orient a "U-shaped" conformation. The 4-chloro group is typically replaced by an aryl group (via Suzuki coupling) or a phenoxy group to access the hydrophobic back pocket [2].

JAK Family Selectivity

The 6-cyano group is particularly valuable in JAK1/JAK2 inhibitor design. Converting the nitrile to a carboxamide allows the molecule to form water-mediated hydrogen bonds with the sugar-pocket residues, often enhancing selectivity over other kinases [3].

References

  • Popowycz, F., et al. "The Azaindole Framework in the Design of Kinase Inhibitors." Molecules, vol. 25, no. 11, 2020, p. 2560. Link

  • Sleebs, B. E., et al. "Azaindole-Based Inhibitors of Cdc7 Kinase: Impact of the Pre-DFG Residue, Val 195." Journal of Medicinal Chemistry, vol. 54, no. 8, 2011, pp. 2914-2923. Link

  • Synblock. "Product Data Sheet: 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile (CAS 2231675-90-2)."[1] Synblock Catalog, 2023. Link

  • BLD Pharm. "Material Safety Data Sheet: 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile." BLD Pharm, 2023. Link

Sources

Exploratory

Technical Whitepaper: Solvation Dynamics and Solubility Profiling of 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile in DMSO and Methanol

Executive Summary The compound 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile (CAS: 2231675-90-2) is a highly functionalized heterocyclic building block[1]. Featuring a pyrrolo-pyridine (azaindole) core substituted wi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile (CAS: 2231675-90-2) is a highly functionalized heterocyclic building block[1]. Featuring a pyrrolo-pyridine (azaindole) core substituted with both electron-withdrawing chloro and cyano groups, it serves as a privileged bioisostere for purines and indoles in the development of kinase inhibitors (such as MPS1 inhibitors) and antiviral agents[2][3].

A critical bottleneck in the preclinical utilization of azaindole derivatives is their physicochemical behavior—specifically, their high crystal lattice energy and poor aqueous thermodynamic solubility[2]. This whitepaper provides an in-depth technical analysis of the compound's solubility profile in two primary organic solvents: Dimethyl sulfoxide (DMSO) and Methanol (MeOH). By understanding the thermodynamic causality behind its solvation, researchers can optimize stock solution preparation, cross-coupling reaction conditions, and in vitro assay reliability.

Structural Causality and Solvation Thermodynamics

To understand why 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile behaves the way it does in solution, we must analyze its structural micro-environment:

  • Hydrogen Bonding Network: The pyrrole N-H acts as a strong hydrogen-bond donor, while the pyridine nitrogen and the cyano group act as potent hydrogen-bond acceptors[3]. In the solid state, this creates a tightly packed, highly stable crystal lattice.

  • Aqueous Insolubility: The presence of the lipophilic chloro group and the rigid planar aromatic system drastically reduces the hydration energy, making the compound nearly insoluble in water (typically <0.01 mg/mL for this class of compounds)[2].

  • The Role of DMSO: DMSO is a highly polar, aprotic solvent. Its strongly polarized S=O bond acts as an aggressive hydrogen-bond acceptor, effectively disrupting the intermolecular N-H interactions of the azaindole lattice without donating protons that might compete with the cyano group.

  • The Role of Methanol: Methanol is a polar protic solvent. It can solvate the molecule by acting as both an H-bond donor (interacting with the cyano and pyridine nitrogens) and an acceptor (interacting with the pyrrole N-H). However, because its dielectric constant is lower than that of water, it accommodates the lipophilic chloro-aromatic core more effectively, though often requiring thermal energy (heating) to fully break the initial crystal lattice[4][5].

Solvation A Crystal Lattice (Strong Intermolecular H-Bonds) B Solvent Cavity Formation (DMSO/MeOH) A->B C Disruption of Pyrrole N-H & Pyridine N Interactions B->C D Thermodynamically Solvated State C->D

Thermodynamic solvation pathway of the azaindole lattice in polar organic solvents.

Quantitative Solubility Profile

The table below synthesizes the physicochemical solvent parameters and the empirical solubility thresholds for 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile.

Solvent ParameterDimethyl Sulfoxide (DMSO)Methanol (MeOH)
Solvent Type Polar AproticPolar Protic
Dielectric Constant (ε) 46.732.7
H-Bond Capability Acceptor onlyDonor and Acceptor
Estimated Solubility Limit ~50 - 100 mg/mL (Highly Soluble)~5 - 15 mg/mL (Moderately Soluble)
Preparation Requirements Requires anhydrous conditions; sonication recommended[6].Requires moderate heating (reflux/sealed tube) or prolonged sonication[4][5].
Primary Application In vitro biological assay stock solutions; storage.Organic synthesis (e.g., conjugate additions, cross-coupling)[4].

Note: The hygroscopic nature of DMSO means that absorption of atmospheric moisture will exponentially decrease the solubility of the compound, leading to spontaneous precipitation[6].

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols are provided for determining and utilizing the solubility of 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile.

Protocol A: Thermodynamic Equilibrium Solubility Determination (Shake-Flask Method)

This protocol utilizes the classical shake-flask method coupled with HPLC-UV to determine exact solubility limits[7].

Step-by-Step Workflow:

  • Preparation: Weigh an excess amount (e.g., 20 mg) of 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile into a chemically resistant, sealed glass vial.

  • Solvent Addition: Add exactly 1.0 mL of the target solvent (anhydrous DMSO or HPLC-grade Methanol).

  • Isothermal Agitation: Place the vial in a temperature-controlled orbital shaker at 25°C (or 37°C for physiological baseline mapping). Agitate at 300 RPM for 24 to 48 hours to ensure thermodynamic equilibrium is reached[7].

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 x g for 15 minutes to pellet the undissolved solid[7].

  • Extraction & Dilution: Carefully extract an aliquot of the clear supernatant. Dilute this aliquot serially in the mobile phase to ensure the concentration falls within the linear dynamic range of the UV detector.

  • HPLC-UV Quantification: Inject the sample into an HPLC system. Azaindoles typically exhibit a strong UV absorption maximum (λmax) around 288 nm[3]. Calculate the concentration against a pre-established standard calibration curve.

Protocol S1 1. Add Excess Solute to Anhydrous DMSO/MeOH S2 2. Isothermal Agitation (25°C, 24-48 hrs) S1->S2 S3 3. Phase Separation (Centrifugation at 10,000 x g) S2->S3 S4 4. Supernatant Extraction & Serial Dilution S3->S4 S5 5. HPLC-UV Quantification (λmax ≈ 288 nm) S4->S5

Step-by-step equilibrium solubility (shake-flask) methodology using HPLC-UV.

Protocol B: Preparation of Biological Stock Solutions (DMSO)

When preparing this compound for in vitro kinase assays, solvent integrity is paramount.

Step-by-Step Workflow:

  • Solvent Verification: Use a newly opened ampoule of anhydrous DMSO (≥99.9%). Causality: DMSO is highly hygroscopic; water ingress alters the dielectric environment, causing lipophilic azaindoles to crash out of solution[6].

  • Dissolution: Add the required volume of DMSO to achieve a 10 mM or 50 mM stock concentration.

  • Sonication: Place the vial in an ultrasonic water bath for 5–10 minutes at room temperature. Sonication provides the localized cavitation energy required to disrupt the crystalline lattice without degrading the cyano group[6].

  • Aliquot and Store: Aliquot the clear solution into single-use vials and store at -20°C or -80°C in a desiccator. Avoid repeated freeze-thaw cycles.

References

  • Synblock. "CAS 2231675-90-2 | 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile".
  • BenchChem. "Physicochemical Properties of 1-Acetyl-7-azaindole: A Technical Guide".
  • MedChemExpress. "5-Azaindole | Biochemical Reagent".
  • Journal of Medicinal Chemistry (ACS Publications). "Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1)".
  • BenchChem. "An In-depth Technical Guide to the Core Chemical Properties of 4-Azaindole".
  • Scholaris. "Synthesis of 6- and 7-Azaindoles via a Conjugate Addition and Copper-Catalyzed Cyclization Approach".
  • ChemicalBook. "4-CHLORO-5-AZAINDOLE | 60290-21-3".

Sources

Foundational

Modulating the Pyrrolopyridine Core: Electronic Properties and Synthetic Workflows of 4-Chloro and 6-Cyano Substituents

Executive Summary The pyrrolopyridine scaffold, specifically the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) isomer, is a privileged bioisostere of indole widely utilized in modern drug development[1]. Its unique physicochem...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrrolopyridine scaffold, specifically the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) isomer, is a privileged bioisostere of indole widely utilized in modern drug development[1]. Its unique physicochemical profile makes it an ideal candidate for targeting the ATP-binding hinge region of kinases. However, the true power of this scaffold is unlocked through precise functionalization. This technical guide provides an in-depth analysis of the electronic properties imparted by 4-chloro and 6-cyano substituents. By understanding the causality between these functional groups and the resulting electron density shifts, medicinal chemists can rationally design highly reactive intermediates and optimize the pharmacokinetic and pharmacodynamic profiles of lead compounds.

Electronic Properties: The Causality of Substituent Effects

The unsubstituted 7-azaindole core is an electron-rich pyrrole fused to an electron-deficient pyridine. The pyridine nitrogen (N7) acts as an inherent electron sink, polarizing the ring system. The introduction of substituents at the C4 and C6 positions fundamentally alters this electronic landscape.

The 4-Chloro Substituent: Balancing +M and -I Effects

Halogens present a unique electronic dichotomy: they are inductively electron-withdrawing (-I) but mesomerically electron-donating (+M). In the context of 7-azaindole, the C4 position is para to the strongly electronegative N7 atom. The electron-withdrawing pull of the pyridine nitrogen dominates the weak +M effect of the chlorine atom. Consequently, the C4-Cl bond becomes highly polarized, rendering the C4 carbon exceptionally electrophilic. This specific electronic configuration lowers the activation energy required for the formation of a Meisenheimer complex, making the 4-chloro substituent an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr)[2].

The 6-Cyano Substituent: Deepening the Electron Sink

The cyano group is one of the most potent electron-withdrawing groups, exerting strong -I and -M effects. Positioned at C6 (ortho to N7), it severely depletes electron density from the pyridine ring[3]. This global electron withdrawal has two critical consequences for medicinal chemistry:

  • Decreased Pyridine Basicity: The pKa of the N7 atom drops significantly, making it a weaker hydrogen bond acceptor.

  • Increased Pyrrole Acidity: The electron withdrawal propagates through the fused system, increasing the acidity of the N1-H (pyrrole NH), thereby enhancing its capacity as a hydrogen bond donor[3].

These modulated hydrogen-bonding properties are crucial for optimizing interactions with the backbone amides of kinase hinge regions[1].

Synergistic Dynamics in 4-Chloro-6-cyano-7-azaindole

When both substituents are present, they create a synergistic "push-pull" dynamic. The 6-cyano group further lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the entire ring system. This extreme electron deficiency hyper-activates the C4 position, making the 4-chloro group exceptionally labile and allowing for rapid, late-stage functionalization under mild conditions[4].

Quantitative Structure-Property Relationships (QSPR)

The following table summarizes the estimated quantitative impact of these substituents on the physicochemical properties of the 7-azaindole core, highlighting the causality of electronic withdrawal.

Property7-Azaindole (Core)4-Chloro-7-azaindole6-Cyano-7-azaindole4-Chloro-6-cyano-7-azaindole
Pyridine N pKa (Est.) ~4.6~3.5~1.5< 1.0
Pyrrole NH pKa (Est.) ~16.7~15.5~14.0~13.2
Inductive Effect (-I) BaselineModerate (C4)Strong (C6)Additive (C4 + C6)
Mesomeric Effect (M) Baseline+M (Weak donation)-M (Strong withdrawal)Push-Pull dynamics
C4 Electrophilicity LowHigh (Leaving group)ModerateVery High

Mechanistic Pathway & Reactivity Logic

The logical relationship between the electronic effects of the 4-chloro and 6-cyano substituents and their impact on reactivity and target binding is visualized below.

G Core Pyrrolopyridine (7-Azaindole) Core C4_Cl 4-Chloro Substituent (-I, +M Effects) Core->C4_Cl C6_CN 6-Cyano Substituent (-I, -M Effects) Core->C6_CN C4_Effect Enhances C4 Electrophilicity (Pyridine N acts as sink) C4_Cl->C4_Effect C6_Effect Lowers Pyridine N pKa Increases Pyrrole NH Acidity C6_CN->C6_Effect Reactivity Facilitates Rapid SNAr (e.g., with Amines) C4_Effect->Reactivity Binding Modulates Kinase Hinge-Binding Profile C6_Effect->Binding Synergy 4-Chloro-6-Cyano-Pyrrolopyridine Synergistic Push-Pull Dynamics Reactivity->Synergy Binding->Synergy

Electronic effects of 4-Cl and 6-CN on pyrrolopyridine reactivity and kinase binding.

Experimental Protocols: Self-Validating SNAr Workflow

To leverage the hyper-electrophilicity of the 4-chloro-6-cyano-7-azaindole system, the following microwave-assisted SNAr protocol is designed as a self-validating system. Every step includes a mechanistic rationale and an internal validation checkpoint to ensure protocol integrity[2],[4].

Protocol: Microwave-Assisted SNAr at the C4 Position

Step 1: Reagent Preparation & Solvation

  • Action: In a 10 mL microwave-safe vial, dissolve 4-chloro-6-cyano-7-azaindole (1.0 equiv, 0.5 mmol) in anhydrous N-methyl-2-pyrrolidone (NMP, 3.0 mL).

  • Causality: NMP is chosen for its high boiling point and high dielectric constant, which strictly stabilizes the polar transition state of the Meisenheimer complex during the SNAr reaction.

  • Validation Check: The starting material must fully dissolve to form a clear, homogenous solution. Any turbidity indicates moisture contamination, which will competitively hydrolyze the C4 position.

Step 2: Nucleophile and Base Addition

  • Action: Add the desired cyclic secondary amine (e.g., morpholine, 2.5 equiv) followed by N,N-diisopropylethylamine (DIPEA, 2.0 equiv).

  • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of the incoming secondary amine and maintaining its nucleophilicity.

Step 3: Microwave Irradiation

  • Action: Seal the vial and subject it to microwave irradiation at 150 °C for 25 minutes.

  • Causality: Microwave dielectric heating provides rapid, homogenous energy transfer, overcoming the high activation energy barrier of aromatic substitution while minimizing the thermal degradation side-products common in prolonged oil-bath heating[2].

  • Validation Check: Analyze an aliquot via LC-MS. The protocol is validated if the starting mass [M+H]⁺ is entirely depleted, replaced by the product mass[M-Cl+Amine+H]⁺. If the starting material persists, the amine is likely sterically hindered, requiring an additional 10 minutes of irradiation.

Step 4: Workup and Extraction

  • Action: Cool the reaction to room temperature. Dilute with ethyl acetate (15 mL) and wash sequentially with saturated aqueous NaHCO3 (10 mL), water (3 x 10 mL), and brine (10 mL).

  • Causality: The repetitive water washes are strictly required to partition the highly polar NMP solvent into the aqueous phase, preventing it from co-eluting during chromatography.

Step 5: Purification and Structural Validation

  • Action: Dry the organic layer over anhydrous Na2SO4, concentrate in vacuo, and purify via flash column chromatography (silica gel, gradient of 10-50% EtOAc in Hexanes).

  • Validation Check: Confirm the structure via ¹H NMR. The diagnostic validation is the upfield shift of the C5-H proton. The replacement of the electron-withdrawing chlorine with an electron-donating amine (via nitrogen lone-pair resonance) significantly shields the adjacent C5 proton, confirming regioselective C4 substitution.

References

  • The Azaindole Framework in the Design of Kinase Inhibitors - PMC - NIH Source: National Institutes of Health (NIH) URL:[Link]

  • Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling Source: ResearchGate URL:[Link]

  • RESEARCH ARTICLE - RSC Medicinal Chemistry Source: Royal Society of Chemistry (RSC) URL:[Link]

  • Development of Azaindole-Based Frameworks as Potential Antiviral Agents and Their Future Perspectives Source: Semantic Scholar URL:[Link]

Sources

Exploratory

Beyond the Reagent: The Strategic Role of 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile in Oncology

Executive Summary In the crowded landscape of oncology drug discovery, the 5-azaindole (1H-pyrrolo[3,2-c]pyridine) scaffold has emerged as a high-value bioisostere to the more common 7-azaindole and indole cores. Specifi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the crowded landscape of oncology drug discovery, the 5-azaindole (1H-pyrrolo[3,2-c]pyridine) scaffold has emerged as a high-value bioisostere to the more common 7-azaindole and indole cores. Specifically, 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile represents a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets.

This guide addresses the technical utility of this compound not merely as a reagent, but as a strategic starting point for synthesizing Type I and Type II kinase inhibitors (particularly for FMS/CSF-1R and JAK pathways) and epigenetic modulators. We provide the rationale for its selection, synthetic protocols for its functionalization, and validated assay workflows for evaluating the resulting oncological potency.

Part 1: The Medicinal Chemistry Architecture

Structural Logic & Bioisosterism

The efficacy of 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile lies in its ability to mimic the adenine ring of ATP while offering distinct vectors for chemical modification.

  • The 5-Azaindole Core: Unlike the ubiquitous indole, the extra nitrogen at position 5 (N5) increases the acidity of the pyrrole NH and alters the dipole moment, often improving solubility and metabolic stability. It serves as a hydrogen bond acceptor in the kinase hinge region.

  • The C4-Chloro "Warhead": This is the primary site for diversification. The chlorine atom is activated for Nucleophilic Aromatic Substitution (SNAr) , allowing researchers to rapidly attach solubilizing groups, pharmacophores, or specificity-determining aryl rings (e.g., anilines, phenols).

  • The C6-Carbonitrile (CN) Handle: The nitrile group is electron-withdrawing, which deactivates the ring toward oxidation (increasing metabolic half-life) and increases the reactivity of the C4-chloride. Furthermore, the CN group can engage in specific interactions with active site residues (e.g., cysteine thiols or backbone amides) or be hydrolyzed to amides/acids in late-stage optimization.

Target Landscape in Oncology

Research indicates this scaffold is particularly effective against:

  • FMS Kinase (CSF-1R): Dysregulated in tumor-associated macrophages (TAMs), driving immune evasion in solid tumors. 5-azaindole derivatives have shown nanomolar potency against FMS.

  • JAK Family Kinases: Crucial in cytokine signaling; the scaffold mimics the hinge-binding motif of approved JAK inhibitors.

  • Epigenetic Targets (LSD1): The planar structure intercalates well into demethylase active sites when appropriately substituted.

Part 2: Synthetic Workflows & Protocols

Strategic Functionalization (SNAr)

The most critical reaction for this scaffold is the displacement of the C4-chloro group. The following protocol is a field-standard method for attaching an aniline pharmacophore.

Protocol: C4-Amination via SNAr

  • Objective: Synthesize a library of 4-amino-5-azaindole derivatives.

  • Reagents:

    • Scaffold: 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile (1.0 eq)

    • Nucleophile: Substituted aniline or aliphatic amine (1.2 eq)

    • Solvent: n-Butanol (n-BuOH) or NMP (N-Methyl-2-pyrrolidone)

    • Base: DIPEA (Diisopropylethylamine) or p-TsOH (catalytic, for anilines)

Step-by-Step Procedure:

  • Preparation: In a dry pressure vial, dissolve the scaffold (100 mg, 0.56 mmol) in n-BuOH (3 mL).

  • Addition: Add the target aniline (0.67 mmol) followed by p-TsOH (10 mg, 0.05 mmol). Note: Acid catalysis is often preferred over basic conditions for less nucleophilic anilines to protonate the pyridine nitrogen, activating the C4 position.

  • Reaction: Seal the vial and heat to 120°C - 140°C for 4–12 hours. Monitor via LC-MS for the disappearance of the starting material (M+H 178).

  • Workup: Cool to room temperature. If a precipitate forms, filter and wash with cold ether. If soluble, concentrate in vacuo, dilute with EtOAc, wash with NaHCO3, and brine.

  • Purification: Flash column chromatography (DCM/MeOH gradient).

Visualization of Synthetic Logic

The following diagram illustrates the workflow from the raw scaffold to a bioactive kinase inhibitor.

SyntheticWorkflow Start 4-Cl-6-CN-5-Azaindole (Scaffold) Step1 Activation (Protonation/Lewis Acid) Start->Step1 p-TsOH / n-BuOH Reaction S_NAr Displacement (Heat, Nucleophile) Step1->Reaction + Ar-NH2 Intermediate 4-Amino-Derivative Reaction->Intermediate - HCl Optimization Late Stage Modification (Nitrile Hydrolysis/Reduction) Intermediate->Optimization Optional Final Lead Candidate (Kinase Inhibitor) Intermediate->Final SAR Screening Optimization->Final

Figure 1: Synthetic workflow transforming the chloronitrile scaffold into a bioactive library.

Part 3: Biological Validation (Oncology)

Once the library is synthesized, the compounds must be validated. The primary application of this scaffold is ATP-competitive kinase inhibition .

Mechanism of Action: Hinge Binding

The 5-azaindole core binds to the kinase hinge region via a "bidentate" hydrogen bonding motif:

  • Donor: The pyrrole N-H donates a hydrogen to the hinge backbone carbonyl (e.g., Glu residue).

  • Acceptor: The pyridine N (N5) accepts a hydrogen from the hinge backbone amide (e.g., Met/Leu residue).

Protocol: FMS (CSF-1R) Kinase Assay (FRET-based)

To validate the efficacy of derivatives derived from the 4-chloro-6-cyano scaffold, use a Z´-LYTE™ or LanthaScreen™ assay.

Materials:

  • Recombinant Human CSF-1R (FMS) Kinase.

  • FRET Peptide Substrate (e.g., Tyrosine-based).

  • ATP (at Km,app concentration).

  • Test Compounds (dissolved in DMSO).

Workflow:

  • Plating: Dispense 10 µL of test compound (3-fold serial dilution) into a 384-well black plate. Final DMSO concentration should be <1%.

  • Enzyme Addition: Add 5 µL of Kinase/Peptide mix. Incubate for 15 mins at RT to allow compound-enzyme equilibration.

  • Reaction Start: Add 5 µL of ATP solution to initiate phosphorylation.

  • Incubation: Incubate for 60 minutes at RT.

  • Termination: Add 10 µL of Development Reagent (Site-specific protease). Phosphorylated peptides are protected from cleavage; non-phosphorylated are cleaved, disrupting FRET.

  • Read: Measure Fluorescence Ratio (Coumarin/Fluorescein emission).

  • Analysis: Fit data to a sigmoidal dose-response curve (Variable Slope) to determine IC50.

Comparative SAR Data (Representative)

The following table summarizes how modifications to the 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile core typically affect potency against FMS kinase, based on class literature.

Substituent at C4 (Replacing Cl)Effect on FMS Potency (IC50)Physicochemical Impact
-Cl (Parent) > 10 µM (Inactive)Reactive warhead; poor solubility.
-NH-Phenyl 100 - 500 nMEstablishes hydrophobic fit; moderate potency.
-NH-(4-piperazinyl-phenyl) < 50 nM (Potent) Solubilizing group interacts with solvent front; high potency.
-O-Phenyl (Ether) > 1 µMLoss of H-bond donor reduces hinge affinity compared to amine.

Part 4: Signaling Pathway Visualization

Understanding where these inhibitors intervene is crucial for trial design. The diagram below details the CSF-1R pathway blockade.

PathwayLogic Ligand CSF-1 / IL-34 Receptor CSF-1R (FMS) (Target of 5-Azaindole) Ligand->Receptor Binds Phospho Autophosphorylation Receptor->Phospho Activation Inhibitor 5-Azaindole Derivative Inhibitor->Receptor Blocks ATP Site Downstream1 PI3K / AKT Phospho->Downstream1 Downstream2 MAPK / ERK Phospho->Downstream2 Outcome1 Macrophage Proliferation Downstream1->Outcome1 Outcome2 Differentiation (M2 Phenotype) Downstream2->Outcome2

Figure 2: Mechanism of Action - Blockade of CSF-1R signaling prevents Macrophage proliferation.

References

  • BenchChem. (2025).[1] Application Notes and Protocols for 1H-Pyrrolo[3,2-c]pyridine-6-carbonitrile as a Kinase Inhibitor. Retrieved from

  • El-Gamal, M. I., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 14114384, 4-chloro-1H-pyrrolo[3,2-c]pyridine. Retrieved from

  • Song, J. H., et al. (2013). Discovery of 5-azaindole-based inhibitors of Janus Kinase (JAK). Journal of Medicinal Chemistry.
  • ChemicalBook. (2026).[2] 4-CHLORO-5-AZAINDOLE Product Description and Synthesis Routes. Retrieved from

Sources

Foundational

Stability Assessment &amp; Handling of 4-Chloro-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile

Topic: Stability of 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile in Ambient Conditions Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Introduction: Chemi...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability of 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile in Ambient Conditions Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: Chemical Identity & Significance

4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile is a highly functionalized 5-azaindole scaffold used primarily as an intermediate in the synthesis of kinase inhibitors (e.g., FMS, c-Met) and antiviral agents (e.g., gp120-CD4 inhibitors).

The compound features a fused pyrrolo[3,2-c]pyridine core (5-azaindole) substituted with a chlorine atom at the C4 position and a nitrile group at the C6 position. This specific substitution pattern creates a unique electronic environment:

  • C4-Chlorine: Positioned ortho to the pyridine nitrogen (N5), rendering it highly susceptible to Nucleophilic Aromatic Substitution (

    
    ).
    
  • C6-Nitrile: An electron-withdrawing group (EWG) that further deactivates the pyridine ring, increasing the electrophilicity at C4 and the acidity of the pyrrole NH.

Understanding the stability profile of this compound is critical, as its high reactivity—desirable for synthesis—translates to poor stability under ambient conditions if not properly managed.

Physicochemical Stability Profile

The stability of this compound is governed by three primary vectors: Hydrolytic Instability , Photolytic Degradation , and Oxidative Susceptibility .

Hydrolytic Instability (Critical Risk)

The most significant stability risk is moisture-induced hydrolysis.

  • Mechanism: The C4-Cl bond is activated by the adjacent pyridine nitrogen (N5). Water, acting as a nucleophile, can displace the chlorine atom, especially in the presence of trace acids or bases (which catalyze the reaction). This converts the chloro-pyridine moiety into a 4-hydroxy derivative (often existing as the pyridone tautomer).

  • Secondary Hydrolysis: The C6-nitrile group is generally more robust but can undergo hydrolysis to the primary amide (–CONH

    
    ) and subsequently to the carboxylic acid (–COOH) under prolonged exposure to moisture and extreme pH.
    
Photostability

Halogenated azaindoles are intrinsically photosensitive. Exposure to UV/VIS light can induce:

  • Dehalogenation: Homolytic cleavage of the C-Cl bond, leading to radical species that form dechlorinated byproducts or dimers.

  • Ring Oxidation: Photo-oxidation of the electron-rich pyrrole ring.

Solid-State Stability

In the solid state, the compound is relatively stable if kept dry. However, it is hygroscopic . Absorption of atmospheric moisture creates a micro-aqueous environment on the crystal surface, accelerating hydrolysis (autocatalytic degradation).

Degradation Pathways (Visualization)

The following diagram illustrates the primary degradation pathways for 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile.

DegradationPathways Parent 4-Chloro-1H-pyrrolo [3,2-c]pyridine-6-CN Pyridone 4-Hydroxy Derivative (Pyridone Tautomer) Parent->Pyridone + H2O / H+ or OH- (SNAr Hydrolysis) Amide 6-Carboxamide Derivative Parent->Amide + H2O / Strong Acid (Nitrile Hydrolysis) Dechloro Dechlorinated Byproduct Parent->Dechloro + UV Light (Radical Dehalogenation)

Figure 1: Primary degradation pathways including C4-Cl hydrolysis (Red), C6-CN hydrolysis (Yellow), and photolysis (Green).

Experimental Protocol: Forced Degradation Study

To validate the stability profile for regulatory filing (IND/IMPD) or internal quality control, a forced degradation study is required. This protocol is designed to stress the molecule beyond ambient conditions to identify degradation products.

Reagents & Equipment[1]
  • Solvent: Acetonitrile (HPLC Grade), 0.1 M HCl, 0.1 M NaOH, 3% H

    
    O
    
    
    
    .
  • Analysis: HPLC-UV/MS (C18 Column, Gradient 5-95% ACN/Water + 0.1% Formic Acid).

  • Storage: Amber glass vials (silanized preferred).

Stress Conditions Table
Stress TypeConditionDurationExpected Mechanism
Acid Hydrolysis 0.1 N HCl, 60°C4 - 24 HoursC4-Cl displacement; Nitrile hydrolysis.
Base Hydrolysis 0.1 N NaOH, RT1 - 4 HoursRapid C4-Cl displacement (

); Nitrile hydration.
Oxidation 3% H

O

, RT
2 - 6 HoursN-oxide formation; Pyrrole ring oxidation.
Thermal 80°C (Solid State)7 DaysThermal decomposition; Dimerization.
Photostability 1.2M Lux hours (ICH Q1B)~1-2 DaysDechlorination; Radical reactions.
Step-by-Step Workflow
  • Preparation: Dissolve the compound in Acetonitrile to a concentration of 1 mg/mL.

  • Stressing: Aliquot the stock solution into five vials. Add the respective stress agents (HCl, NaOH, H

    
    O
    
    
    
    ) to three vials. Keep one vial as a thermal solid sample. Keep one control (dark, 4°C).
  • Quenching: Neutralize Acid/Base samples to pH 7.0 immediately after the time point. Quench Oxidative samples with dimethyl sulfide or catalase.

  • Analysis: Inject 10 µL onto the HPLC-MS. Compare the chromatogram against the Control.

  • Quantification: Calculate % degradation =

    
    .
    

Stability Testing Workflow (Visualization)

StabilityWorkflow cluster_conditions Stress Conditions Start Sample Preparation (1 mg/mL in ACN) Split Aliquot Samples Start->Split Acid Acid (0.1N HCl) Split->Acid Base Base (0.1N NaOH) Split->Base Ox Oxidation (H2O2) Split->Ox Photo Photo (UV/VIS) Split->Photo Quench Neutralization / Quenching Acid->Quench Base->Quench Ox->Quench Analysis HPLC-MS Analysis (Identify Degradants) Photo->Analysis Quench->Analysis

Figure 2: Step-by-step workflow for conducting a forced degradation study.

Handling & Storage Recommendations

Based on the chemical reactivity profile, the following protocols are mandatory to maintain compound integrity (>98% purity).

Storage Conditions
  • Temperature: Store at -20°C for long-term storage (>1 month). 2-8°C is acceptable for short-term usage (<1 week).

  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) . The compound is sensitive to moisture and oxygen.

  • Container: Amber glass vials with Teflon-lined screw caps. Avoid plastic containers for long-term storage to prevent leaching or moisture permeation.

Handling Precautions
  • Desiccation: Equilibrate the vial to room temperature before opening to prevent water condensation on the cold solid.

  • Solution Stability: Solutions in DMSO or DMF are stable for ~24 hours at room temperature but should be used immediately. Avoid protic solvents (Methanol, Ethanol, Water) for stock solutions, as they promote nucleophilic attack at the C4 position.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14114384, 4-chloro-1H-pyrrolo[3,2-c]pyridine. Retrieved March 6, 2026 from [Link]

  • Popowycz, F., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. MDPI Pharmaceuticals. Retrieved March 6, 2026 from [Link]

  • Lérida, L., et al. (2014).

Protocols & Analytical Methods

Method

Synthesis Protocols for 4-Chloro-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile: A Comprehensive Guide to Azaindole Assembly

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound: 4-Chloro-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile (CAS: 2231675-90-2) Introduction & Mechanistic Rationale The 5-azaindole (...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound: 4-Chloro-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile (CAS: 2231675-90-2)

Introduction & Mechanistic Rationale

The 5-azaindole (1H-pyrrolo[3,2-c]pyridine) scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized as a bioisostere for indoles to improve aqueous solubility, metabolic stability, and kinase hinge-binding affinity[1]. Derivatives of this core, particularly those with halogen and cyano functionalizations like 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile , serve as highly versatile advanced building blocks for cross-coupling and late-stage functionalization in oncology and anti-inflammatory research[2].

Synthesizing highly substituted azaindoles requires precise control over regiochemistry. While the Bartoli and Larock indole syntheses are popular, they often struggle with highly electron-deficient pyridine systems or yield undesired regioisomers[3]. To construct the 4-chloro-6-cyano-5-azaindole architecture, we employ a self-validating Leimgruber-Batcho cyclization approach. This method relies on the de novo formation of the pyrrole ring from an ortho-nitropyridine precursor[4].

By utilizing 2,6-dichloro-3-methylpyridine as the starting material, we can systematically install the necessary functional groups. The sequence leverages the inherent steric and electronic properties of the pyridine ring to dictate the regioselectivity of both the nitration and the subsequent palladium-catalyzed cyanation[5].

Retrosynthetic Logic & Workflow

The retrosynthetic disconnection of the target molecule reveals 6-chloro-5-methyl-4-nitropyridine-2-carbonitrile as the ideal Leimgruber-Batcho precursor. The highly acidic C5-methyl group, flanked by the electron-withdrawing nitro and cyano groups, perfectly primes the molecule for enamine formation.

Retrosynthesis Target 4-Chloro-1H-pyrrolo[3,2-c] pyridine-6-carbonitrile Enamine Enamine Intermediate (Leimgruber-Batcho) Target->Enamine Reductive Cyclization NitroPyridine 6-Chloro-5-methyl-4-nitro- pyridine-2-carbonitrile Enamine->NitroPyridine DMF-DMA Condensation DichloroPyridine 2,6-Dichloro-3-methyl- 4-nitropyridine NitroPyridine->DichloroPyridine Selective Cyanation

Figure 1: Retrosynthetic logic highlighting the Leimgruber-Batcho disconnection.

Forward Synthesis Pathway

The 6-step forward synthesis is designed to ensure maximum regiocontrol at every stage.

ForwardSynthesis SM 2,6-Dichloro-3-methylpyridine Step1 Step 1: N-Oxidation (mCPBA, DCM) SM->Step1 Step2 Step 2: Nitration (HNO3, H2SO4, 100°C) Step1->Step2 Step3 Step 3: Deoxygenation (PCl3, CHCl3) Step2->Step3 Step4 Step 4: Regioselective Cyanation (Zn(CN)2, Pd2(dba)3) Step3->Step4 Step5 Step 5: Enamine Formation (DMF-DMA, Pyrrolidine) Step4->Step5 Step6 Step 6: Reductive Cyclization (Fe, AcOH, 80°C) Step5->Step6 Product 4-Chloro-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile Step6->Product

Figure 2: Six-step forward synthesis workflow from 2,6-dichloro-3-methylpyridine.

Step-by-Step Experimental Methodologies

Step 1: N-Oxidation

Causality: Pyridine rings are highly electron-deficient, making direct electrophilic nitration at C4 nearly impossible. Oxidizing the nitrogen atom reverses the ring polarity, pushing electron density into the ortho and para positions to activate the ring for substitution.

  • Protocol: Dissolve 2,6-dichloro-3-methylpyridine (1.0 eq) in anhydrous CH₂Cl₂ (0.2 M). Cool to 0 °C and add m-CPBA (1.5 eq) portion-wise. Stir at room temperature for 16 h. Quench with saturated aqueous Na₂S₂O₃ and wash with 1M NaOH to remove m-chlorobenzoic acid. Dry the organic layer over Na₂SO₄ and concentrate to yield 2,6-dichloro-3-methylpyridine 1-oxide.

Step 2: Regioselective Nitration

Causality: The N-oxide directs the incoming nitronium ion to the C4 position. The adjacent C3-methyl group provides additional steric shielding and ortho-directing stabilization, ensuring exclusive nitration at C4.

  • Protocol: Dissolve the N-oxide intermediate (1.0 eq) in concentrated H₂SO₄ (3.0 M). Cool to 0 °C and slowly add fuming HNO₃ (3.0 eq). Heat the reaction mixture to 100 °C for 12 h. Carefully pour the cooled mixture over crushed ice. Filter the resulting yellow precipitate, wash with cold water, and dry under vacuum to afford 2,6-dichloro-3-methyl-4-nitropyridine 1-oxide.

Step 3: Deoxygenation

Causality: The N-oxide must be removed prior to the palladium-catalyzed cyanation to prevent catalyst poisoning and oxidative side reactions.

  • Protocol: Suspend the nitrated N-oxide (1.0 eq) in CHCl₃ (0.3 M). Add PCl₃ (3.0 eq) dropwise at 0 °C. Reflux the mixture for 4 h. Cool to room temperature, pour into ice water, and neutralize with solid Na₂CO₃. Extract with CH₂Cl₂, dry, and concentrate to yield 2,6-dichloro-3-methyl-4-nitropyridine.

Step 4: Regioselective Cyanation

Causality: The intermediate possesses two chlorides (C2 and C6). The C2-chloride is heavily sterically hindered by the adjacent C3-methyl group. Consequently, the bulky Pd(0) catalyst selectively undergoes oxidative addition at the unhindered C6 position.

  • Protocol: In a Schlenk flask, combine 2,6-dichloro-3-methyl-4-nitropyridine (1.0 eq), Zn(CN)₂ (0.6 eq), Pd₂(dba)₃ (0.05 eq), and dppf (0.1 eq). Evacuate and backfill with N₂ (3x). Add anhydrous DMF (0.2 M) and heat to 100 °C for 8 h. Cool, dilute with EtOAc, and wash with 10% aqueous NH₄OH (to complex zinc salts) followed by brine. Purify via silica gel chromatography (Hexanes/EtOAc) to isolate 6-chloro-5-methyl-4-nitropyridine-2-carbonitrile.

Step 5: Leimgruber-Batcho Enamine Formation

Causality: The C5-methyl protons are highly acidic due to the combined electron-withdrawing effects of the ortho-nitro and para-cyano groups. Pyrrolidine acts as a nucleophilic catalyst, forming a highly reactive iminium species with DMF-DMA that rapidly condenses with the methyl group[6].

  • Protocol: Dissolve 6-chloro-5-methyl-4-nitropyridine-2-carbonitrile (1.0 eq) in anhydrous DMF (0.2 M). Add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 3.0 eq) and pyrrolidine (0.2 eq). Heat to 90 °C for 4 h. The solution will turn deep red. Concentrate under reduced pressure and triturate the residue with diethyl ether to afford (E)-6-chloro-5-(2-(dimethylamino)vinyl)-4-nitropyridine-2-carbonitrile as a dark red solid.

Step 6: Reductive Cyclization

Causality: Reduction of the nitro group to an aniline triggers an immediate intramolecular nucleophilic attack on the enamine, expelling dimethylamine and aromatizing to form the pyrrole core. Iron in acetic acid is utilized instead of catalytic hydrogenation (H₂/Pd-C) to prevent the premature dehalogenation of the C4-chloro group and the reduction of the C6-cyano group[4].

  • Protocol: Suspend the enamine (1.0 eq) in glacial acetic acid (0.1 M). Add iron powder (10.0 eq) and heat to 80 °C for 2 h. Monitor by TLC until the red color dissipates. Filter the hot mixture through a pad of Celite, washing with EtOAc. Concentrate the filtrate, neutralize carefully with saturated aqueous NaHCO₃, and extract with EtOAc. Dry, concentrate, and recrystallize from EtOH to yield the final product, 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile .

Quantitative Data & Analytical Markers

The table below summarizes the expected yields and key analytical markers for the self-validating synthetic system.

StepIntermediate GeneratedYield (%)Key ¹H NMR Shifts (CDCl₃/DMSO-d₆, ppm)ESI-MS (m/z) [M+H]⁺
1 2,6-Dichloro-3-methylpyridine 1-oxide92%7.35 (d, 1H), 7.18 (d, 1H), 2.45 (s, 3H)178.0
2 2,6-Dichloro-3-methyl-4-nitropyridine 1-oxide78%8.12 (s, 1H), 2.50 (s, 3H)223.0
3 2,6-Dichloro-3-methyl-4-nitropyridine85%7.75 (s, 1H), 2.55 (s, 3H)207.0
4 6-Chloro-5-methyl-4-nitropyridine-2-carbonitrile71%8.05 (s, 1H), 2.62 (s, 3H)198.0
5 (E)-6-Chloro-5-(2-(dimethylamino)vinyl)-4-nitropyridine-2-carbonitrile88%8.10 (s, 1H), 7.25 (d, 1H), 5.60 (d, 1H), 2.95 (s, 6H)253.1
6 4-Chloro-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile 65%12.2 (br s, 1H), 8.35 (s, 1H), 7.65 (t, 1H), 6.70 (t, 1H)178.0

References

  • Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1) . National Center for Biotechnology Information (PMC). Available at:[Link][1]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives . MDPI. Available at:[Link][2]

  • Leimgruber–Batcho Indole Synthesis . ResearchGate. Available at: [Link][6]

  • Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines . Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link][5]

  • Scientific Letter - Some Examples of Azaindole Synthesis and Functionalization . Atlanchim Pharma. Available at: [Link][4]

Sources

Application

Application Note: Nucleophilic Aromatic Substitution (SNAr) at the 4-Position of Pyrrolopyridine

Executive Summary In the realm of drug discovery, the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a highly sought-after bioisostere for indole, frequently employed in the design of ATP-competitive kinase inhibito...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of drug discovery, the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a highly sought-after bioisostere for indole, frequently employed in the design of ATP-competitive kinase inhibitors. Functionalization at the 4-position is a critical step in exploring structure-activity relationships (SAR) and is predominantly achieved via Nucleophilic Aromatic Substitution (SNAr).

This application note details the mechanistic rationale, substrate reactivity profiles (fluoride vs. chloride), and optimized protocols for SNAr at the C4 position of 7-azaindole. By understanding the causality behind these experimental choices, researchers can efficiently synthesize 4-substituted pyrrolopyridines while minimizing side reactions.

Mechanistic Rationale: Why the 4-Position?

In the 1H-pyrrolo[2,3-b]pyridine system, the electron-rich pyrrole ring generally undergoes electrophilic aromatic substitution (e.g., at C3), whereas the electron-deficient pyridine ring is activated for nucleophilic attack. The C4 position is uniquely primed for SNAr due to its para-relationship to the N7 pyridine nitrogen.

The Causality of Reactivity: When a nucleophile attacks a 4-halo-7-azaindole, the resulting negative charge in the transition state (the Meisenheimer complex) is delocalized directly onto the highly electronegative N7 atom. This resonance stabilization drastically lowers the activation energy of the addition step, making the 4-position the most thermodynamically and kinetically favored site for SNAr on the scaffold. Without this para-nitrogen (e.g., at the C5 position), the Meisenheimer complex lacks direct resonance stabilization, rendering SNAr practically unviable without transition-metal catalysis.

Substrate Scope & Leaving Group Dynamics

The choice of the leaving group at C4 dictates the kinetic rate and the harshness of the required reaction conditions:

  • 4-Fluoro-1H-pyrrolo[2,3-b]pyridine: Fluorine is the premier leaving group for SNAr. Because the rate-determining step is the initial nucleophilic attack (not the cleavage of the carbon-halogen bond), fluorine's strong inductive electron-withdrawing effect (-I) makes the C4 carbon highly electrophilic. Reactions with 4-fluoro-7-azaindoles proceed under mild conditions (e.g., 80 °C) with weaker bases. The concise synthesis of this highly reactive precursor was notably established by .

  • 4-Chloro-1H-pyrrolo[2,3-b]pyridine: Chlorine is significantly less activating than fluorine. SNAr with 4-chloro substrates typically requires forcing conditions, such as elevated temperatures (120–150 °C), microwave irradiation, or stronger bases (e.g., NaOtBu) to overcome the higher activation barrier, as demonstrated by .

Application Workflow: Designing the SNAr Reaction

SNAr_Workflow start Select Pyrrolopyridine Substrate lg_decision Leaving Group? start->lg_decision f_path 4-Fluoro (Highly Reactive) lg_decision->f_path F cl_path 4-Chloro (Moderately Reactive) lg_decision->cl_path Cl nuc_f Mild Base (DIPEA) Standard Heating (80°C) f_path->nuc_f nuc_cl Stronger Base (NaOtBu) or Microwave (150°C) cl_path->nuc_cl meisenheimer Meisenheimer Complex (Stabilized by N7) nuc_f->meisenheimer nuc_cl->meisenheimer product 4-Substituted 7-Azaindole Product meisenheimer->product Elimination of Halide

Figure 1: Decision matrix and mechanistic workflow for SNAr at the 4-position of 7-azaindole.

Quantitative Data Summary

Table 1: Comparative Reactivity of 4-Halo-7-azaindoles in SNAr

SubstrateNucleophileConditionsYield (%)Reference
4-Fluoro-7-azaindole MorpholineMicrowave, 150 °C, 10 min>90%
4-Chloro-7-azaindole MorpholineMicrowave, 150 °C, 30 min~70%
4-Fluoro-7-azaindole Primary AminesDIPEA, n-BuOH, 80 °C, 4 h85–95%
4-Chloro-7-azaindole Alkoxides (RO⁻)NaH, THF, 65 °C, 12 h60–80%

Experimental Protocols

Protocol A: Synthesis of the Highly Reactive 4-Fluoro-1H-pyrrolo[2,3-b]pyridine Precursor

Objective: Generate the 4-fluoro-7-azaindole substrate via lithium-halogen exchange to bypass the harsh conditions required for the 4-chloro analogue.

Step-by-Step Methodology:

  • Preparation: Dissolve 4-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv) in anhydrous THF (0.1 M) under a strict argon atmosphere.

  • Cooling: Submerge the reaction flask in a dry ice/acetone bath to reach -78 °C.

  • Lithiation: Add n-BuLi (2.1 equiv, 2.5 M in hexanes) dropwise. Causality: The first equivalent deprotonates the acidic pyrrole N1 nitrogen; the second equivalent facilitates the lithium-halogen exchange at C4. Stir for 30 minutes.

  • Fluorination: Add an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI) (1.2 equiv) dissolved in THF, dropwise.

  • Quenching: Allow the reaction to warm to room temperature over 2 hours. Quench with saturated aqueous NH₄Cl.

  • Isolation: Extract with EtOAc, dry over Na₂SO₄, and purify via silica gel chromatography.

  • Self-Validation: Monitor the reaction via LC-MS. The product mass[M+H]⁺ should be observed at m/z 137.1. In ¹⁹F NMR, a distinct singlet around -115 ppm confirms the successful installation of the fluorine atom at the C4 position.

Protocol B: Microwave-Assisted SNAr of 4-Halo-7-azaindole with Secondary Amines

Objective: Rapid C-N bond formation at the C4 position utilizing microwave irradiation to overcome kinetic barriers.

Step-by-Step Methodology:

  • Setup: In a microwave-safe vial, combine 4-fluoro-1H-pyrrolo[2,3-b]pyridine (1.0 equiv) and the desired cyclic secondary amine (e.g., morpholine, 3.0 equiv).

  • Solvent & Base: Add N,N-diisopropylethylamine (DIPEA) (2.0 equiv) and N-methyl-2-pyrrolidone (NMP) as the solvent (to a concentration of 0.2 M). Causality: DIPEA acts as a non-nucleophilic proton sponge to neutralize the HF byproduct, preventing the protonation of the nucleophilic amine.

  • Irradiation: Seal the vial and subject to microwave irradiation at 150 °C for 10 minutes. (Note: If utilizing the 4-chloro analogue, extend the irradiation time to 30–45 minutes).

  • Workup: Cool to room temperature, dilute with water, and extract with EtOAc (3x). Wash the combined organic layers with brine (5x) to thoroughly remove the high-boiling NMP solvent.

  • Purification: Dry over MgSO₄, concentrate under reduced pressure, and purify via flash chromatography.

  • Self-Validation: Analyze the crude mixture via ¹H NMR. The disappearance of the characteristic C4-halogen doublet (if coupled) and the appearance of the dialkylamino protons (e.g., morpholine multiplets at 3.8 ppm and 3.2 ppm) confirm the substitution.

Troubleshooting & Optimization

  • Low Conversion with 4-Chloro Substrates: If SNAr stalls with 4-chloro-7-azaindole even under microwave heating, the activation barrier is too high for the chosen nucleophile. Solution: Pivot to a Buchwald-Hartwig cross-coupling utilizing Palladium catalysts (e.g., Pd(OAc)₂, RuPhos) to bypass the Meisenheimer complex pathway entirely.

  • N1-Alkylation Side Reactions: The pyrrole nitrogen (N1) is inherently nucleophilic. When using strong bases (e.g., NaH) and primary alkylamines, the N1 position can competitively attack the electrophile. Solution: The N1 position must be protected (e.g., with a Tosyl or SEM group) prior to SNAr. The SEM group is particularly advantageous as it can be removed post-SNAr under mild conditions using TBAF.

  • Regioselectivity Issues: Ensure no competing leaving groups are present at C2 or C6. While the C6 position is also activated (being ortho to N7), C4 is generally more sterically accessible and electronically favored in the 7-azaindole system.

References

  • Concise and Efficient Synthesis of 4-Fluoro-1H-pyrrolo[2,3-b]pyridine Thibault, C., L'Heureux, A., Bhide, R. S., & Ruel, R. (2003). Organic Letters, 5(26), 5023-5025. URL:[Link][1]

  • Synthesis of 4-(cyclic dialkylamino)-7-azaindoles by microwave heating of 4-halo-7-azaindoles and cyclic secondary amines Caldwell, J. J., Cheung, K. M., & Collins, I. (2007). Tetrahedron Letters, 48(9), 1527-1529. URL:[Link][2]

  • Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications Petrov, V. A. (2009). John Wiley & Sons. URL:[Link][2]

Sources

Method

Suzuki-Miyaura coupling conditions for 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile

An Application Guide for the Suzuki-Miyaura Coupling of 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile Introduction: The Strategic Importance of the 1H-pyrrolo[3,2-c]pyridine Scaffold The 1H-pyrrolo[3,2-c]pyridine, al...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Suzuki-Miyaura Coupling of 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile

Introduction: The Strategic Importance of the 1H-pyrrolo[3,2-c]pyridine Scaffold

The 1H-pyrrolo[3,2-c]pyridine, also known as 5-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural resemblance to indole allows it to act as a bioisostere, interacting with biological targets in a similar fashion, while the additional nitrogen atom can impart improved solubility, metabolic stability, and unique hydrogen bonding capabilities. Consequently, derivatives of this scaffold are investigated for a wide range of therapeutic applications, including as kinase inhibitors in oncology and as agents targeting neurological disorders.

The functionalization of the 5-azaindole core is crucial for modulating its pharmacological properties. The Suzuki-Miyaura cross-coupling reaction stands out as one of the most powerful and versatile methods for creating carbon-carbon bonds, enabling the introduction of a wide array of aryl and heteroaryl substituents.[1][2] This application note provides a detailed guide to the Suzuki-Miyaura coupling of 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile, a key intermediate for the synthesis of diverse compound libraries. We will delve into optimized reaction conditions, step-by-step protocols, and troubleshooting strategies, grounded in established principles of organometallic catalysis.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst.[3][4] Understanding this mechanism is key to rationalizing the choice of reagents and reaction conditions.

Suzuki_Miyaura_Coupling Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)L2-X OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdR Ar-Pd(II)L2-R Transmetal->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Regeneration of Catalyst Product Ar-R RedElim->Product Substrate Ar-X Substrate->OxAdd Boronic R-B(OH)2 Base Base Boronic->Base Activation Boronate [R-B(OH)3]- Base->Boronate Boronate->Transmetal

Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

The cycle commences with the oxidative addition of the active Pd(0) catalyst into the carbon-chlorine bond of the 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile. This is often the rate-limiting step for chloro-heterocycles. The subsequent transmetalation step involves the transfer of the organic group from the boronic acid (activated by a base to form a more nucleophilic boronate species) to the palladium center.[5][6] Finally, reductive elimination from the Pd(II) complex yields the desired coupled product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[3]

Optimized Reaction Conditions

The successful coupling of 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile is highly dependent on the careful selection of the catalyst system, base, and solvent. The electron-deficient nature of the pyridine ring and the presence of the unprotected pyrrole nitrogen can present challenges, such as catalyst inhibition and competing side reactions. The conditions outlined below are designed to address these challenges and provide a robust starting point for this transformation.

Parameter Recommended Conditions Alternatives/Considerations Rationale
Palladium Precatalyst Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)PdCl₂(dppf), Pd(PPh₃)₄Pd₂(dba)₃ and Pd(OAc)₂ are common, air-stable Pd(0) and Pd(II) sources, respectively, that are effective in a wide range of cross-coupling reactions.[7]
Ligand SPhos (2-4 mol%) or XPhos (2-4 mol%)Buchwald ligands (e.g., RuPhos), P(t-Bu)₃Bulky, electron-rich phosphine ligands are crucial for promoting the oxidative addition of the C-Cl bond and facilitating reductive elimination.[8][9] SPhos has shown particular efficacy for coupling heteroaryl chlorides.[10][11]
Base K₃PO₄ (2-3 equivalents)Cs₂CO₃, K₂CO₃, CsFA strong, non-nucleophilic base is required to activate the boronic acid for transmetalation without promoting unwanted side reactions. K₃PO₄ is often effective in these systems.[12]
Solvent 1,4-Dioxane/H₂O (e.g., 4:1 v/v)Toluene, THF, DMFA polar aprotic solvent is generally preferred to ensure solubility of the reagents and promote the reaction. The addition of water can aid in the dissolution of the base and facilitate the formation of the active boronate species.[1][13]
Temperature 80-110 °CRoom temperature to refluxElevated temperatures are typically necessary to drive the oxidative addition of the relatively unreactive aryl chloride bond.
Atmosphere Inert (Nitrogen or Argon)The Pd(0) catalyst is sensitive to oxygen, so maintaining an inert atmosphere is critical to prevent catalyst deactivation.

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile with a generic arylboronic acid.

Materials and Reagents:

  • 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile

  • Arylboronic acid (1.2-1.5 equivalents)

  • Pd₂(dba)₃

  • SPhos

  • K₃PO₄

  • 1,4-Dioxane (anhydrous)

  • Deionized water (degassed)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (Schlenk flask or sealed vial)

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile (1.0 eq.), the arylboronic acid (1.2 eq.), and K₃PO₄ (2.5 eq.).

  • Catalyst Addition: In a separate vial, briefly mix Pd₂(dba)₃ (0.015 eq.) and SPhos (0.03 eq.). Add this catalyst/ligand mixture to the reaction flask.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (e.g., a 4:1 ratio) via syringe. The final concentration of the limiting reagent should be in the range of 0.1-0.2 M.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aryl-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile.

Figure 2: Experimental workflow for the Suzuki-Miyaura coupling.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently inert atmosphere. 3. Poor quality of reagents (e.g., wet solvent). 4. Low reaction temperature.1. Use a fresh batch of palladium precatalyst and ligand. Consider using a pre-formed, air-stable precatalyst. 2. Ensure proper Schlenk technique or use of a glovebox. 3. Use anhydrous solvents and degas them thoroughly. 4. Increase the reaction temperature in increments of 10 °C.
Formation of Homocoupled Boronic Acid Product 1. Presence of oxygen. 2. High catalyst loading.1. Improve inert atmosphere conditions. 2. Reduce the catalyst loading.
Protodeboronation of Boronic Acid 1. Presence of excess water or protic impurities. 2. Prolonged reaction time at high temperature.1. Use anhydrous solvent and ensure the base is not excessively hydrated. 2. Monitor the reaction closely and stop it once the starting material is consumed. Consider using a boronic ester (e.g., pinacol ester) which can be more stable.
Dehalogenation of Starting Material 1. Presence of a hydrogen source. 2. Certain ligand/base combinations.1. Ensure solvents are anhydrous. 2. Screen alternative bases or ligands.

Conclusion

The Suzuki-Miyaura coupling of 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile is a highly effective method for the synthesis of diverse derivatives of the medicinally important 5-azaindole scaffold. Success hinges on the rational selection of a suitable palladium catalyst system, typically involving a bulky, electron-rich phosphine ligand, along with an appropriate base and solvent. By following the detailed protocol and considering the troubleshooting advice provided, researchers can efficiently access a wide range of novel compounds for further investigation in drug discovery and development programs.

References

  • DSpace@MIT. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Retrieved from [Link]

  • Thakur, A., Zhang, K., & Louie, J. (2012). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides.
  • Atlanchim Pharma. (n.d.). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Retrieved from [Link]

  • Thakur, A., Zhang, K., & Louie, J. (2012). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. RSC Publishing. Retrieved from [Link]

  • Fleckenstein, C. A., & Plenio, H. (2008). Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design. Chemistry, 14(14), 4267-79.
  • ChemHelpASAP. (2020, February 14). Suzuki cross-coupling reaction [Video]. YouTube. Retrieved from [Link]

  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-aryl bond formation one century after the discovery of the Ullmann reaction. Chemical Reviews, 102(5), 1359-1470.
  • ResearchGate. (n.d.). Optimization of Suzuki‐Miyaura cross‐coupling reaction conditions.... Retrieved from [Link]

  • Li, Y., et al. (2016). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Dalton Transactions, 45(38), 15082-15088.
  • Beilstein Journal of Organic Chemistry. (2012). Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method. Retrieved from [Link]

  • Reizman, B. J., Wang, Y.-M., Buchwald, S. L., & Jensen, K. F. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(6), 658-666.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling Reaction | Palladium Catalyzed Carbon-Carbon Bond Formation Reaction. Retrieved from [Link]

  • MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Retrieved from [Link]

  • MDPI. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Retrieved from [Link]

  • Science. (2024). Aminative Suzuki–Miyaura coupling. Retrieved from [Link]

  • MDPI. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved from [Link]

  • Encyclopedia.pub. (2023). Principles of the Suzuki Coupling Reaction. Retrieved from [Link]

  • wwjmrd. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Retrieved from [Link]

  • PMC. (n.d.). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • PMC. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Retrieved from [Link]

  • PMC. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]

  • MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids and Vinyl Chlorides. Retrieved from [Link]

  • University of Graz. (n.d.). Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. Retrieved from [Link]

Sources

Application

Buchwald-Hartwig amination using 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile

Application Note: Buchwald-Hartwig Amination of 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile Introduction & Strategic Analysis The scaffold 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile (also known as a 4-chloro...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Buchwald-Hartwig Amination of 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile

Introduction & Strategic Analysis

The scaffold 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile (also known as a 4-chloro-6-cyano-5-azaindole) represents a "privileged structure" in kinase inhibitor discovery (e.g., JAK, SYK, and PI3K pathways). Its structural core fuses an electron-rich pyrrole with an electron-deficient pyridine, creating a unique electronic push-pull system.

The Synthetic Challenge: While the 4-chloro position is activated for nucleophilic attack due to the adjacent pyridine nitrogen (N5) and the electron-withdrawing nitrile at C6, standard nucleophilic aromatic substitution (SNAr) is often erratic. The acidic proton at N1 (pKa ~13) complicates the reaction landscape, leading to:

  • Catalyst Poisoning: The free N1–H can coordinate to Pd(II) species, arresting the catalytic cycle.

  • Regioselectivity Issues: Competitive N-arylation at N1 versus the desired C4 coupling.

  • Solubility: The rigid, planar nature of the cyanopyrrolopyridine core leads to poor solubility in non-polar solvents.

The Solution: This guide details a Buchwald-Hartwig amination protocol specifically engineered for unprotected azaindoles. By utilizing LiHMDS as a base, we leverage the acidity of the N1 proton to form a soluble, non-interfering azaindolyl anion in situ, while bulky, electron-rich biaryl phosphine ligands (RuPhos/BrettPhos) facilitate the reductive elimination of the sterically demanding product.

Mechanistic Insight & Critical Parameters

To ensure reproducibility, one must understand the "why" behind the reagents.

The "In-Situ Protection" Strategy (Base Selection)

Standard bases like Cs2CO3 or NaOtBu are often insufficient for unprotected azaindoles. They result in a heterogeneous mixture of neutral and deprotonated species.

  • Recommendation: Use LiHMDS (Lithium bis(trimethylsilyl)amide) .

  • Mechanism: LiHMDS instantly deprotonates the N1–H (forming the N-Li species). This anion is less prone to binding the Pd center than the neutral species, and the lithium counterion improves solubility in THF/Dioxane.

Ligand Selection (The Steric/Electronic Balance)

The 4-position is sterically crowded by the C3–H of the pyrrole ring.

  • For Primary Amines: BrettPhos or tBuBrettPhos . These ligands prevent the formation of stable Pd-amine complexes that stall the cycle.

  • For Secondary Amines: RuPhos . Its moderate bulk allows for facile oxidative addition into the electron-deficient C–Cl bond while promoting reductive elimination.

The Catalytic Cycle Visualization

BuchwaldMechanism PreCat Pd Precatalyst (RuPhos Pd G4) ActivePd L-Pd(0) (Active Species) PreCat->ActivePd Activation OxAdd Oxidative Addition (L-Pd(II)-Ar-Cl) ActivePd->OxAdd + Substrate (Ar-Cl) Substrate Substrate (Ar-Cl) (N1-Deprotonated by LiHMDS) AmineBind Amine Coordination & Deprotonation OxAdd->AmineBind + Amine / Base RedElim Reductive Elimination (C-N Bond Formation) AmineBind->RedElim Pd-Amido Complex RedElim->ActivePd Regeneration Product Product (4-Amino-5-azaindole) RedElim->Product Release

Figure 1: Catalytic cycle highlighting the entry of the deprotonated substrate.

Experimental Protocols

Protocol A: General Screening (Microscale)

Use this to validate ligand/solvent combinations for new amines.

Reagents:

  • Substrate: 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile (1.0 equiv)

  • Amine: 1.2 equiv[1][2][3]

  • Catalyst: RuPhos Pd G4 (or G3) (2–5 mol%)

  • Base: LiHMDS (1.0 M in THF, 2.2 equiv)

    • Note: 1.0 equiv for N1 deprotonation + 1.2 equiv for the reaction.

  • Solvent: Anhydrous THF (0.1 M concentration)

Procedure:

  • Vessel Prep: Flame-dry a 4 mL screw-cap vial equipped with a stir bar and cool under Argon.

  • Solids: Charge the vial with the Substrate (e.g., 30 mg, 0.17 mmol) and RuPhos Pd G4 (5 mol%).

    • Critical: If the amine is a solid, add it now.

  • Purge: Seal the vial (septum cap) and purge with Argon for 5 minutes.

  • Liquids: Add anhydrous THF via syringe.

  • Amine: If liquid, add the amine (1.2 equiv) via microsyringe.

  • Base Addition: Dropwise add LiHMDS (1.0 M in THF, 2.2 equiv) at room temperature.

    • Observation: The solution will likely turn dark/amber upon deprotonation of the azaindole.

  • Reaction: Heat the block to 65 °C for 2–4 hours.

    • Why 65 °C? The 6-cyano group activates the Cl; higher temps (>100 °C) may cause nitrile hydrolysis or oligomerization.

  • Quench: Cool to RT. Dilute with EtOAc (2 mL) and quench with sat. NH4Cl (0.5 mL).

  • Analysis: Spot TLC or take an LCMS aliquot.

Protocol B: Preparative Scale-Up (Gram Scale)

Optimized for yield and purity.

Table 1: Reaction Stoichiometry

ComponentRoleEquiv.Mass/Vol (Example)
Substrate Electrophile1.001.00 g (5.63 mmol)
Amine Nucleophile1.20calc. based on MW
RuPhos Pd G4 Precatalyst0.0296 mg (2 mol%)
RuPhos Free Ligand0.0252 mg (2 mol%)
LiHMDS Base2.5014.1 mL (1M in THF)
THF Solvent-56 mL (0.1 M)

Note: Adding extra free ligand (1:1 ratio with Pd) stabilizes the active species during longer scale-up heating cycles.

Step-by-Step Methodology:

  • Inert Setup: Equip a 250 mL 3-neck round-bottom flask with a reflux condenser, internal temperature probe, and nitrogen inlet. Flame dry and cool under N2.

  • Charge Solids: Add Substrate (1.0 g), RuPhos Pd G4 (2 mol%), and free RuPhos (2 mol%).

  • Solvent & Amine: Add anhydrous THF (56 mL). Stir to suspend. Add the Amine.

  • Deprotonation (Exotherm Control):

    • Cool the mixture to 0 °C (ice bath).

    • Add LiHMDS (1M in THF) dropwise over 10 minutes.

    • Safety: Monitor internal temp; keep < 10 °C. Evolution of hexamethyldisilazane (HMDS) occurs but is soluble.

  • Reaction: Remove ice bath. Warm to Room Temperature (RT) for 15 mins, then heat to 65–70 °C internal temperature.

  • Monitoring: Monitor by HPLC at 2 h, 4 h, and 6 h.

    • Endpoint: < 2% remaining starting material.[4]

  • Workup (Crucial for Nitriles):

    • Cool to RT.

    • Inverse Quench: Pour the reaction mixture into a beaker containing stirred sat. NH4Cl (50 mL) and EtOAc (50 mL). Do not add water to the reaction hot.

    • Separate phases.[5] Extract aqueous layer 2x with EtOAc/THF (3:1).

    • Dry combined organics over Na2SO4.

  • Purification:

    • The product is likely polar. Use Flash Chromatography (DCM/MeOH gradient 0–10%).

    • Scavenging: If Pd residue is high, treat the crude organic solution with SiliaMetS® Thiol or charcoal for 30 mins before filtering.

Troubleshooting & Optimization Logic

Use this decision tree to navigate failure modes.

OptimizationTree Start Reaction Outcome? NoConv No Conversion (SM Recovered) Start->NoConv Dehal Dehalogenation (Product - Cl) Start->Dehal LowYield Low Yield (Messy/Black) Start->LowYield Sol1 1. Check O2 exclusion 2. Switch to XPhos Pd G4 3. Increase Temp to 80°C NoConv->Sol1 Sol2 1. Lower Temp (50°C) 2. Switch solvent to Toluene 3. Use BrettPhos (bulkier) Dehal->Sol2 Sol3 1. Reduce Base Load 2. Check Nitrile stability 3. Switch to Cs2CO3 (requires N1-protection) LowYield->Sol3

Figure 2: Troubleshooting decision matrix.

Specific Issues with 4-Cl-6-CN-5-Azaindole:

  • Hydrolysis: The 6-cyano group is susceptible to hydrolysis under highly basic conditions at high heat. If you observe the amide (M+18) or acid (M+19) by LCMS, lower the temperature and ensure anhydrous reagents.

  • Regioselectivity: If N1-arylation is observed (rare with LiHMDS), it implies incomplete deprotonation. Ensure reagents are fresh or increase LiHMDS to 2.5 equiv.

References

  • Henderson, J. L.; Buchwald, S. L. "Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles." Organic Letters, 2010 , 12(19), 4438–4441. [Link]

  • Surry, D. S.; Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011 , 2, 27–50.[4] [Link]

  • Ingoglia, B. T.; Wagen, C. C.; Buchwald, S. L. "Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling Reactions." Tetrahedron, 2019 , 75(32), 4199–4211. [Link]

  • Roughley, S. D.; Jordan, A. M. "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Royal Society of Chemistry, 2011 . (Context on Azaindole Kinase Inhibitors). [Link]

Sources

Method

Application Note: Selective Hydrolysis and Reduction of Nitrile Groups in Pyrrolo[3,2-c]pyridine Derivatives

Introduction and Strategic Significance Pyrrolo[3,2-c]pyridines (commonly referred to as 5-azaindoles) are highly privileged scaffolds in modern medicinal chemistry. They frequently serve as core motifs in the design of...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Significance

Pyrrolo[3,2-c]pyridines (commonly referred to as 5-azaindoles) are highly privileged scaffolds in modern medicinal chemistry. They frequently serve as core motifs in the design of kinase inhibitors, owing to their bioisosteric resemblance to indoles and their superior hydrogen-bonding capacity, which enhances interactions within the ATP-binding pockets of target enzymes[1].

During lead optimization, the carbonitrile (-CN) group is often introduced onto the pyrrolo[3,2-c]pyridine core as a versatile synthetic handle. The strategic transformation of this nitrile into primary amides, carboxylic acids, or primary amines enables rapid exploration of the structure-activity relationship (SAR) and optimization of physicochemical properties such as aqueous solubility and metabolic stability[2]. However, the unique electronic topology of the 5-azaindole system—comprising an electron-deficient pyridine ring fused to an electron-rich pyrrole ring—demands highly chemoselective conditions to prevent unwanted side reactions or core degradation.

Mechanistic Causality in Nitrile Transformations

Standard nitrile transformation protocols often fail when applied to azaindoles. Understanding the underlying chemical causality is essential for successful synthesis:

Hydrolysis (Nitrile to Amide/Acid): Subjecting pyrrolo[3,2-c]pyridine carbonitriles to harsh acidic reflux (e.g., concentrated HCl or H2SO4) frequently leads to the decomposition of the electron-rich pyrrole ring. Conversely, exhaustive basic hydrolysis can be sluggish and may require extreme heating. To isolate the intermediate primary amide (-CONH2), controlled hydration using basic hydrogen peroxide (H2O2/K2CO3) in dimethyl sulfoxide (DMSO) is the method of choice. The DMSO solvent actively participates by forming a highly reactive hydroperoxide intermediate, allowing the hydration to proceed rapidly at ambient temperature without over-hydrolyzing to the carboxylic acid. If the carboxylic acid (-COOH) is the desired endpoint, subsequent treatment of the amide with aqueous LiOH or NaOH under reflux is required[3].

Reduction (Nitrile to Primary Amine): The reduction of the -CN group to a primary amine (-CH2NH2) in the presence of a pyridine nitrogen is notoriously challenging. The basic pyridine nitrogen can coordinate with and poison standard heterogeneous palladium catalysts (Pd/C). Furthermore, aggressive hydride donors like LiAlH4 risk reducing the pyrrole double bond or cleaving sensitive functional groups. The optimal approach utilizes Raney Nickel under a hydrogen atmosphere[4]. Crucially, this reaction must be conducted in the presence of methanolic ammonia. The ammonia suppresses a common side reaction where the newly formed primary amine attacks the intermediate imine, which would otherwise yield an unwanted secondary dimeric amine. Alternatively, biocatalytic approaches utilizing the nitrile reductase enzyme QueF have been identified as a highly specific, mild method for reducing azaindole nitriles to primary amines without generating heavy metal waste[5].

Synthetic Transformation Pathways

Workflow Core Pyrrolo[3,2-c]pyridine Carbonitrile Amide Primary Amide (-CONH2) Core->Amide H2O2, K2CO3 DMSO, 25°C (Controlled Hydration) Amine Primary Amine (-CH2NH2) Core->Amine Raney Ni, H2, NH3/MeOH (Chemoselective Reduction) BioAmine Biocatalytic Amine (Enantiopure/Mild) Core->BioAmine Nitrile Reductase (QueF) Buffer, NADPH Acid Carboxylic Acid (-COOH) Amide->Acid LiOH or NaOH H2O/THF, Reflux (Exhaustive Hydrolysis)

Figure 1: Divergent synthetic workflows for transforming pyrrolo[3,2-c]pyridine carbonitriles.

Quantitative Data: Optimization of Nitrile Reduction

The table below summarizes the empirical outcomes of various reduction conditions applied to pyrrolo[3,2-c]pyridine-3-carbonitrile derivatives, highlighting the necessity of catalyst and additive selection.

Reagent / Catalyst SystemAdditiveYield (%)ChemoselectivityMechanistic Notes & Observations
Pd/C, H2 (50 psi) None< 10%PoorReaction stalls; catalyst poisoning by the basic pyridine nitrogen.
LiAlH4 THF35-40%LowSignificant degradation of the azaindole core; complex mixture formed.
Raney Nickel, H2 (1 atm) None45-50%ModerateHigh formation of secondary amine dimers due to intermediate imine attack.
Raney Nickel, H2 (1 atm) NH3 in MeOH85-92% Excellent Ammonia successfully traps the imine intermediate, yielding pure primary amine[4].
QueF Nitrile Reductase NADPH> 95%Perfect Enzymatic reduction; highly specific, requires aqueous buffer systems[5].

Standard Operating Protocols (Self-Validating Systems)

Protocol A: Controlled Hydration to Pyrrolo[3,2-c]pyridine-carboxamide

Objective: Chemoselective conversion of the nitrile to a primary amide without over-hydrolysis.

Step-by-Step Methodology:

  • Initiation: Dissolve 1.0 equivalent of the pyrrolo[3,2-c]pyridine carbonitrile in anhydrous DMSO (0.2 M concentration) in a round-bottom flask equipped with a magnetic stirrer.

  • Base Addition: Add 0.5 equivalents of finely powdered anhydrous K2CO3. Stir for 5 minutes at room temperature (20-25 °C).

  • Peroxide Addition (Critical Step): Place the flask in a water bath to control the mild exotherm. Dropwise, add 3.0 equivalents of 30% aqueous H2O2. Causality Note: Slow addition prevents thermal spikes that could lead to ring N-oxidation.

  • Monitoring (Self-Validation): Stir the reaction at room temperature. Monitor via LC-MS or TLC (DCM:MeOH 9:1). The starting material (highly UV active) will convert to a lower Rf spot (amide). The reaction is typically complete within 1-2 hours.

  • Quenching: Cool the mixture to 0 °C and carefully add a saturated aqueous solution of sodium thiosulfate (Na2S2O3) to neutralize unreacted peroxides. Validation: Test the aqueous layer with starch-iodide paper to ensure complete peroxide quenching.

  • Isolation: Dilute with cold water to precipitate the amide. Filter the solid, wash with cold water, and dry under high vacuum. If the product does not precipitate, extract with EtOAc (3x), wash the combined organic layers with brine (to remove DMSO), dry over Na2SO4, and concentrate.

Protocol B: Chemoselective Reduction to Primary Amine

Objective: Reduction of the nitrile to a primary aminomethyl group using Raney Nickel, avoiding catalyst poisoning and dimer formation[4].

Step-by-Step Methodology:

  • Preparation: In a hydrogenation vessel, dissolve 1.0 equivalent of the pyrrolo[3,2-c]pyridine carbonitrile in a 7 N solution of ammonia in methanol (NH3/MeOH, 0.1 M concentration). Causality Note: The large excess of ammonia is strictly required to shift the equilibrium away from secondary amine dimer formation.

  • Catalyst Addition: Carefully add an aqueous slurry of Raney Nickel (approx. 50% w/w relative to the substrate). Safety Warning: Raney Nickel is highly pyrophoric. Never allow the catalyst to dry in air.

  • Hydrogenation: Evacuate the vessel and backfill with Hydrogen gas (H2) three times. Pressurize the vessel to 1 atm (balloon) or up to 50 psi (Parr shaker) depending on the steric hindrance of the substrate.

  • Monitoring: Agitate the mixture at room temperature for 4-12 hours. Monitor conversion via LC-MS.

  • Filtration (Self-Validation): Once complete, purge the vessel thoroughly with Nitrogen gas. Filter the reaction mixture through a pad of Celite to remove the Raney Nickel. Wash the Celite pad generously with MeOH. Crucial: Keep the Celite pad wet with water immediately after filtration to prevent autoignition.

  • Workup: Concentrate the filtrate under reduced pressure. To ensure the removal of non-basic impurities, dissolve the crude residue in 1 N HCl and wash with DCM. Basify the aqueous layer to pH 10 using 2 N NaOH, and extract the free primary amine with a polar organic solvent (e.g., 10% isopropanol in chloroform). Dry and concentrate to yield the pure amine.

References

  • Application Notes and Protocols for 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile as a Kinase Inhibitor. Benchchem.
  • Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. National Center for Biotechnology Information (NIH/PMC).
  • EFFICIENT MULTISTEP SYNTHESIS AND SPECTRAL CHARACTERIZATION OF DIHYDROPYRROLO [3, 2-c] PYRIDINE-4-ONE DERIVATIVES. Rasayan Journal of Chemistry.
  • AU2021347288A9 - Pyrrolo[3,2-c]pyridin-4-one derivatives useful in the treatment of cancer. Google Patents.
  • Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines Master Thesis. Graz University of Technology (TU Graz).

Sources

Application

N-alkylation procedures for 1H-pyrrolo[3,2-c]pyridine-6-carbonitrile scaffolds

Application Note: N-Alkylation of 1H-Pyrrolo[3,2-c]pyridine-6-carbonitrile Scaffolds Introduction & Mechanistic Insight The 1H-pyrrolo[3,2-c]pyridine-6-carbonitrile scaffold (often referred to as 6-cyano-5-azaindole) rep...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: N-Alkylation of 1H-Pyrrolo[3,2-c]pyridine-6-carbonitrile Scaffolds

Introduction & Mechanistic Insight

The 1H-pyrrolo[3,2-c]pyridine-6-carbonitrile scaffold (often referred to as 6-cyano-5-azaindole) represents a "privileged structure" in kinase inhibitor discovery. Unlike the parent 5-azaindole, the introduction of a nitrile group at the C6 position fundamentally alters the physicochemical properties of the bicyclic system.

Mechanistic Drivers:

  • Acidity Enhancement: The strong electron-withdrawing group (EWG) effect of the C6-nitrile significantly lowers the pKa of the pyrrole N-H (estimated pKa ~11-12 vs. ~13.5 for unsubstituted 5-azaindole). This allows for the use of milder bases (e.g., carbonates) rather than requiring pyrophoric hydrides.

  • Regioselectivity (N1 vs. N5): The 5-azaindole core possesses two nucleophilic nitrogens: the pyrrole N1 and the pyridine N5. In the parent scaffold, N5-quaternization is a competing side reaction. However, the C6-nitrile inductively deactivates the adjacent pyridine nitrogen (N5), thereby enhancing selectivity for the desired N1-alkylation.

  • Stability Concerns: The nitrile moiety is susceptible to hydrolysis (to amide or acid) under harsh basic conditions at elevated temperatures. Therefore, protocol selection must balance reactivity with functional group tolerance.

Experimental Protocols

Method A: Cesium Carbonate Mediated Alkylation (Preferred)

Best for: Standard alkyl halides, sensitive substrates, and scale-up.

This method utilizes the "Cesium Effect," where the large ionic radius of Cs⁺ promotes the solubility of the carbonate base in organic solvents and forms a "loose" ion pair with the azaindolide anion, enhancing nucleophilicity without the aggression of NaH.

Reagents:

  • Substrate: 1H-pyrrolo[3,2-c]pyridine-6-carbonitrile (1.0 equiv)

  • Alkylating Agent: Alkyl bromide/iodide (1.1–1.2 equiv)

  • Base: Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Solvent: Anhydrous DMF or Acetonitrile (MeCN) (0.1 M concentration)

Step-by-Step Protocol:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and purge with Nitrogen (N₂).

  • Dissolution: Add the 6-cyano-5-azaindole substrate and anhydrous DMF. Stir until fully dissolved.

  • Deprotonation: Add Cs₂CO₃ in a single portion. Stir at Room Temperature (RT) for 15–30 minutes. The suspension may change color (often yellow/orange) indicating anion formation.

  • Alkylation: Add the alkyl halide dropwise.

    • Note: For highly reactive electrophiles (e.g., MeI, BnBr), cool to 0°C before addition.

  • Reaction: Stir at RT for 2–12 hours. Monitor by TLC (typically 50% EtOAc/Hexanes) or LC-MS.

    • Validation: Look for the disappearance of the starting material peak (M+H 144) and appearance of Product (M+H 143 + R).

  • Workup: Dilute with EtOAc and wash with water (x3) to remove DMF. Wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash column chromatography (SiO₂).

Method B: Sodium Hydride (NaH) Alkylation

Best for: Unreactive alkyl chlorides or sterically hindered electrophiles.

Reagents:

  • Base: NaH (60% in oil) (1.2 equiv)

  • Solvent: Anhydrous DMF or THF[1]

Step-by-Step Protocol:

  • Activation: In a dry flask under N₂, suspend NaH in DMF at 0°C.

  • Addition: Add a solution of the azaindole substrate in DMF dropwise to the NaH suspension.

    • Critical: Allow H₂ gas evolution to cease (approx. 30 min) before proceeding.

  • Alkylation: Add the alkylating agent at 0°C.

  • Warming: Allow to warm to RT. If conversion is low after 4 hours, heat to 50°C (monitor closely to prevent CN hydrolysis).

  • Quench: Cool to 0°C and carefully quench with sat. NH₄Cl.[1]

Method C: Mitsunobu Reaction

Best for: Alkylation using Alcohols (avoiding halides).

Reagents:

  • Alcohol (R-OH) (1.5 equiv)

  • Triphenylphosphine (PPh₃) (1.5 equiv)

  • DIAD or DEAD (1.5 equiv)

  • Solvent: Anhydrous THF or Toluene

Protocol:

  • Dissolve substrate, alcohol, and PPh₃ in THF under N₂. Cool to 0°C.[1]

  • Add DIAD dropwise over 10 minutes.

  • Stir at RT overnight.

  • Concentrate and purify directly (removing PPh₃O is the main challenge).

Data Summary & Troubleshooting

Table 1: Comparative Analysis of Alkylation Conditions

ParameterMethod A (Cs₂CO₃)Method B (NaH)Method C (Mitsunobu)
Reaction pH Mildly BasicStrongly BasicNeutral/Mild
Nitrile Stability HighModerate (Risk of hydrolysis)High
N1 vs N5 Selectivity ExcellentGoodExcellent
Water Tolerance Low (Hygroscopic base)Zero (Pyrophoric)Zero (Reagent sensitive)
Typical Yield 85-95%70-90%50-80%

Troubleshooting Guide:

  • Issue: Low Conversion.

    • Cause: Poor nucleophilicity or steric hindrance.

    • Fix: Switch to Method B (NaH) or add catalytic KI (Finkelstein condition) to Method A if using alkyl chlorides.

  • Issue: Hydrolysis of Nitrile (Formation of Amide).

    • Cause: Wet DMF or excess heat/base.

    • Fix: Ensure DMF is "Dry/Anhydrous" grade. Lower temperature. Use MeCN instead of DMF.

  • Issue: N5-Alkylation (Quaternization).

    • Cause: Highly reactive electrophile (e.g., MeI) in excess.

    • Fix: Control stoichiometry strictly (1.05 equiv). Use a bulkier base or lower solvent polarity (THF instead of DMF).

Visualization of Workflows

Figure 1: Reaction Mechanism & Pathway

This diagram illustrates the deprotonation event and the electronic influence of the 6-CN group that favors N1-alkylation.

ReactionMechanism cluster_electronic Electronic Effect of 6-CN Substrate 1H-pyrrolo[3,2-c]pyridine -6-carbonitrile Transition Stabilized Anion (N1 Negative Charge) Substrate->Transition Deprotonation (pKa ~12) Base Base (Cs₂CO₃ or NaH) Base->Transition Product N1-Alkylated Product Transition->Product Major Pathway (SN2 Attack) SideProduct N5-Quaternized Salt (Minor/Avoided) Transition->SideProduct Minor Pathway (Suppressed by 6-CN) Electrophile Alkyl Halide (R-X) Electrophile->Product

Caption: Mechanistic pathway showing the preferential N1-alkylation due to anion stabilization and N5-deactivation by the nitrile group.

Figure 2: Protocol Decision Tree

A logic flow to assist researchers in selecting the optimal method based on their specific reactants.

DecisionTree Start Start: Select Alkylating Agent IsAlcohol Is the agent an Alcohol? Start->IsAlcohol IsHalide Is the agent a Halide? IsAlcohol->IsHalide No Mitsunobu Method C: Mitsunobu (PPh₃ / DIAD / THF) IsAlcohol->Mitsunobu Yes ReactivityCheck Is the Halide Reactive? (Iodide/Bromide/Benzyl) IsHalide->ReactivityCheck Yes MethodA Method A: Mild Base (Cs₂CO₃ / DMF / RT) ReactivityCheck->MethodA High Reactivity MethodB Method B: Strong Base (NaH / DMF / 0°C) ReactivityCheck->MethodB Low Reactivity (e.g., Chlorides) Optimization Add KI or Heat to 50°C MethodA->Optimization If Low Yield

Caption: Decision matrix for selecting the appropriate N-alkylation protocol based on electrophile type and reactivity.

References

  • Wang, C., et al. Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors. (Specific synthesis of N-substituted 1H-pyrrolo[3,2-c]pyridines). [Link]

  • Makhinya, A., et al. pKa values of nitrogen heterocycles in acetonitrile. (Acidity data for pyrrolopyridines). [Link]

  • Organic Chemistry Portal. Synthesis of Azaindoles. (Comprehensive review of azaindole reactivity and synthesis). [Link]

  • Luo, G., et al. Regioselective N-Alkylation of Indoles.[2] (Mechanistic discussion on N1 vs C3/N-pyridine selectivity). [Link][2]

Sources

Method

Application Note: 4-Chloro-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile as a Privileged Scaffold in Targeted Drug Discovery

Introduction & Chemical Rationale In modern medicinal chemistry, the 5-azaindole (1H-pyrrolo[3,2-c]pyridine) core is recognized as a highly versatile bioisostere for indoles and purines. Specifically, the building block...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Rationale

In modern medicinal chemistry, the 5-azaindole (1H-pyrrolo[3,2-c]pyridine) core is recognized as a highly versatile bioisostere for indoles and purines. Specifically, the building block 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile (CAS: 2231675-90-2)[1] offers an exceptional starting point for structure-based drug design.

The strategic placement of the C4-chlorine and C6-carbonitrile groups provides orthogonal handles for late-stage functionalization:

  • C4-Chlorine Activation: The electron-withdrawing nature of both the pyridine nitrogen and the C6-carbonitrile group significantly lowers the lowest unoccupied molecular orbital (LUMO) of the ring system. This highly activates the C4 position toward nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling[2][3].

  • C6-Carbonitrile Utility: The nitrile moiety serves as a robust hydrogen-bond acceptor in kinase hinge regions or tubulin binding pockets[4][5]. Furthermore, it can be synthetically transformed into amides, primary amines, or tetrazoles to probe solvent-exposed regions of the target protein.

Mechanistic Applications in Disease Models

Oncology: FMS Kinase (CSF-1R) Inhibition

Colony-stimulating factor-1 receptor (CSF-1R or FMS kinase) is a type III receptor tyrosine kinase implicated in the proliferation of monocyte/macrophage lineages. Overexpression is linked to ovarian, prostate, and breast cancers, as well as rheumatoid arthritis[2]. Diarylamides and diarylureas built upon the pyrrolo[3,2-c]pyridine scaffold exhibit potent FMS kinase inhibition (IC50 values down to 30 nM), demonstrating high selectivity indices against normal fibroblasts[2][6].

Oncology: Tubulin Polymerization Inhibition

To overcome the conformational flexibility of Combretastatin A-4 (CA-4), researchers have utilized the rigid 1H-pyrrolo[3,2-c]pyridine scaffold to restrict the bioactive cis-olefin configuration[5]. These derivatives act as potent colchicine-binding site inhibitors (CBSIs), disrupting microtubule dynamics, inducing G2/M phase cell cycle arrest, and demonstrating potent antiproliferative activity (IC50: 0.12–0.21 μM) against HeLa, SGC-7901, and MCF-7 cell lines[4][5].

Neurology: LRRK2 Inhibition for Parkinson's Disease

Leucine-rich repeat kinase 2 (LRRK2) is a genetically validated target for Parkinson's disease. 1-Deaza analogues utilizing the pyrrolo[3,2-c]pyridine core function as highly ligand-efficient hinge binders. The C4-amino substituents form critical hydrogen bonds with the hinge extension (Leu1949 and Ser1951), achieving single-digit nanomolar potency (Ki ~ 2 nM)[3].

Logical Workflow & Visualization

G cluster_C4 C4 Position Diversification cluster_C6 C6 Position Diversification Core 4-Chloro-1H-pyrrolo[3,2-c] pyridine-6-carbonitrile SNAr SNAr / Amination (Pd-Catalyzed) Core->SNAr C4-Cl Suzuki Suzuki Coupling (Arylboronic Acids) Core->Suzuki C4-Cl Nitrile Nitrile Transformation (Hydrolysis/Reduction) Core->Nitrile C6-CN Kinase Kinase Inhibitors (e.g., FMS, LRRK2) SNAr->Kinase Suzuki->Kinase Tubulin Tubulin Inhibitors (Colchicine Site) Nitrile->Tubulin

Workflow for diversifying 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile in drug design.

Validated Experimental Protocols

The following protocols outline the synthesis of key intermediates using 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile. These methods are designed with self-validating checkpoints to ensure reproducibility.

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination at C4

Objective: To install aliphatic or aromatic amines at the C4 position for kinase hinge-binding optimization[3].

Causality & Rationale: The 5-azaindole nitrogen can coordinate to palladium, leading to catalyst poisoning. Utilizing a bulky biaryl phosphine ligand like XPhos provides the necessary steric shielding to prevent off-target coordination, while LiHMDS acts as a strong, non-nucleophilic base to facilitate the deprotonation of the incoming amine.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube, combine 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile (1.0 equiv), the desired amine (1.2 equiv), Pd2(dba)3 (0.05 equiv), and XPhos (0.10 equiv).

  • Inert Atmosphere: Evacuate and backfill the tube with Argon (3 cycles) to prevent oxidation of the electron-rich Pd(0) catalyst and phosphine ligand.

  • Solvent & Base Addition: Add anhydrous, degassed 1,4-dioxane (0.1 M) followed by LiHMDS (1.0 M in THF, 2.0 equiv).

  • Reaction Execution: Seal the tube and heat to 90–100 °C for 12 hours. The elevated temperature provides the activation energy for the oxidative addition of the sterically hindered C4-Cl bond.

  • In-Process Control: Monitor the reaction via LC-MS. The protocol is self-validating when the starting material mass (m/z 177.6) is fully consumed, replaced by the product mass.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black and insoluble salts. Concentrate the filtrate and purify via flash chromatography.

Protocol B: Suzuki-Miyaura Cross-Coupling at C4

Objective: To install aryl or heteroaryl groups at the C4 position to explore hydrophobic sub-pockets in target proteins[5].

Causality & Rationale: The addition of water to the solvent mixture is critical; it dissolves the inorganic base (K2CO3), forming the active boronate complex required for the transmetalation step, while 1,4-dioxane solubilizes the organic substrates.

Step-by-Step Methodology:

  • Preparation: Charge a reaction vial with 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile (1.0 equiv), arylboronic acid (1.2 equiv), Pd(dppf)Cl2 (0.05 equiv), and K2CO3 (2.0 equiv).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and H2O (4:1 v/v, 0.2 M).

  • Reaction Execution: Purge with Argon for 5 minutes, then heat the mixture at 80 °C for 8–12 hours.

  • In-Process Control: Monitor via TLC (Hexanes/EtOAc). The appearance of a new, lower-Rf UV-active spot indicates successful C-C bond formation.

  • Workup: Partition the mixture between water and ethyl acetate. Extract the aqueous layer twice with EtOAc. Wash the combined organic phases with brine (to remove residual DMF/dioxane and water), dry over anhydrous Na2SO4, and concentrate in vacuo.

Quantitative Data Summary

The following table summarizes the biological performance of various derivatives synthesized from the pyrrolo[3,2-c]pyridine scaffold, demonstrating its versatility across multiple therapeutic areas.

Scaffold TargetDerivative ClassKey SubstitutionsIC50 / Ki RangeDisease Indication
Tubulin (Colchicine Site) 6-aryl-1H-pyrrolo[3,2-c]pyridinesC6-Aryl, N1-Trimethoxyphenyl0.12 – 0.21 μMOncology (HeLa, MCF-7)
FMS Kinase (CSF-1R) 4-aminopyrrolo[3,2-c]pyridine diarylamidesC4-Diarylamide30 – 60 nMOncology / Arthritis
LRRK2 4-amino-1H-pyrrolo[3,2-c]pyridinesC4-Amine, C6-Carbonitrile~ 2 nM (Ki)Parkinson's Disease

References

  • Wang, C., et al. "Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities." Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Wang, C., et al. "Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors." Semantic Scholar.
  • Synblock. "CAS 2231675-90-2 | 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile." Synblock.
  • "Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase." PMC - National Institutes of Health.
  • "Full article: Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies." Taylor & Francis.
  • "Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate." Journal of Medicinal Chemistry - ACS Publications.

Sources

Application

Microwave-assisted synthesis involving 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile

Application Note: High-Efficiency Microwave-Assisted Functionalization of 4-Chloro-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile Executive Summary This application note details optimized protocols for the microwave-assisted f...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Microwave-Assisted Functionalization of 4-Chloro-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile

Executive Summary

This application note details optimized protocols for the microwave-assisted functionalization of 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile (also known as 4-chloro-6-cyano-5-azaindole). This scaffold is a privileged structure in medicinal chemistry, widely utilized in the development of JAK, ROCK, and various tyrosine kinase inhibitors.

Traditional thermal functionalization of 4-chloro-5-azaindoles often suffers from prolonged reaction times (12–48 hours), incomplete conversion, and difficult purification profiles due to the formation of aggregates. By leveraging Microwave-Assisted Organic Synthesis (MAOS) , we demonstrate a reduction in reaction times to 10–20 minutes with improved isolated yields (>85%). The presence of the electron-withdrawing nitrile group at the C6 position significantly enhances the electrophilicity of the C4 center, making this specific core highly amenable to rapid


 and Palladium-catalyzed cross-couplings.

Chemical Context & Mechanistic Insight

Structural Analysis

The subject molecule features a 5-azaindole (1H-pyrrolo[3,2-c]pyridine) core.

  • C4-Chloro Handle: Located

    
     to the pyridine nitrogen (N5), this position is activated for nucleophilic attack.
    
  • C6-Nitrile Group: The strong electron-withdrawing nature (-I, -M effects) of the nitrile group at C6 further depletes electron density from the pyridine ring. This "super-activates" the C4-Cl bond towards Nucleophilic Aromatic Substitution (

    
    ) , allowing reactions with weaker nucleophiles that would otherwise fail under standard thermal conditions.
    
  • N1-Pyrrole Proton: The free NH is acidic (

    
    ) and may require protection (e.g., SEM, Boc, Tosyl) or careful base selection to prevent sequestration of the catalyst or side reactions.
    
Why Microwave Irradiation?

Azaindoles are highly polarizable molecules. Microwave irradiation provides:

  • Dipolar Polarization: Direct coupling with the polar pyridine/nitrile moieties ensures rapid, volumetric heating.

  • Superheating Effect: Solvents can be heated 20–50°C above their atmospheric boiling points in sealed vessels, overcoming the high activation energy barriers associated with sterically hindered couplings.

Experimental Protocols

Protocol A: Microwave-Assisted Amination

Objective: Rapid displacement of the 4-chloro group with primary/secondary amines.

Materials:

  • Substrate: 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile (1.0 equiv)

  • Nucleophile: Amine (e.g., Morpholine, Aniline, piperazine) (1.2 – 1.5 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 equiv)
    
  • Solvent: N-Methyl-2-pyrrolidone (NMP) or

    
    -Butanol (
    
    
    
    -BuOH)

Step-by-Step Procedure:

  • Preparation: In a 10 mL microwave process vial, charge the 4-chloro substrate (100 mg, 0.56 mmol), amine (0.67 mmol), and DIPEA (1.12 mmol).

  • Solvation: Add NMP (2.0 mL). Cap the vial with a Teflon-lined septum. Vortex for 30 seconds to ensure homogeneity.

  • Irradiation: Place in the microwave reactor.

    • Mode: Dynamic (Hold Temperature)

    • Temperature: 140°C

    • Hold Time: 15 minutes

    • Stirring: High[1]

    • Pressure Limit: 250 psi

  • Workup:

    • Cool to room temperature (RT).

    • Pour the reaction mixture into ice-cold water (20 mL). The product typically precipitates due to the hydrophobic nature of the functionalized core.

    • Filter the solid, wash with water (

      
      ) and cold diethyl ether (
      
      
      
      ).
    • Alternative: If no precipitate forms, extract with EtOAc, wash with brine, dry over

      
      , and concentrate.
      

Expected Results:

  • Yield: 85–95%

  • Purity: >95% (LCMS)

Protocol B: Microwave-Assisted Suzuki-Miyaura Coupling

Objective: Installation of aryl/heteroaryl groups at C4.

Materials:

  • Substrate: 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)

    
     (1.5 equiv)
    
  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Inerting: Purge the microwave vial with Nitrogen or Argon.

  • Loading: Add substrate (0.5 mmol), boronic acid (0.75 mmol), and Palladium catalyst (0.025 mmol).

  • Solvation: Add 1,4-Dioxane (3 mL) and

    
     solution (0.75 mL).
    
  • Irradiation:

    • Temperature: 110°C[2][3]

    • Time: 20 minutes

    • Pre-stirring: 30 seconds (to mix phases)

  • Workup:

    • Filter through a pad of Celite to remove Pd black. Wash with MeOH.

    • Concentrate filtrate and purify via flash column chromatography (DCM/MeOH gradient).

Data Presentation

Table 1: Comparison of Thermal vs. Microwave Conditions (


 with Morpholine) 
ParameterThermal Reflux (n-BuOH)Microwave (NMP, 140°C)Improvement Factor
Reaction Time 18 hours15 minutes72x Faster
Conversion 78%>99%Complete
Isolated Yield 65%92%+27%
Impurity Profile Significant oxidation byproductsClean traceHigh Purity

Visualizations

Figure 1: Reaction Pathways & Electronic Activation

Caption: Mechanistic pathway showing the activation of the C4-position by the C6-nitrile group, facilitating both nucleophilic attack and oxidative addition.

ReactionPathway Start 4-chloro-1H-pyrrolo [3,2-c]pyridine-6-carbonitrile Activation Electronic Activation: 6-CN (-I/-M) pulls density making C4 highly electrophilic Start->Activation RouteA Route A: SnAr (Amines, DIPEA) MW: 140°C, 15 min Start->RouteA RouteB Route B: Suzuki (R-B(OH)2, Pd) MW: 110°C, 20 min Start->RouteB ProductA 4-Amino-6-cyano -5-azaindole RouteA->ProductA ProductB 4-Aryl-6-cyano -5-azaindole RouteB->ProductB

Figure 2: Microwave Workflow Logic

Caption: Optimized decision matrix for processing 5-azaindole derivatives using microwave irradiation.

Workflow Setup Vial Setup: Substrate + Reagents Solvent (NMP/Dioxane) Solubility Check Solubility Setup->Solubility Vortex Vortex/Sonicate (Ensure Homogeneity) Solubility->Vortex Suspension MW_Irrad MW Irradiation Dynamic Mode High Absorption Solubility->MW_Irrad Clear Soln Vortex->MW_Irrad Monitor TLC/LCMS Check (t = 10 min) MW_Irrad->Monitor Extend Extend Time (+5 min) Monitor->Extend Incomplete Workup Workup: Precipitation (H2O) or Extraction Monitor->Workup Complete Extend->Monitor

References

  • Lachance, N., et al. (2005). "Practical Synthesis of 4-Substituted 5-Azaindoles." Synthesis, 2005(15), 2571–2577.

    • Context: Establishes the baseline reactivity of the 4-chloro-5-azaindole core.
  • Schirok, H. (2005). "Microwave-Assisted Synthesis of 5-Azaindoles." Journal of Organic Chemistry, 71(15), 5538–5545.

    • Context: Validates microwave protocols for azaindole cyclization and functionaliz
  • Wang, T., et al. (2010). "Discovery of 4-substituted-1H-pyrrolo[2,3-b]pyridines as potent JAK inhibitors." Bioorganic & Medicinal Chemistry Letters, 20(1), 153-156.

    • Context: Illustrates the medicinal value of 4-substituted azaindoles and the utility of the nitrile group in analogous positions.
  • Kappe, C. O. (2004). "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition, 43(46), 6250–6284.

    • Context: Authoritative review on the mechanisms of microwave heating (dipolar polarization) cited in the "Why Microwave?" section.

Sources

Method

Application Note: Palladium-Catalyzed Cross-Coupling of 4-Chloropyrrolopyridines

[1] Executive Summary The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged structure in kinase inhibitor discovery (e.g., Vemurafenib, Pexidartinib) due to its ability to mimic the purine core of ATP. Whi...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged structure in kinase inhibitor discovery (e.g., Vemurafenib, Pexidartinib) due to its ability to mimic the purine core of ATP. While 4-functionalization is critical for structure-activity relationship (SAR) studies, 4-chloropyrrolopyridines present unique synthetic challenges compared to their bromo- or iodo-analogs. The C4-Cl bond is electronically deactivated and sterically encumbered, while the N7-pyridine nitrogen and acidic N1-H proton creates a "perfect storm" for catalyst poisoning.

This guide details optimized protocols for Suzuki-Miyaura and Buchwald-Hartwig couplings, specifically engineered to bypass these deactivation pathways using Third- and Fourth-Generation Palladium Precatalysts.

Mechanistic Insight: The "Poison Trap"

To successfully couple 4-chloropyrrolopyridines, one must understand why standard conditions (e.g., Pd(PPh₃)₄) fail.

  • Electronic Deactivation: The C4 position is electron-deficient but the C-Cl bond has a high bond dissociation energy compared to C-Br. Oxidative addition is the rate-limiting step.[1]

  • Catalyst Sequestration (The N7 Problem): The lone pair on the pyridine nitrogen (N7) is a competent ligand for Pd(II). In the absence of bulky ligands, the substrate displaces phosphines, forming a stable, off-cycle Pd-complex (Pd-N7 interaction) that halts turnover.

  • Proton Interference: The N1-H (pKa ~13) is easily deprotonated. The resulting azaindolyl anion can form insoluble palladates.

Visualization: Catalyst Deactivation vs. Productive Cycle

The following diagram illustrates the competition between the productive catalytic cycle and the inhibitory "sink" caused by the N7 nitrogen.

G Fig 1. Mechanistic divergence: Bulky ligands (L) are required to sterically prevent the N7-poisoning pathway. Pd0 Active Species L-Pd(0) OxAdd Oxidative Addition Complex L-Pd(II)(Ar)-Cl Pd0->OxAdd Rate Limiting (C-Cl) Poison OFF-CYCLE TRAP (N7-Coordinated Pd Complex) Pd0->Poison N7 Coordination (Fast) Substrate 4-Cl-7-Azaindole Substrate->OxAdd Substrate->Poison TransMet Transmetallation/Amination OxAdd->TransMet + Boronic Acid/Amine Prod Product + L-Pd(0) TransMet->Prod Reductive Elimination Prod->Pd0 Regeneration

Protocol 1: Suzuki-Miyaura Cross-Coupling

Objective: C-C bond formation at C4.[2] Challenge: Hydrodehalogenation (reduction of Cl to H) is a common side reaction when oxidative addition is slow.

Optimization Matrix
VariableStandard (Avoid)Optimized (Recommended) Rationale
Catalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂XPhos Pd G3 or AmPhos Pd G3 G3 precatalysts ensure rapid Pd(0) generation; XPhos provides steric bulk to prevent N7 binding.
Base Na₂CO₃K₃PO₄ (3.0 equiv) Anhydrous phosphate buffers the reaction without causing rapid decomposition of sensitive boronic acids.
Solvent DMF1,4-Dioxane/H₂O (4:1) Water is essential for the activation of boronic acids; Dioxane solubilizes the lipophilic chloride.
Temp 80 °C100–110 °C High temperature required to overcome the C-Cl activation barrier.
Step-by-Step Protocol

Target: Synthesis of 4-(4-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine.

  • Preparation:

    • Flame-dry a 20 mL reaction vial equipped with a magnetic stir bar.

    • Note: If the substrate is unprotected at N1, use 3.0 equiv of base. If protected (e.g., N-Boc), 2.0 equiv is sufficient.

  • Charging:

    • Add 4-chloro-1H-pyrrolo[2,3-b]pyridine (152 mg, 1.0 mmol).

    • Add 4-fluorophenylboronic acid (210 mg, 1.5 mmol).

    • Add K₃PO₄ (636 mg, 3.0 mmol).

    • Add XPhos Pd G3 (17 mg, 0.02 mmol, 2 mol%). Alternatively: Pd(OAc)₂ (2%) + XPhos (4%).

  • Solvent & Degassing:

    • Add 1,4-Dioxane (4 mL) and deionized water (1 mL).

    • Critical: Sparge with Argon for 5 minutes. Oxygen is detrimental to the electron-rich phosphine ligand.

  • Reaction:

    • Seal the vial with a Teflon-lined cap.

    • Heat to 100 °C in a heating block for 4–6 hours.

    • Monitoring: Check LCMS. Look for the disappearance of M+H (153) and appearance of product (213).

  • Workup:

    • Cool to room temperature.[3][4][5][6] Dilute with EtOAc (20 mL).

    • Wash with water (10 mL) and brine (10 mL).

    • Dry over Na₂SO₄, filter, and concentrate.[4][6]

    • Purify via flash chromatography (Hexane/EtOAc gradient).

Protocol 2: Buchwald-Hartwig Amination

Objective: C-N bond formation at C4. Challenge: The 4-amino product can chelate Pd, and the substrate is prone to homocoupling or reduction.

Catalyst Selection: The "BrettPhos" Advantage

For C-N coupling of chlorides, BrettPhos and RuPhos are superior. They are dialkylbiarylphosphines that promote reductive elimination, which is often the bottleneck for electron-rich nanocycles.

Step-by-Step Protocol

Target: Synthesis of N-phenyl-1H-pyrrolo[2,3-b]pyridin-4-amine.

  • Preparation (Glovebox preferred or strict Schlenk technique):

    • Use a dried resealable pressure tube.

  • Charging:

    • Add 4-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 mmol).

    • Add Aniline (1.2 mmol).

    • Add BrettPhos Pd G3 (2–4 mol%).

    • Add LiHMDS (2.2 mmol, 1M in THF) or NaOtBu (2.5 mmol).

    • Note: LiHMDS is preferred for substrates with acidic protons (N1-H) as it acts as both base and deprotonating agent, keeping the system soluble.

  • Solvent:

    • Add anhydrous THF or Toluene (5 mL).

    • Note: Do not use water or protic solvents.

  • Reaction:

    • Seal and heat to 90 °C for 12–16 hours.

    • Color Change: The reaction often turns dark red/brown. This is normal.

  • Quench:

    • Cool to RT. Quench with saturated NH₄Cl (aq).

    • Extract with DCM (Dichloromethane is better than EtOAc for solubilizing polar azaindoles).

Troubleshooting & "Self-Validating" Controls

Use this flowchart to diagnose failure modes. If the reaction fails, run the Control experiment listed.

Optimization Start Reaction Outcome? NoRxn No Conversion (SM Recovered) Start->NoRxn Dehal Hydrodehalogenation (Product is Des-Cl) Start->Dehal Black Pd Black Precipitate Start->Black Sol_Temp Increase Temp to 120°C Switch to Pd-G4 NoRxn->Sol_Temp Activation Barrier Sol_Dry Strictly Anhydrous Check Solvent Water Content Dehal->Sol_Dry Water Source? Sol_Ligand Ligand Loading x2 Switch to BrettPhos Black->Sol_Ligand Catalyst Death

Key Failure Modes:
  • Hydrodehalogenation (Des-chloro product):

    • Cause: Solvent is "wet" (proton source) or reaction is too slow, allowing Beta-hydride elimination pathways.

    • Fix: Use fresh anhydrous solvent; increase catalyst loading to speed up the productive cycle.[1]

  • No Conversion (SM recovery):

    • Cause: Oxidative addition failed.

    • Fix: Switch from Pd(dppf) to XPhos Pd G3 or AdBippyPhos . Raise temperature to 120 °C (microwave).

  • Low Yield with N-Unprotected Substrate:

    • Cause: N1-anion is sequestering Pd.

    • Fix: Protect N1 with Boc or SEM before coupling.

References

  • Suzuki-Miyaura Coupling of 4-Chloropyrrolopyridines

    • Title: Practical Synthesis of 4-Functionalized 7-Azaindoles via Palladium-C
    • Source:Organic Process Research & Development
    • URL:[Link]

  • Buchwald-Hartwig Precatalyst Guide

    • Title: Palladium-Catalyzed Carbon-Nitrogen Bond Form
    • Source:Chemical Science (Buchwald Lab)
    • URL:[Link]

  • Vemurafenib Synthesis (Analogous Chemistry)

    • Title: Discovery of Vemurafenib (PLX4032), a Potent and Selective B-Raf Kinase Inhibitor.
    • Source:Journal of Medicinal Chemistry
    • URL:[Link]

  • Catalyst Poisoning Mechanisms: Title: Catalyst Deactivation in Palladium-Catalyzed Cross-Coupling of Heterocycles. Source:Sigma-Aldrich / Merck Technical Library

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 4-Chloro-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile Synthesis

Welcome to the Technical Support Center for advanced heterocyclic synthesis. This guide is specifically designed for researchers and drug development professionals experiencing yield bottlenecks during the synthesis of 4...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced heterocyclic synthesis. This guide is specifically designed for researchers and drug development professionals experiencing yield bottlenecks during the synthesis of 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile (a highly functionalized 4-chloro-5-azaindole derivative).

The most robust and regioselective method to synthesize this scaffold relies on a four-step sequence: N1-Protection


 N5-Oxidation 

Reissert-Henze Cyanation

Deprotection
. Below, we dissect the causality behind common failures, provide quantitative data for reagent selection, and offer a self-validating experimental protocol.
Pathway Visualization

SynthesisPathway A 4-Chloro-5-azaindole (Starting Material) B N1-Protected 4-Chloro-5-azaindole A->B Protection (SEM-Cl, NaH) C N1-Protected 4-Chloro-5-azaindole N5-Oxide B->C N-Oxidation (UHP, TFAA) D N1-Protected 4-Chloro-6-cyano- 5-azaindole C->D Reissert-Henze (TMSCN, Tf2O) E 4-Chloro-1H-pyrrolo[3,2-c] pyridine-6-carbonitrile (Target) D->E Deprotection (TBAF or TFA)

Fig 1. Four-step regioselective synthesis of 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile.

Quantitative Data: Reagent & Yield Comparison

To understand why specific reagents are mandated in our protocol, review the yield data summarized below. The electron-deficient nature of the 4-chloro-5-azaindole core strictly dictates the required activation energy for both oxidation and cyanation [1, 2].

Reaction StepReagent SystemProtecting Group (N1)Regioselectivity (C6:C4)Isolated Yield (%)
N-Oxidation mCPBA (1.5 eq), DCM, RTNoneN/A< 15% (Degradation)
N-Oxidation mCPBA (2.0 eq), DCM, RTTosyl (Ts)N/A62%
N-Oxidation UHP, TFAA, DCM, 0 °CSEMN/A89%
Cyanation KCN, BzCl, H₂O/DCMTosyl (Ts)> 99:10% (No reaction)
Cyanation TMSCN, DMCC, KCNTosyl (Ts)> 99:174%
Cyanation TMSCN, Tf₂O, NMMSEM> 99:188%
Troubleshooting & FAQs

Q1: Why am I getting extremely low yields or complex black tar mixtures during the N-oxidation step? A: The electron-withdrawing 4-chloro substituent severely deactivates the pyridine N5 nitrogen, making standard oxidation sluggish. If you attempt to force the reaction with excess oxidant while the pyrrole N1 nitrogen is unprotected, the pyrrole ring will undergo oxidative cleavage. Solution: You must protect the N1 position first. We recommend the 2-(trimethylsilyl)ethoxymethyl (SEM) group. Furthermore, switch from standard m-CPBA to the Urea-Hydrogen Peroxide (UHP) / Trifluoroacetic Anhydride (TFAA) system. This generates peroxytrifluoroacetic acid in situ, which is highly electrophilic and efficiently oxidizes deactivated pyridines without requiring elevated temperatures.

Q2: My Reissert-Henze cyanation is failing. I am using standard KCN and benzoyl chloride, but recovering only starting material. What is wrong? A: Traditional Reissert-Henze conditions (aqueous KCN/benzoyl chloride) often fail for sterically hindered or electron-deficient azaindole N-oxides [3]. The intermediate N-benzoyloxypyridinium species is not electrophilic enough to drive the addition of the cyanide anion. Solution: Utilize a modified anhydrous Reissert-Henze protocol using Trimethylsilyl cyanide (TMSCN) as the cyanide source and Trifluoromethanesulfonic anhydride (Tf₂O) as the activating agent [4]. The resulting N-triflyloxypyridinium intermediate is exceptionally reactive.

Q3: How do I ensure the cyanation occurs at the 6-position and not the 4-position? A: The regioselectivity is inherently substrate-controlled. In 4-chloro-5-azaindole, the C4 position is electronically and sterically blocked by the chlorine atom. Because the N-oxide activates both adjacent ortho positions (C4 and C6) for nucleophilic attack, the blockade at C4 forces the cyanide nucleophile to exclusively attack the C6 position, yielding the desired 6-carbonitrile with >99:1 regioselectivity [1].

Q4: During the final deprotection step, I am observing hydrolysis of my newly formed nitrile into an amide. How can I prevent this? A: Harsh basic conditions (e.g., refluxing NaOH or KOH) commonly used to remove a Tosyl group will readily hydrate the C6-carbonitrile to a carboxamide. Solution: This is why the SEM protecting group is superior for this workflow. The SEM group can be cleaved under mild, non-hydrolytic conditions using Tetrabutylammonium fluoride (TBAF) in THF, or via mild acid (TFA in DCM), leaving the delicate carbonitrile completely intact.

Self-Validating Experimental Protocol

This optimized methodology incorporates in-process checks to ensure scientific integrity and prevent the downstream carryover of failed intermediates.

Step 1: N5-Oxidation of SEM-Protected 4-Chloro-5-azaindole
  • Setup: Dissolve 10.0 mmol of 4-chloro-1-(SEM)-1H-pyrrolo[3,2-c]pyridine in 50 mL of anhydrous DCM. Cool to 0 °C under an argon atmosphere.

  • Activation: Add 21.0 mmol of Urea-Hydrogen Peroxide (UHP) complex. Slowly add 20.0 mmol of Trifluoroacetic Anhydride (TFAA) dropwise over 15 minutes.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature for 3 hours.

  • Self-Validation Check: Monitor by TLC (10% MeOH in DCM). The starting material (Rf ~0.7) should completely disappear, replaced by a highly polar, UV-active N-oxide spot (Rf ~0.15). A distinct blue shift in fluorescence under 365 nm UV is typically observed.

  • Workup: Quench with saturated aqueous Na₂S₂O₃ to destroy excess peroxide. Extract with DCM, wash with saturated NaHCO₃, dry over Na₂SO₄, and concentrate.

Step 2: Regioselective Reissert-Henze Cyanation
  • Setup: Dissolve the crude N-oxide (approx. 9.5 mmol) in 40 mL of anhydrous DCM. Cool to 0 °C under argon.

  • Activation: Add 11.4 mmol (1.2 eq) of Tf₂O dropwise.

    • Self-Validation Check: The solution will immediately transition from pale yellow to a deep orange/red, confirming the formation of the highly reactive N-triflyloxypyridinium intermediate.

  • Cyanation: Stir for 15 minutes, then add 28.5 mmol (3.0 eq) of TMSCN. Stir for an additional 30 minutes at 0 °C.

  • Aromatization: Add 14.2 mmol (1.5 eq) of N-methylmorpholine (NMM) to facilitate the elimination of trifluoromethanesulfinate and drive rearomatization [4]. Stir at room temperature for 12 hours.

  • Self-Validation Check: TLC (30% EtOAc/Hexanes) will show the conversion of the baseline N-oxide to a highly non-polar product spot (Rf ~0.65).

  • Workup: Quench with saturated NaHCO₃. Extract with EtOAc, dry, and purify via silica gel chromatography to yield 4-chloro-6-cyano-1-(SEM)-1H-pyrrolo[3,2-c]pyridine.

Step 3: Deprotection to Target Molecule
  • Setup: Dissolve the protected nitrile (8.0 mmol) in 30 mL of anhydrous THF.

  • Deprotection: Add 16.0 mmol (2.0 eq) of a 1.0 M solution of TBAF in THF. Heat to 60 °C for 4 hours.

  • Workup & Isolation: Cool to room temperature, dilute with water, and extract with EtOAc. Wash the organic layer with brine, dry over MgSO₄, and concentrate. Triturate the resulting solid with cold diethyl ether to afford pure 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile as an off-white solid.

References
  • Fife, W. K. (1983). "Regioselective cyanation of pyridine 1-oxides with trimethylsilanecarbonitrile: a modified Reissert-Henze reaction." The Journal of Organic Chemistry.[Link]

  • Huo, C., et al. (2009). "The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide." Acta Chimica Slovenica.[Link]

  • Fier, P. S. (2017). "C−H Cyanation of 6-Ring N-Containing Heteroaromatics." Journal of the American Chemical Society.[Link]

Optimization

Overcoming solubility issues of pyrrolo[3,2-c]pyridine derivatives in aqueous buffers

Technical Support Center: Solubility Optimization for Pyrrolo[3,2-c]pyridine Derivatives Welcome to the Technical Support Center Subject: Troubleshooting Aqueous Solubility for Pyrrolo[3,2-c]pyridine (5-Azaindole) Scaffo...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubility Optimization for Pyrrolo[3,2-c]pyridine Derivatives

Welcome to the Technical Support Center

Subject: Troubleshooting Aqueous Solubility for Pyrrolo[3,2-c]pyridine (5-Azaindole) Scaffolds Ticket ID: SOL-PP32C-001 Assigned Scientist: Senior Application Scientist, Lead Discovery Group

You are accessing this guide because you have encountered precipitation, inconsistent assay data, or formulation failure with a pyrrolo[3,2-c]pyridine derivative. This scaffold is a privileged structure in kinase inhibitor discovery (e.g., targeting FMS, JAK, TGF


) due to its ability to mimic the purine core of ATP. However, its planarity and specific acid-base properties often lead to "crash-out" events in neutral aqueous buffers.

This guide provides a root-cause analysis, decision-making workflows, and validated protocols to overcome these limitations.

Part 1: Diagnostic Workflow

Before altering your chemistry, determine the nature of the solubility failure. Use the decision tree below to identify the root cause.

Solubility_Diagnosis Start ISSUE: Compound Precipitates Context Where did it precipitate? Start->Context Buffer In Biological Assay Buffer (pH 7.4) Context->Buffer Stock In DMSO Stock Solution Context->Stock Dilution Upon Dilution (DMSO -> Water) Context->Dilution Check_pKa Check pKa relative to pH (Is pH > pKa + 2?) Buffer->Check_pKa Check_Water Check DMSO Hygroscopicity (Water uptake?) Stock->Check_Water Check_Kinetic Kinetic Supersaturation? (Metastable state) Dilution->Check_Kinetic Sol_Ionize Strategy: Salt Formation or Acidic Buffer (if permitted) Check_pKa->Sol_Ionize Yes (Neutral species dominates) Sol_Cosolvent Strategy: Add Co-solvent (PEG400, Tween 80) Check_pKa->Sol_Cosolvent No (Already ionized) Sol_Fresh Action: Prepare Fresh Stock Store under Argon/N2 Check_Water->Sol_Fresh Check_Kinetic->Sol_Cosolvent Precipitates slowly Sol_Thermo Action: Measure Thermodynamic Solubility (Shake-Flask) Check_Kinetic->Sol_Thermo Precipitates quickly

Figure 1: Diagnostic decision tree for isolating the cause of solubility failure in pyrrolo[3,2-c]pyridine derivatives.

Part 2: Technical Deep Dive & FAQs

Q1: Why does my pyrrolo[3,2-c]pyridine derivative dissolve in DMSO but crash out immediately in PBS (pH 7.4)?

The Mechanism: The pyrrolo[3,2-c]pyridine core possesses a basic nitrogen at the N-5 position (pyridine ring). The pKa of the protonated form is typically around 5.2 [1].

  • At pH 7.4: The environment is more basic than the pKa (7.4 > 5.2). The equilibrium shifts overwhelmingly toward the neutral (unionized) species .

  • Lattice Energy: This scaffold is planar and heteroaromatic, leading to strong

    
    -
    
    
    
    stacking interactions in the solid state. The neutral molecule prefers to stack into a crystal lattice rather than interact with water molecules.
  • The "Crash": When you dilute a DMSO stock into PBS, you strip away the organic solvent shell. Since the molecule is neutral at pH 7.4, the hydrophobic effect drives the molecules together, causing rapid precipitation.

The Solution:

  • Lower the pH (if assay permits): Working at pH 4.5–5.0 ensures the N-5 nitrogen is protonated (

    
     ionization), drastically improving solubility.
    
  • Surfactants: Add 0.01% Tween-80 or Triton X-100 to the buffer. This prevents the nucleation of the neutral species.

Q2: I measured solubility using a plate reader (kinetic method) and got 50 µM, but my 10 µM assay failed. Why?

The Trap of Kinetic Solubility: Kinetic solubility (diluting a DMSO stock into buffer) measures the concentration at which a compound precipitates from a supersaturated solution. It is a metastable state.

  • False Positive: The compound may remain in solution for the 2-hour read time of the plate reader due to slow nucleation kinetics.

  • Reality Check: Over longer periods (e.g., an overnight incubation), the system seeks thermodynamic equilibrium. The "true" solubility might be only 1 µM.

Recommendation: Do not rely solely on kinetic data for lead optimization. Perform a Thermodynamic Solubility Assay (Protocol A below) to determine the stable solubility limit.

Q3: Can I improve solubility by making a salt?

Yes, but proceed with caution. Because the N-5 nitrogen is basic, you can form salts with strong acids (e.g., HCl, Methanesulfonic acid).

  • Risk: Salt Disproportionation. If you dissolve the salt in a high-pH buffer (pH > pKa + 2), the salt will dissociate, the proton will be lost to the buffer, and the free base will precipitate.

  • Best Use: Salts are excellent for solid-state dissolution rates (getting the drug in quickly) but will not change the intrinsic solubility of the free base at pH 7.4.

Part 3: Experimental Protocols

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Use this to determine the absolute solubility limit of your solid compound.

Materials:

  • Solid compound (approx. 2 mg)

  • Buffer of choice (e.g., PBS pH 7.4, Acetate pH 4.5)

  • 0.45 µm PVDF syringe filters or centrifuge filters

  • HPLC/UV-Vis spectrophotometer

Step-by-Step:

  • Saturation: Add excess solid compound (~1–2 mg) to a glass vial containing 500 µL of buffer. The solution must remain cloudy (indicating undissolved solid is present).

  • Equilibration: Cap the vial and shake/stir at 25°C for 24 hours . (Note: 24h is standard; 48h ensures full equilibrium for highly crystalline solids).

  • Separation:

    • Option A (Filtration): Pass the suspension through a 0.45 µm PVDF filter. Discard the first 100 µL (to account for filter adsorption).

    • Option B (Centrifugation): Centrifuge at 15,000 rpm for 20 minutes. Carefully pipette the supernatant.

  • Quantification: Inject the filtrate/supernatant onto HPLC. Calculate concentration using a calibration curve generated from a DMSO standard stock.

Protocol B: Kinetic Solubility Screen (High Throughput)

Use this for rapid ranking of multiple derivatives.

Materials:

  • 10 mM DMSO stock of test compounds

  • 96-well clear bottom plate

  • Nephelometer or Plate Reader (Absorbance at 620 nm)

Step-by-Step:

  • Preparation: Add 196 µL of buffer to the plate wells.

  • Spiking: Add 4 µL of the 10 mM DMSO stock (Final conc: 200 µM, 2% DMSO).

  • Mixing: Shake plate for 2 minutes.

  • Incubation: Let stand for 2 hours at room temperature.

  • Read: Measure Absorbance at 620 nm (turbidity).

  • Analysis: Compare against a solvent blank. Any signal > 3x background indicates precipitation. Perform serial dilutions (100 µM, 50 µM, etc.) to find the "clear" limit.

Part 4: Data Summary & Comparison

ParameterKinetic SolubilityThermodynamic SolubilityRelevance to Pyrrolo[3,2-c]pyridine
Starting Material DMSO Stock SolutionSolid PowderCritical: DMSO solvates the planar rings, artificially boosting apparent solubility.
Equilibrium No (Metastable)Yes (True Equilibrium)Kinetic data often overestimates solubility of this scaffold by 10-100x.
Throughput High (96/384 well)Low (Vials)Use Kinetic for screening; Thermodynamic for lead candidates.
pH Sensitivity ModerateHighThermodynamic assay reveals the sharp drop in solubility at pH > 6.

References

  • EPA CompTox Chemicals Dashboard. 4-Chloro-1H-pyrrolo[3,2-c]pyridine Properties. (Accessed 2025).[1][2][3]

  • Enamine. Shake-Flask Aqueous Solubility Assay (Kinetic or Thermodynamic).

  • MDPI. The Azaindole Framework in the Design of Kinase Inhibitors. Molecules 2014, 19(11), 19292-19318.

  • BenchChem. Technical Support Center: Overcoming Poor Solubility of 1H-pyrrolo[2,3-b]pyridine Compounds. (Analogous scaffold comparison).

  • American Pharmaceutical Review. Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.

Sources

Troubleshooting

Purification methods for 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile crude mixtures

Technical Support Center: Purification of 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile Ticket ID: PUR-AZA-505 Subject: Troubleshooting isolation, yield loss, and purity issues in 5-azaindole carbonitrile derivatives...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile

Ticket ID: PUR-AZA-505 Subject: Troubleshooting isolation, yield loss, and purity issues in 5-azaindole carbonitrile derivatives. Assigned Specialist: Senior Application Scientist, Separation Technologies.

Executive Summary

The purification of 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile (also referred to as 4-chloro-5-azaindole-6-carbonitrile) presents a unique set of challenges due to the amphoteric nature of the 5-azaindole scaffold.[1] The molecule contains an acidic pyrrole proton (


), a basic pyridine nitrogen (

), and a labile chlorine atom susceptible to hydrolysis or nucleophilic attack.[1][2]

Common user issues include "streaking" on silica gel, co-elution of regioisomers, and difficulty removing inorganic salts (phosphates/zinc) derived from the synthesis (typically via


 mediated chlorination or Pd-catalyzed cyanation).[1][2]

This guide provides a self-validating workflow to maximize recovery and purity.

Part 1: The "Sticky Crude" – Pre-Purification Workup[1][2]

User Issue: "My crude reaction mixture is a dark tar. Extraction with EtOAc yields an emulsion, and I'm losing mass to the aqueous layer."

Diagnosis: Azaindoles are notorious for hydrogen bonding and chelating metal salts.[1][2] If your synthesis involved


 (Reissert-Henze type) or Zn/Pd (cyanation), the product is likely trapped in a metal-organic complex or protonated by residual acid.[1]

The Solution: pH-Controlled Precipitation Do not rely solely on liquid-liquid extraction.[1] The most effective purification starts with a controlled quench.[1][2]

Protocol A: The "Controlled Crash" Method
  • Quench: Pour the reaction mixture slowly into 3x volume of ice-cold saturated

    
      (if acid-mediated) or 10% aqueous ethylenediamine  (if Pd/Zn mediated).
    
    • Why? Ethylenediamine chelates residual Zn/Pd better than EDTA, releasing the azaindole.[2]

  • pH Adjustment: Adjust the final pH to 7.5 – 8.0 .

    • Critical: Below pH 4, the pyridine nitrogen is protonated (water-soluble).[1][2] Above pH 12, the pyrrole NH deprotonates (water-soluble).[1][2] You must hit the "isoelectric" sweet spot.

  • Filtration: Stir for 30 minutes. If a solid forms, filter it .[1][2] Do not extract yet. Wash the cake with water and minimal cold

    
    .
    
    • Validation: Check the filtrate by LC-MS.[1][3] If the product is in the filtrate, proceed to extraction (Step 4).[2]

  • Rescue Extraction: If the product is an oil/emulsion:

    • Use 2-MeTHF or DCM:Isopropanol (9:1) instead of EtOAc.[1] These solvents disrupt H-bonding aggregates better than pure EtOAc.[1]

Part 2: Chromatographic Separation

User Issue: "The compound streaks on the column from 0% to 100% EtOAc. I cannot separate the 4-chloro product from the 4-hydroxy impurity."

Diagnosis: The "streaking" is caused by the interaction between the basic pyridine nitrogen (N-5) and the acidic silanols on the silica gel.[1][2] Standard solvents are insufficient to break this interaction.[1][2]

Protocol B: The "Amine-Modified" Flash Method

You must deactivate the silica gel.[1][2]

ParameterRecommendationRationale
Stationary Phase Spherical Silica (20–40 µm)Irregular silica increases backpressure and tailing.[1]
Mobile Phase A DCM (Dichloromethane)Strong solubilizer for the chloro-core.[1]
Mobile Phase B MeOH containing 1%

The ammonia competes for silanol sites, sharpening the peak.[1][2]
Gradient 0% to 10% B over 20 CVAzaindoles elute early in DCM/MeOH.[1][2]
Loading Dry load on CeliteLiquid loading in DMSO/DMF causes broad bands.[1][2]

Troubleshooting the "Close Eluters": If the 4-hydroxy impurity (hydrolysis byproduct) co-elutes:

  • Switch to C18 Reverse Phase .

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.[1][2]

  • Logic: The 4-chloro is significantly more lipophilic than the 4-hydroxy analog.[1] They will separate easily on C18, whereas they streak together on silica.[2]

Part 3: Crystallization (Final Polish)

User Issue: "The NMR shows small aliphatic peaks and a yellow tint even after column."

Diagnosis: Grease and oligomers are trapped in the crystal lattice. 5-azaindoles crystallize well, but they require high-polarity solvent systems to release impurities.[1]

Protocol C: The Acetonitrile/Water Recrystallization
  • Dissolve the semi-pure solid in boiling Acetonitrile (MeCN) (approx. 10–15 mL/g).

  • If insoluble, add Methanol dropwise until clear.[1][2]

  • Remove from heat.[1][2] Add hot water dropwise until persistent turbidity is just observed.[1][2]

  • Add a few drops of MeCN to clear it again.[1][2]

  • Let cool to room temperature slowly (2 hours), then 4°C overnight.

  • Yield Check: This method typically recovers 70–80% mass with >99% purity.[1][2]

Part 4: Visual Troubleshooting Guide

The following logic map helps you decide the immediate next step based on the physical state of your crude mixture.

AzaindolePurification Start Crude Reaction Mixture (4-chloro-1H-pyrrolo[3,2-c]pyridine-6-CN) CheckState Physical State Check Start->CheckState Solid Solid Precipitate CheckState->Solid Precipitates on Quench Oil Sticky Oil / Tar CheckState->Oil Remains Oily Action_Filter Triturate with Cold Water/Et2O Filter Solids Solid->Action_Filter Action_Extract Dissolve in DCM:IPA (9:1) Wash with sat. NaHCO3 Oil->Action_Extract PurityCheck Check Purity (LCMS/NMR) Action_Filter->PurityCheck Action_Extract->PurityCheck HighPurity Purity > 90% PurityCheck->HighPurity LowPurity Purity < 90% or Contains Pd/Zn/Salts PurityCheck->LowPurity Recryst Recrystallize: Acetonitrile or EtOH/H2O HighPurity->Recryst Column Flash Chromatography: DCM/MeOH + 1% NH4OH LowPurity->Column Final Pure Product (White/Off-White Solid) Recryst->Final Column->Recryst If colored impurities persist

Figure 1: Decision matrix for the isolation and purification of 4-chloro-5-azaindole-6-carbonitrile.

Part 5: Frequently Asked Questions (FAQs)

Q1: Why does my product turn pink/red upon standing?

  • A: 5-Azaindoles are electron-rich and prone to oxidation at the C2/C3 position, especially in the presence of light and trace acid.[1][2]

  • Fix: Store the purified solid under Nitrogen/Argon at -20°C. Ensure all solvents during purification are degassed if the scale is small (<100 mg).

Q2: I see a peak at M+16 in LCMS. Is it the N-oxide?

  • A: Yes. If you synthesized the precursor via N-oxide (e.g., using mCPBA), the reduction might be incomplete.[2]

  • Fix: Treat the crude with

    
     (2 eq) in EtOAc at reflux for 1 hour to reduce the N-oxide back to the pyridine, then re-work up. N-oxides are much more polar and will stick to the baseline in standard chromatography.[1]
    

Q3: Can I use reverse-phase (C18) for the main purification?

  • A: Absolutely. In fact, it is preferred for removing the 4-hydroxy byproduct (hydrolysis of the Cl).[1][2]

  • Conditions: Use a gradient of Water (0.1% Formic Acid) to Acetonitrile.[1][2] The 4-chloro product will elute significantly later than the des-chloro or hydroxy impurities.[1] Note: The nitrile group is stable to 0.1% formic acid for the duration of a run.[1][2]

References

  • Behrendt, J. M., et al. "Synthesis of substituted 4-, 5-, 6- and 7-azaindoles from aminopyridines."[1][2] Tetrahedron, vol. 72, no.[2] 10, 2016.

    • Relevance: Establishes solubility profiles and workup procedures for halo-azaindoles.
  • BenchChem Technical Support. "Synthesis and Purification of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile." BenchChem Protocols.

    • Relevance: Provides specific chromatography gradients for azaindole carbonitriles.
  • Liebeskind, L. S., et al. "Heteroaromatic synthesis via palladium-catalyzed cross-coupling."[1][2] Chemical Reviews, vol. 100, no.[2] 8, 2000.

    • Relevance: mechanistic insight into Pd/Zn scavenging during cyan
  • Sigma-Aldrich. "Product Specification: 4-Chloro-1H-pyrrolo[3,2-c]pyridine."[1][4][5] Material Safety Data Sheet.

    • Relevance: Confirmation of physical properties and storage stability.[1][2]

Sources

Optimization

Minimizing side reactions during nucleophilic substitution of 4-chloropyrrolopyridine

Technical Support Center: 4-Chloropyrrolopyridine Functionalization Topic: Minimizing Side Reactions in Nucleophilic Aromatic Substitution ( ) Document ID: TSC-7AZA-004 Tier: Level 3 (Advanced Application Support) Execut...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Chloropyrrolopyridine Functionalization Topic: Minimizing Side Reactions in Nucleophilic Aromatic Substitution (


)
Document ID:  TSC-7AZA-004
Tier:  Level 3 (Advanced Application Support)

Executive Summary: The "7-Azaindole Paradox"

Researchers often approach 4-chloro-1H-pyrrolo[2,3-b]pyridine (4-chloro-7-azaindole) assuming it will react like 4-chloropyridine. This is a critical error. While the pyridine nitrogen (N7) activates the ring, the electron-rich pyrrole ring donates electron density into the


-system, significantly deactivating the C4 position toward nucleophilic attack compared to simple pyridines.

Furthermore, the acidic pyrrole N-H (pKa ~13) creates a competing pathway. Under basic conditions, deprotonation generates an electron-rich anion that further deactivates the ring and opens the door to N-alkylation side reactions. Successful substitution requires navigating the balance between activation (of C4) and protection (of N1).

Module 1: Critical Troubleshooting Guides

Issue 1: "I am seeing <10% conversion even after refluxing in DMF."

Diagnosis: Electronic Deactivation. If you are running a standard basic


 (e.g., amine + 

or

), you are likely deprotonating the pyrrole nitrogen. The resulting N1-anion pushes electron density into the pyridine ring, rendering the C4-Cl bond unreactive.

Corrective Actions:

  • Switch to Acid Catalysis: Protonation of the pyridine nitrogen (N7) creates a highly electrophilic cation, overcoming the pyrrole's donation.

    • See Protocol A below.

  • Install an Electron-Withdrawing Group (EWG): Protect the N1 position with a Tosyl (Ts), Benzenesulfonyl (Bs), or SEM group. This prevents anion formation and inductively activates the C4 position.

    • Impact: N-Tosyl-4-chloro-7-azaindole reacts ~10-50x faster than the unprotected parent.

  • N-Oxide Activation: Oxidize N7 to the N-oxide (

    
    ). This dramatically increases susceptibility to nucleophilic attack at C4. The N-oxide can be reduced later (e.g., with 
    
    
    
    or Zn).
Issue 2: "I isolated a byproduct with M+16 mass (Hydrolysis)."

Diagnosis: Lactam Formation. The byproduct is not just "hydrolyzed starting material"; it is the stable tautomer 1,7-dihydro-4H-pyrrolo[2,3-b]pyridin-4-one (the lactam). This occurs when hydroxide (from wet solvent or hygroscopic bases) attacks C4 instead of your amine.

Corrective Actions:

  • Strict Anhydrous Conditions: Use molecular sieves in DMSO/NMP. Switch bases to non-hygroscopic options (e.g.,

    
     dried under vacuum).
    
  • Steric Bulk: If using a hindered amine, hydroxide (small nucleophile) outcompetes it. Increase amine concentration to >3.0 equivalents.

  • Avoid Strong Aqueous Bases: Never use NaOH or KOH at high temperatures for this substrate.

Issue 3: "My product is a mixture of C4-substitution and N1-substitution."

Diagnosis: Ambident Nucleophilicity. In the presence of base, the deprotonated N1 is a competent nucleophile. If your electrophile is an alkyl amine (unlikely to react at N1) this is rare, but if you are using reactive electrophiles or coupling partners, N1 attack dominates.

Corrective Actions:

  • Use Non-Basic Conditions: Acid-catalyzed substitution (Protocol A) leaves the N1 protonated and non-nucleophilic.

  • Transient Protection: Use a Boc group if you need temporary blocking, though Tosyl is better for activation.

Module 2: Strategic Decision Matrix

Before starting, select the methodology that matches your nucleophile and constraints.[1]

FeatureStandard

Acid-Mediated

Buchwald-Hartwig
Best For Highly reactive amines (pyrrolidine, morpholine)Anilines, weak nucleophilesSterically hindered amines, complex fragments
Mechanism Addition-EliminationProton-Activated AdditionPd-Catalyzed Oxidative Addition
Key Risk N1-deprotonation (stalled reaction)Incompatible with acid-labile groupsCatalyst poisoning by N7
Regioselectivity Moderate (N1 vs C4 risk)Perfect (C4 only) Perfect (C4 only)
Cost LowLowHigh (Pd/Ligand)

Module 3: Visualizing the Reactivity Landscape

The following diagram illustrates the competing pathways. Note how the Red Pathway (Base) leads to deactivation, while the Green Pathway (Acid/Protection) leads to activation.

ReactivityLandscape Start 4-Chloro-7-Azaindole Deprot N1-Anion Species (Electron Rich) Start->Deprot Base (NaH, K2CO3) Protect N-Protected (Tosyl/SEM) (Inductive Activation) Start->Protect PG-Cl, Base Protonate N7-Protonated Cation (Highly Electrophilic) Start->Protonate HCl / H+ DeadEnd DEACTIVATED RING (Stalled Reaction) Deprot->DeadEnd e- Donation to Ring SideRxn N1-Alkylation/Side Products Deprot->SideRxn Electrophiles present Product C4-Substituted Product (Desired) Protect->Product Amine, Heat Protonate->Product Aniline/Amine, Heat

Caption: Mechanistic divergence. Basic conditions often lead to ring deactivation (Red), while acid catalysis or N-protection activates the C4 position for substitution (Green).

Module 4: Validated Experimental Protocols

Protocol A: Acid-Mediated Substitution (The "Hidden Gem")

Best for: Anilines and less reactive amines. Avoids N-protection steps.

Theory: Protonation of N7 (


) creates a cationic species that is highly susceptible to nucleophilic attack, mimicking the reactivity of 4-chloropyridinium salts.
  • Setup: In a pressure vial, dissolve 4-chloro-7-azaindole (1.0 equiv) in water or n-butanol (0.5 M concentration).

    • Note: Water is surprisingly effective here; the protonated intermediate reacts with the amine faster than water attacks it (hydrolysis).

  • Reagents: Add the amine/aniline (1.1 equiv) and conc. HCl (0.1 – 1.0 equiv).

    • Tip: If the amine is valuable, use 1.0 equiv amine and 1.0 equiv HCl. If the amine is cheap, use excess amine.

  • Reaction: Seal and heat to 100–120 °C for 4–12 hours.

  • Workup: Cool to RT. The product often precipitates as the HCl salt. Filter and wash with cold ether. If no precipitate, basify with sat.

    
     (pH > 8) and extract with EtOAc.
    
Protocol B: Activated via N-Oxide

Best for: When acid catalysis fails or harsh conditions are required.

  • Activation: Treat 4-chloro-7-azaindole with mCPBA (1.1 equiv) in DCM/EtOAc at RT. Isolate the N-oxide.[2]

  • Substitution: React the N-oxide with your amine (2-3 equiv) in refluxing solvent (EtOH or Toluene). The reaction is significantly faster than the unoxidized parent.

  • Reduction: Post-substitution, reduce the N-oxide using

    
      (Caution: reactive) or Zn/NH4Cl  to return to the aromatic heterocycle.
    

Module 5: Troubleshooting Flowchart

Troubleshooting Start Start: Reaction Failed or Low Yield? CheckCond Check Conditions Start->CheckCond BaseUsed Using Base (K2CO3/NaH)? CheckCond->BaseUsed Deactivation Problem: Ring Deactivation (N1-Anion formation) BaseUsed->Deactivation Yes CheckWater Is solvent wet / Base hygroscopic? BaseUsed->CheckWater No (Neutral/Acid) Soln1 Solution: Switch to Acid Catalysis (Protocol A) Deactivation->Soln1 Soln2 Solution: Protect N1 (Tosyl/SEM) then SNAr Deactivation->Soln2 Hydrolysis Problem: Hydrolysis (Lactam) Soln3 Solution: Dry DMSO/NMP + Molecular Sieves Hydrolysis->Soln3 CheckWater->Hydrolysis Yes

Caption: Diagnostic logic for resolving common failure modes in 4-chloropyrrolopyridine substitutions.

References

  • Regioselectivity & Reactivity: BenchChem Technical Support. "Optimization of 4-Chloropyrimidine Substitution Reactions." (Discusses analogous deactivation mechanisms).

  • Acid-Catalyzed Protocols: Preprints.org. "Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope." (Detailed water/alcohol protocols).

  • N-Oxide Activation Strategy: Organic Chemistry Frontiers. "Site selective Heck arylation of N-vinyl-7-azaindole engineered by N-oxide activation." (Demonstrates the electronic activation of the C4 position via N-oxidation).

  • Buchwald vs SNAr Comparison: BenchChem. "Amination of Dichloropyrimidines: A Comparative Guide to Buchwald-Hartwig and SNAr." (Comparative data on yields and selectivity).

  • Protecting Group Effects: MDPI Molecules. "Directed Lithiation of Protected 4-Chloropyrrolopyrimidine." (Discusses SEM/Tosyl protection for activation).

Sources

Troubleshooting

Optimizing reaction temperature for coupling 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile

Topic: Coupling Strategies for 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile Executive Summary & Chemical Context The Scaffold: 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile (a 6-cyano-5-azaindole derivative). Th...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Coupling Strategies for 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile

Executive Summary & Chemical Context

The Scaffold: 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile (a 6-cyano-5-azaindole derivative).

The Challenge: This scaffold presents a unique "push-pull" electronic environment. The 4-chloro substituent is the primary electrophilic site, activated for coupling. However, the 6-cyano (nitrile) group is a strong electron-withdrawing group (EWG). While this activates the 4-position for Nucleophilic Aromatic Substitution (SNAr), it also renders the ring system electron-deficient, potentially destabilizing the oxidative addition step in Palladium-catalyzed cross-couplings (Suzuki-Miyaura). Furthermore, the nitrile itself is susceptible to hydrolysis at elevated temperatures in aqueous basic media.

The Solution: Temperature optimization is not merely about "heating it up." It requires balancing the activation energy (


)  required for C-Cl bond cleavage against the thermodynamic stability  of the nitrile and the protecting groups.
Critical Decision Matrix: Reaction Type vs. Temperature

Before selecting a temperature, identify your coupling mechanism. The electronic influence of the 6-CN group dictates the thermal requirement.

Reaction ClassMechanismElectronic Effect of 6-CNRecommended Temp RangeCritical Risk at High Temp (>100°C)
SNAr (Amination)Nucleophilic AttackHighly Activating. Lowers

significantly.
25°C – 60°C Polymerization; Nitrile hydrolysis to amide/acid.
Suzuki-Miyaura (C-C)Pd(0)/Pd(II) CycleDeactivating for Oxidative Addition (makes C-Cl bond stronger relative to electron-rich rings).80°C – 100°C Catalyst decomposition; Protodehalogenation.
Buchwald-Hartwig (C-N)Pd(0)/Pd(II) CycleVariable. Depends on ligand sterics.70°C – 90°C

-hydride elimination (if alkyl amine used).
Workflow Visualization

The following diagram outlines the logical flow for optimizing reaction temperature based on observed intermediates and byproducts.

OptimizationWorkflow Start Start: Coupling 4-Cl-5-azaindole-6-CN CheckType Identify Coupling Type Start->CheckType SnAr S_NAr (Nucleophilic Subst.) CheckType->SnAr Suzuki Pd-Catalyzed (Suzuki/Buchwald) CheckType->Suzuki SnAr_Temp Start @ 40°C (Solvent: DMA/NMP) SnAr->SnAr_Temp SnAr_Check Check LCMS @ 2h SnAr_Temp->SnAr_Check SnAr_Low No Product? Increase to 60°C SnAr_Check->SnAr_Low SM only SnAr_High Hydrolysis (M+18)? Lower Temp & Dry Solvent SnAr_Check->SnAr_High Byproducts Suzuki_Temp Start @ 80°C (Pre-activate Boronate) Suzuki->Suzuki_Temp Suzuki_Check Check LCMS @ 1h Suzuki_Temp->Suzuki_Check Suzuki_Stall Stalled (SM remains)? Switch Ligand (XPhos) or >100°C Suzuki_Check->Suzuki_Stall Low Conv. Suzuki_Dehal De-chlorination? Lower Temp & Reduce Base Load Suzuki_Check->Suzuki_Dehal Side Rxn

Caption: Logical workflow for temperature optimization distinguishing between nucleophilic (SNAr) and catalytic (Pd) pathways.

Troubleshooting & FAQs
Q1: I am running a Suzuki coupling at 100°C, but I see significant nitrile hydrolysis (M+18 peak in LCMS). How do I fix this?

Diagnosis: The combination of high temperature (100°C) and aqueous base (commonly


 or 

in water/dioxane) is hydrolyzing the 6-cyano group to a primary amide. Corrective Action:
  • Switch to Anhydrous Conditions: Use a base that is soluble in organic solvents, such as

    
     or 
    
    
    
    , suspended in anhydrous Toluene or DMF.
  • Lower Temperature: Reduce the reaction temperature to 80°C .

  • Change Catalyst: Use a more active precatalyst like XPhos Pd G3 or Pd(dtbpf)Cl_2 . These bulky, electron-rich ligands facilitate oxidative addition at lower temperatures, allowing you to bypass the thermal threshold for hydrolysis.

Q2: For SNAr amination, the reaction is stalled at 50% conversion even after 12 hours at 80°C. Should I increase the temperature?

Diagnosis: Likely not. If the reaction stalls at 50%, you may be facing product inhibition or protonation of the nucleophile . The acidic N-H of the azaindole (pKa ~13) might be neutralizing your amine nucleophile or base. Corrective Action:

  • Do NOT heat >100°C: This will degrade the nitrile.

  • Protect the N1-H: If the pyrrole nitrogen is unprotected, the base is likely deprotonating it, forming an electron-rich anion that resists nucleophilic attack at the 4-position. Protect N1 with Boc or SEM to maintain the electrophilicity of the ring.

  • Add a Lewis Acid: Add 10-20 mol%

    
     or 
    
    
    
    . This coordinates to the pyridine nitrogen, further activating the 4-Cl position, allowing the reaction to proceed at lower temperatures (40-60°C) .
Q3: Why is the 4-chloro position reactive? I thought aryl chlorides were inert.

Technical Insight: In this specific scaffold, the 4-chloro is not a standard aryl chloride. It is positioned para to the pyridine nitrogen and meta to the nitrile.

  • Mechanism: The pyridine nitrogen pulls electron density via induction and resonance. The 6-CN group further depletes electron density from the ring.

  • Consequence: This makes the C-Cl bond highly susceptible to Nucleophilic Aromatic Substitution (SNAr) . You can often couple amines at Room Temperature or mild heat (40°C) using a strong base (LiHMDS or NaH) without any Palladium catalyst.

Standardized Experimental Protocols
Protocol A: Low-Temperature SNAr (Amination)

Best for: Coupling primary/secondary amines.

  • Setup: In a dry vial, dissolve 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile (1.0 equiv) in anhydrous DMA (0.2 M).

  • Reagents: Add DIPEA (3.0 equiv). If the amine is a salt (e.g., HCl salt), add 4.0 equiv DIPEA.

  • Addition: Add the amine (1.2 equiv).

  • Thermal Cycle:

    • Start at 25°C (RT) for 2 hours.[1]

    • Monitor by LCMS.[2][3][4]

    • If <10% conversion, ramp to 50°C .

    • Warning: Do not exceed 80°C unless N1 is protected.

  • Workup: Dilute with water (precipitate often forms). Filter or extract with EtOAc.

Protocol B: Optimized Suzuki Coupling (C-C Bond)

Best for: Aryl/Heteroaryl boronic acids.

  • Solvent System: Degassed 1,4-Dioxane/Water (4:1) . Note: If hydrolysis is observed, switch to anhydrous Toluene/DMF.

  • Base:

    
     (2.5 equiv).[5]
    
  • Catalyst: Pd(dppf)Cl_2·DCM (5 mol%) or XPhos Pd G3 (2 mol%).

  • Thermal Cycle:

    • Pre-heat heating block to 85°C .

    • Add catalyst to the mixture after degassing.

    • Stir at 85°C for 4–6 hours.

  • Checkpoint: If the reaction is sluggish, add free XPhos ligand (2 mol%) rather than increasing temp.

References
  • Synthesis and Reactivity of Azaindoles. MDPI. Detailed review of metal-catalyzed cross-couplings on azaindole scaffolds.

  • Suzuki Coupling Optimization Guide. BenchChem. Protocols for optimizing Pd-catalyzed couplings on chloro-heterocycles.

  • Reactivity of 4-chloro-azaindoles. National Institutes of Health (PMC). Mechanistic insights into the activation of C-4 chlorides in pyrrolopyridines.

  • Physical Properties of 4-chloro-1H-pyrrolo[3,2-c]pyridine. PubChem. Chemical descriptors and safety data.

Sources

Optimization

Troubleshooting catalyst poisoning in reactions with nitrile-containing heterocycles

Technical Support Center: Catalyst Preservation in Nitrile-Rich Environments Status: Operational 🟢 Current Wait Time: 0 min Operator: Dr. Aris Thorne, Senior Application Scientist Welcome to the Nitrile Chemistry Support...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Catalyst Preservation in Nitrile-Rich Environments

Status: Operational 🟢 Current Wait Time: 0 min Operator: Dr. Aris Thorne, Senior Application Scientist

Welcome to the Nitrile Chemistry Support Hub

Subject: .

User Context: You are likely experiencing stalled conversions, unexpected induction periods, or complete catalyst deactivation when attempting cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) or hydrogenation on substrates containing cyano (-CN) groups.

The Root Cause: Nitriles are "silent killers" in transition metal catalysis. The


-hybridized nitrogen lone pair is a potent 

-donor that binds tightly to soft metals (Pd, Pt, Rh), displacing labile ligands and filling coordination sites required for the catalytic cycle. This is not a side reaction; it is competitive inhibition.

Below are the three most common "Support Tickets" we receive, along with field-proven rescue protocols.

Ticket #001: The Stalled Suzuki Coupling

Issue: "My Suzuki coupling works fine on the chloro-analog, but the nitrile-substituted aryl chloride stalls at 20% conversion. Adding more catalyst doesn't help."

Diagnosis: You are facing Ground State Stabilization . The nitrile is binding to the Pd(II) oxidative addition intermediate, forming a stable "resting state" species that refuses to undergo transmetallation.

The Solution: The "Bulky Shield" Protocol

We must sterically discourage the nitrile from binding without hindering the substrate. Linear nitriles require "end-on" coordination. Extremely bulky biaryl phosphine ligands (Buchwald Ligands) create a steric pocket that excludes the linear nitrile but admits the flat aryl ring.

Recommended Workflow:

  • Ligand Switch: Abandon standard phosphines (

    
    , dppf). Switch to XPhos  or SPhos .
    
    • Why? The cyclohexyl groups on SPhos provide electron density (faster oxidative addition), while the biaryl backbone creates a "roof" over the metal center, physically blocking the vertical approach of the nitrile nitrogen.

  • Base Modification: Switch from Carbonate (

    
    ) to Phosphate (
    
    
    
    ).
    • Why? Higher solubility in organic/water biphasic mixtures ensures rapid transmetallation, outcompeting the nitrile binding equilibrium.

Data: Ligand Performance in Nitrile-Rich Suzuki Coupling (Relative rates based on standard chlorobenzonitrile coupling @ 1 mol% Pd)

Ligand SystemTime to 90% Conv.Catalyst Deactivation?Notes

>24 Hours (Incomplete)High Nitrile displaces

easily.

12 HoursModerateChelating ligand helps, but still vulnerable.
XPhos Pd G2 < 2 Hours Low Steric bulk prevents N-coordination.
SPhos Pd G2 < 1.5 Hours Low Optimal for sterically hindered nitriles.

Ticket #002: Hydrogenation "Dead on Arrival"

Issue: "I'm trying to reduce a double bond in a cyano-substituted heterocycle using Pd/C. The reaction never starts, or stops immediately."

Diagnosis: Adsorptive Poisoning . The nitrile group adsorbs to the heterogeneous catalyst surface (Pd or Pt) much stronger than the alkene. It effectively "paves" the surface, blocking hydrogen access.

The Solution: The Acid-Scavenger Method

Protonating the nitrile (or the resulting amine) drastically reduces its binding affinity to the metal surface.

Protocol: Acid-Modified Hydrogenation

  • Standard: 10 wt% Pd/C in Methanol.

  • Modification: Add 1.0 - 2.0 equivalents of HCl or

    
      (relative to substrate).
    
  • Mechanism:

    • The cationic species has significantly reduced

      
      -donating capability toward the metal surface.
      
    • Bonus: If you are reducing the nitrile to an amine, the acid immediately sequesters the primary amine as an ammonium salt, preventing product poisoning (secondary amine formation).

Warning: Ensure your substrate's heterocycle is stable to acid. If acid-sensitive, switch to Raney Nickel (less sensitive to nitrile poisoning) or Cobalt-based nanoparticles (specifically hcp-Co), which show high tolerance.

Ticket #003: The Lewis Acid "Masking" Strategy

Issue: "I cannot use acidic conditions, and bulky ligands aren't working for my specific C-H activation chemistry."

Diagnosis: The metal center is too exposed. You need to "tie up" the nitrile lone pair with something that binds it tighter than your catalyst does.

The Solution: Lewis Acid Pre-Complexation

Use a Lewis Acid (LA) to bind the nitrile nitrogen before adding the metal catalyst.

Step-by-Step Protocol:

  • Dissolve the nitrile substrate in the reaction solvent (anhydrous).

  • Add 1.05 equiv. of a Lewis Acid (e.g.,

    
    , 
    
    
    
    , or
    
    
    ).
    • Observation: You may see a slight color change or precipitate as the LA-Nitrile adduct forms.

  • Stir for 15 minutes at Room Temp.

  • Add your transition metal catalyst and reagents.

  • Run the reaction.

  • Quench vigorously with aqueous

    
     to hydrolyze the LA-Nitrile complex during workup.
    

Visualizing the Problem & Solution

Diagram 1: The Mechanics of Poisoning vs. Protection

This diagram illustrates how the nitrile competes with the substrate and how bulky ligands (L*) prevent this interaction.

NitrilePoisoning Pd_Active Active Catalyst (Pd-L*) Pd_Poisoned Poisoned Species (Pd-NCR) Pd_Active->Pd_Poisoned  L* Displacement   Product Coupled Product (Ar-Ar') Pd_Active->Product  Catalytic Cycle   Substrate Substrate (Ar-Cl) Substrate->Pd_Active  Oxidative Addition   Nitrile Nitrile Group (R-CN) Nitrile->Pd_Poisoned  Strong Coordination   (Competitive Inhibition) BulkyLigand Bulky Ligand (XPhos/SPhos) BulkyLigand->Pd_Active  Steric Shielding   (Blocks Nitrile)

Caption: The nitrile group acts as a competitive inhibitor (Red Path). Bulky ligands (Yellow) physically block the nitrile from coordinating, forcing the cycle to proceed (Green Path).

Diagram 2: Troubleshooting Decision Tree

Follow this logic flow to select the correct protocol for your specific failure mode.

TroubleshootingTree Start Start: Reaction Stalled? CheckNitrile Is a Nitrile Present? Start->CheckNitrile ReactionType Reaction Type? CheckNitrile->ReactionType Yes Suzuki Cross-Coupling (Pd/Ni) ReactionType->Suzuki Hydro Hydrogenation (Pd/C, Pt/C) ReactionType->Hydro Sol_Ligand Protocol 1: Switch to XPhos/SPhos Suzuki->Sol_Ligand Standard Case Sol_Lewis Protocol 3: Pre-complex w/ AlCl3 Suzuki->Sol_Lewis If Ligand Fails Sol_Acid Protocol 2: Add 1.0 eq HCl/H2SO4 Hydro->Sol_Acid Acid Stable Substrate Hydro->Sol_Lewis Acid Sensitive

Caption: Decision matrix for selecting the appropriate rescue protocol based on reaction type and substrate stability.

References

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]

  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Journal of the American Chemical Society. [Link]

  • Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles. ACS Publications. [Link]

  • Options for Nitriles Removal from C4−C5 Cuts: 2. via Catalytic Hydrogenation. Industrial & Engineering Chemistry Research. [Link][1]

  • C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. RSC Advances. [Link]

Sources

Troubleshooting

Technical Support Center: Pyrrolo[3,2-c]pyridine N1-Position Protecting Group Strategies

Welcome to the technical support center for synthetic strategies focusing on the pyrrolo[3,2-c]pyridine scaffold. This guide is designed for researchers, medicinal chemists, and drug development professionals who are nav...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for synthetic strategies focusing on the pyrrolo[3,2-c]pyridine scaffold. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of protecting the N1-position of this important heterocyclic core. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research endeavors.

Introduction: The Strategic Imperative for N1-Protection

The pyrrolo[3,2-c]pyridine core is a prevalent scaffold in medicinal chemistry, forming the basis of numerous biologically active compounds.[1][2] During multi-step syntheses, the pyrrole NH at the N1-position can be reactive under various conditions, particularly in metal-catalyzed cross-coupling reactions or when strong bases are employed. This reactivity can lead to undesired side reactions, reduced yields, and complex purification challenges. Therefore, the transient protection of the N1-position is often a critical strategic decision to ensure the success of subsequent synthetic transformations.

This guide will focus on two commonly employed protecting groups for this purpose: the tert-butyloxycarbonyl (Boc) group and the 2-(trimethylsilyl)ethoxymethyl (SEM) group. We will explore the rationale for their use, provide detailed protocols for their installation and removal, and address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to protect the N1-position of the pyrrolo[3,2-c]pyridine ring?

The pyrrole NH proton is acidic and the nitrogen atom can act as a nucleophile or coordinate to metal catalysts. This can interfere with subsequent reactions. For instance, in palladium-mediated cross-coupling reactions, an unprotected N1-position can lead to significantly lower yields.[3] Protection of the N1-position masks this reactivity, allowing for cleaner and more efficient transformations at other positions of the scaffold.

Q2: Which protecting group should I choose for the N1-position: Boc or SEM?

The choice of protecting group is dictated by the overall synthetic strategy, particularly the reaction conditions of subsequent steps and the deprotection conditions required. This is a key aspect of developing an orthogonal protection strategy, where one protecting group can be removed without affecting others in the molecule.

  • tert-Butyloxycarbonyl (Boc): This is often a good first choice due to its straightforward introduction and removal under acidic conditions (e.g., with trifluoroacetic acid, TFA).[3] It is stable to many non-acidic reaction conditions. However, if your molecule contains other acid-labile groups, the Boc group may not be suitable.

  • 2-(Trimethylsilyl)ethoxymethyl (SEM): The SEM group offers an alternative deprotection pathway, typically involving fluoride sources (e.g., TBAF) or Lewis acids, providing orthogonality to the acid-labile Boc group.[4] However, SEM deprotection under acidic conditions can be problematic, often releasing formaldehyde which can lead to undesired side reactions.[4][5]

Q3: What does "orthogonal protection strategy" mean in this context?

An orthogonal protection strategy involves using multiple protecting groups in a single molecule that can be removed under distinct and non-interfering conditions. For example, if your pyrrolo[3,2-c]pyridine derivative also contains a Boc-protected amine elsewhere, using a SEM group for the N1-position would be an orthogonal strategy. You could selectively remove the SEM group with a fluoride source without affecting the Boc group, and vice-versa by using an acid. This allows for sequential and site-selective modifications of the molecule.

Q4: Can I use other protecting groups besides Boc and SEM?

Yes, other protecting groups commonly used for pyrroles and indoles, such as sulfonyl groups (e.g., tosyl (Ts) or benzenesulfonyl (Bs)), can also be employed.[6] These are generally more robust and electron-withdrawing, which can be advantageous for certain reactions. However, their removal often requires harsher conditions (e.g., strong base or reducing agents), which may not be compatible with all substrates.

Troubleshooting Guide

This section addresses specific issues you may encounter during the protection and deprotection of the N1-position of pyrrolo[3,2-c]pyridines.

Issue 1: Low Yield During N1-Boc Protection
  • Problem: You are observing incomplete conversion to the N1-Boc protected product.

  • Potential Cause 1: Inadequate Base. The pyrrole NH is only weakly acidic, and a sufficiently strong, non-nucleophilic base is often required to facilitate the reaction with di-tert-butyl dicarbonate (Boc₂O).

  • Solution: While triethylamine (Et₃N) is commonly used, consider a stronger base like sodium hydride (NaH) or lithium bis(trimethylsilyl)amide (LiHMDS) if you are experiencing low yields. Ensure the reaction is performed under anhydrous conditions, as water can consume the base and hydrolyze the Boc₂O.

  • Potential Cause 2: Poorly Nucleophilic Substrate. Electron-withdrawing substituents on the pyrrolopyridine core can decrease the nucleophilicity of the N1-nitrogen.

  • Solution: The addition of 4-dimethylaminopyridine (DMAP) as a catalyst can significantly improve the rate and yield of the reaction.[3]

Issue 2: Incomplete or Sluggish Boc Deprotection with TFA
  • Problem: The removal of the Boc group using TFA in DCM is slow or stalls before completion.

  • Potential Cause 1: Insufficient Acid Strength or Concentration. While TFA is a strong acid, its effectiveness can be substrate-dependent.

  • Solution:

    • Increase TFA Concentration: Instead of a 20-25% solution of TFA in DCM, a 1:1 mixture (v/v) can be used.[7]

    • Extended Reaction Time: Monitor the reaction by TLC or LC-MS and allow it to stir for a longer duration (e.g., 2-4 hours or even overnight in some cases).[7][8]

    • Consider Neat TFA: For very stubborn substrates, neat TFA can be used, but be mindful of potential side reactions with other sensitive functional groups.

Issue 3: Side Product Formation During SEM Deprotection with Acid
  • Problem: You are observing a significant side product, often with a mass corresponding to your desired product + 12 Da, during SEM deprotection with TFA.

  • Root Cause: This is a well-documented issue for the closely related 7-azaindole scaffold.[5] The acidic cleavage of the SEM group releases formaldehyde.[4] The electron-rich pyrrolopyridine core can then undergo an electrophilic aromatic substitution with the liberated formaldehyde, leading to the formation of a tricyclic eight-membered ring system.[5]

  • Mitigation Strategies:

    • Two-Step Acid/Base Procedure: This is the most commonly employed method to mitigate this side reaction.[9] First, treat the SEM-protected compound with TFA in an anhydrous solvent like DCM. After the initial cleavage (which can be monitored by LC-MS), the solvent and excess TFA are removed in vacuo. The residue is then treated with a base (e.g., saturated aqueous NaHCO₃ in THF) to hydrolyze the intermediate and complete the deprotection.[9]

    • Use a Formaldehyde Scavenger: While not explicitly documented for this specific scaffold, the addition of a scavenger like a primary amine or a thiol to the reaction mixture could potentially trap the released formaldehyde.

    • Optimize Reaction Conditions: Minimize the reaction time in the acidic step and perform the reaction at room temperature or lower to reduce the rate of the undesired cyclization.

Issue 4: Product Decomposition or Complex Mixture with SEM Deprotection
  • Problem: Your desired product is either degrading or you obtain a complex mixture of unidentifiable products.

  • Potential Cause: The pyrrolo[3,2-c]pyridine core can be sensitive to prolonged exposure to strong acids or other harsh reagents.

  • Solution: Switch to Milder, Non-Acidic Deprotection Methods. Orthogonality is key here. If your molecule is acid-sensitive, avoid TFA-based deprotection of the SEM group.

    • Fluoride-Based Reagents: Tetrabutylammonium fluoride (TBAF) is a common alternative for cleaving silyl-based protecting groups.[5]

    • Lewis Acids: For substrates sensitive to protic acids, Lewis acids can be a milder alternative.

      • Magnesium Bromide (MgBr₂): This has been shown to be effective for cleaving SEM ethers under mild conditions, often in a solvent system of ether and nitromethane.[10]

      • Tin Tetrachloride (SnCl₄): This has been used for N-SEM deprotection in other sensitive heterocyclic systems.[10]

Data Summary and Comparison of Protecting Groups

Protecting GroupIntroduction ConditionsDeprotection ConditionsAdvantagesCommon Issues
Boc Boc₂O, Et₃N, DMAP, EtOAc or DCMTFA in DCM; HCl in dioxaneReadily available reagents, generally high yields, straightforward deprotectionDeprotection conditions are harsh for acid-sensitive substrates.
SEM SEM-Cl, NaH or Et₃N, DMF or THFTwo-step: 1) TFA/DCM 2) NaHCO₃/THF; or TBAF/THF; or MgBr₂/Et₂O/MeNO₂Orthogonal to Boc, stable to a wide range of conditionsAcidic deprotection can release formaldehyde, leading to side products. Fluoride sources can sometimes be basic.
Tosyl (Ts) Ts-Cl, NaH or other base, DMFStrong base (e.g., NaOH, KOH); Mg/MeOH; Na/naphthaleneRobust, electron-withdrawing, activates the ring for certain reactionsHarsh deprotection conditions limit functional group tolerance.

Experimental Protocols

Protocol 1: N1-Boc Protection of Pyrrolo[3,2-c]pyridine

This protocol is adapted from a procedure used for the synthesis of 1H-pyrrolo[3,2-c]pyridine inhibitors of MPS1 kinase.[3]

Reagents and Conditions:

  • Substrate: 1H-pyrrolo[3,2-c]pyridine derivative (1.0 equiv)

  • Reagent: Di-tert-butyl dicarbonate (Boc₂O) (1.2 - 1.5 equiv)

  • Base: Triethylamine (Et₃N) (2.0 - 3.0 equiv)

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 equiv)

  • Solvent: Ethyl acetate (EtOAc) or Dichloromethane (DCM)

  • Temperature: Room temperature

Step-by-Step Procedure:

  • Dissolve the 1H-pyrrolo[3,2-c]pyridine starting material in EtOAc.

  • Add triethylamine, di-tert-butyl dicarbonate, and DMAP to the solution.

  • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Upon completion, dilute the reaction mixture with EtOAc and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the N1-Boc protected pyrrolo[3,2-c]pyridine.

Protocol 2: N1-Boc Deprotection using TFA

This protocol is a standard and widely used method for Boc group removal.[3][8]

Reagents and Conditions:

  • Substrate: N1-Boc protected pyrrolo[3,2-c]pyridine (1.0 equiv)

  • Reagent: Trifluoroacetic acid (TFA)

  • Solvent: Dichloromethane (DCM)

  • Temperature: 0 °C to room temperature

Step-by-Step Procedure:

  • Dissolve the N1-Boc protected pyrrolo[3,2-c]pyridine in anhydrous DCM (concentration typically 0.1-0.5 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add TFA dropwise (typically 25-50% v/v, or a 1:1 mixture with DCM).

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in a suitable solvent (e.g., EtOAc) and neutralize by washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected product. Further purification may be required.

Protocol 3: Two-Step N1-SEM Deprotection

This protocol is adapted from procedures developed for the related 7-azaindole scaffold to minimize side-product formation.[9]

Reagents and Conditions:

  • Step 1 (Acidic): TFA in dry DCM

  • Step 2 (Basic): Saturated aqueous NaHCO₃ in THF

  • Temperature: Room temperature

Step-by-Step Procedure:

  • Acidic Step: Dissolve the N1-SEM protected pyrrolo[3,2-c]pyridine (1.0 equiv) in dry DCM (approx. 0.03 M). Under an inert atmosphere (N₂ or Ar), add TFA (approx. 30% v/v) dropwise. Stir at room temperature for 4-10 hours, monitoring the cleavage of the SEM group.

  • Solvent Removal: Once the initial cleavage is complete, remove the solvent and excess TFA in vacuo.

  • Basic Step: Dissolve the resulting crude material in THF (approx. 0.06 M). Add an equal volume of saturated aqueous NaHCO₃ solution dropwise.

  • Stir the biphasic mixture vigorously at room temperature for 12-18 hours to ensure complete hydrolysis.

  • Work-up: Remove the THF under reduced pressure. Extract the aqueous residue with an organic solvent such as EtOAc (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield the deprotected pyrrolo[3,2-c]pyridine.

Visualized Workflows

Decision-Making Workflow for N1-Protecting Group Selection

Caption: Decision-making workflow for selecting an N1-protecting group.

Troubleshooting Workflow for SEM Deprotection

G start Attempt SEM deprotection using TFA. check_reaction Monitor reaction. Is it clean and complete? start->check_reaction success Successful Deprotection. Proceed to next step. check_reaction->success Yes issue Problem Identified check_reaction->issue No side_product Side product (+12 Da) observed? issue->side_product incomplete Incomplete reaction? issue->incomplete complex_mixture Complex mixture? issue->complex_mixture two_step Implement two-step (TFA then NaHCO₃) procedure. side_product->two_step Yes optimize_tfa Increase TFA concentration or reaction time. incomplete->optimize_tfa Yes milder_reagents Switch to milder conditions: TBAF or MgBr₂. complex_mixture->milder_reagents Yes

Caption: Troubleshooting workflow for SEM deprotection of N1-pyrrolopyridines.

References

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]

  • Bridges, A. et al. (2013). Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from [Link]

  • Acheampong, K. et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

  • El-Adl, K. et al. (2017). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Scientific Reports. Retrieved from [Link]

  • Andersen, K. et al. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. Retrieved from [Link]

  • D'Ambrosio, G. et al. (2007). Sulfur-Based Protecting Groups for Pyrroles and the Facile Deprotection of 2-(2,4-Dinitrobenzene)sulfinyl and Sulfonyl Pyrroles. The Journal of Organic Chemistry. Retrieved from [Link]

  • Yurovskaya, M. A. et al. (2003). Cleavage of some annulated tetrahydropyridines under the action of dimethyl acetylene dicarboxylate in protic solvents. New practical route to substituted pyrroles and indoles. Molecular Diversity. Retrieved from [Link]

  • Sanna, P. et al. (1998). Cleavage and reactions of some NH-BOC protected 1-aminopyrroles: a new one-pot route to pyrrolo[1,2-b][4][8][10]triazines together with spectroscopic and X-ray studies. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

  • Gulea, M. et al. (2025). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Wang, Y. et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • Indian Academy of Sciences. (2025). Synthetic strategies to pyrido fused heterocycles. Journal of Chemical Sciences. Retrieved from [Link]

  • CABI Digital Library. (n.d.). Deprotection of Acetyl Group on Amino Group with Thionyl Chloride and Pyridine. Retrieved from [Link]

  • Abdel-Aziem, A. et al. (2012). Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Organic Chemistry Portal. (2005, May 30). Protection of N- and O-Functional Groups. Retrieved from [Link]

  • Pałys, M. et al. (n.d.). STUDIES OF THE DEGRADATION MECHANISM OF PYRROLO[3,4-C] PYRIDINE-1,3(2H)-DIONE DERIVATIVES WITH ANALGESIC ACTIVITY. Retrieved from [Link]

  • SciSpace. (1996). Improved synthesis of pyrrolo[1,2-c]pyrimidine and derivatives. Retrieved from [Link]

  • Di-Carmine, M. et al. (2000). Pyrrolo[3,2-c]pyridine derivatives as inhibitors of platelet aggregation. Il Farmaco. Retrieved from [Link]

  • Szymańska, E. et al. (2020). Bioresearch of New 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones. Molecules. Retrieved from [Link]

Sources

Optimization

Addressing regioselectivity challenges in pyrrolopyridine functionalization

A Senior Application Scientist's Guide to Navigating Regioselectivity Welcome to the technical support center for pyrrolopyridine functionalization. This guide is designed for researchers, medicinal chemists, and drug de...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Navigating Regioselectivity

Welcome to the technical support center for pyrrolopyridine functionalization. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of substituting this privileged heterocyclic scaffold. Pyrrolopyridines, or azaindoles, are bioisosteres of indole that offer unique opportunities for modulating physicochemical properties in drug discovery.[1] However, the introduction of a nitrogen atom into the benzene portion of the indole ring significantly alters its electronic properties, presenting considerable challenges in controlling the site of functionalization.[1]

This resource provides in-depth, troubleshooting-focused guidance to help you overcome common regioselectivity issues. We will move beyond simple protocols to explain the underlying principles that govern reaction outcomes, empowering you to make informed decisions in your experimental design.

Section 1: Understanding the Root of the Challenge: Inherent Reactivity

The position of the nitrogen atom in the pyridine ring dictates the electronic landscape of the entire pyrrolopyridine system. This, in turn, governs the inherent reactivity at each position. The electron-deficient nature of the pyridine ring deactivates the six-membered ring towards electrophilic substitution, while simultaneously influencing the five-membered pyrrole ring.

Generally, the pyrrole ring is more electron-rich and thus more susceptible to electrophilic attack than the pyridine ring. The C3 position is often the most nucleophilic and kinetically favored site for electrophilic substitution, analogous to indole chemistry. However, this is a generalization, and the outcome is highly dependent on the specific isomer (4-, 5-, 6-, or 7-azaindole), the presence of protecting or directing groups, and the reaction conditions.

Section 2: Troubleshooting Guides by Reaction Type

This section is formatted in a question-and-answer style to directly address the most common and frustrating challenges encountered during the functionalization of pyrrolopyridines.

Halogenation

Halogenated azaindoles are crucial building blocks for further elaboration via cross-coupling reactions.[2] However, achieving regiocontrol can be difficult.

Q: "My bromination of 7-azaindole with NBS is giving me a mixture of products, primarily at C3 but also some di-brominated species. How can I achieve clean, selective C3-monobromination?"

A: This is a classic problem of over-reactivity. The C3 position of 7-azaindole is highly activated.

  • Causality: N-Bromosuccinimide (NBS) is a highly reactive electrophilic bromine source. In the presence of a nucleophilic pyrrole ring, the reaction can be difficult to stop at the mono-halogenated stage. The initial C3-bromo product is still electron-rich enough to react further, especially if excess NBS is present or reaction times are prolonged.

  • Troubleshooting & Solutions:

    • Stoichiometry and Temperature Control: Carefully control the stoichiometry. Use no more than 1.0-1.1 equivalents of NBS. Perform the reaction at a lower temperature (e.g., start at -78 °C and slowly warm to 0 °C or room temperature) to moderate the reactivity.

    • Milder Reagents: Switch to a less reactive brominating agent. Copper(II) bromide (CuBr2) in a solvent like acetonitrile can provide excellent regioselectivity for C3-bromination under mild conditions.[3] This method is often high-yielding and avoids over-halogenation.[3]

    • Protecting Groups: While often avoided to maintain step economy, an N-protecting group can modulate the electronics. A bulky silyl group like triisopropylsilyl (TIPS) can sterically hinder the N1 position and electronically deactivate the ring slightly, which can help in controlling the reaction. However, be aware that some protecting groups can also direct reactions to other positions.

Table 1: Comparison of Common Brominating Agents for Azaindoles

ReagentTypical ConditionsProsCons
NBS THF or CH2Cl2, 0 °C to RTInexpensive, readily availableOften leads to mixtures, over-bromination
Br2 Acetic Acid or CH2Cl2Strong brominating agentHighly reactive, hazardous, often poor selectivity
CuBr2 Acetonitrile, RTExcellent C3 selectivity, mild conditions[3]Requires stoichiometric copper
DBDMH CH2Cl2, RTSolid, easy to handleCan be aggressive, similar issues to NBS
Metalation and Directed ortho-Metalation (DoM)

Deprotonation followed by quenching with an electrophile is a powerful C-H functionalization strategy. However, the site of deprotonation is highly sensitive to the base, solvent, and directing group.

Q: "I'm trying to functionalize the pyridine ring of 7-azaindole using lithiation, but I keep getting deprotonation at C2 on the pyrrole ring. How can I target the pyridine ring, specifically at C6?"

A: This is a textbook case of kinetic vs. thermodynamic control and the power of directing groups. The C2 proton is often the most acidic, leading to kinetic deprotonation with strong bases like n-BuLi or LDA. To target the pyridine ring, you need to override this inherent reactivity using a Directed Metalation Group (DMG).

  • Causality: The acidity of the C-H bonds in 7-azaindole generally follows the order C2 > C3 > other positions. Strong, non-coordinating bases will abstract the most acidic proton. To direct the deprotonation to a less acidic site, a DMG is required to chelate the organolithium base, bringing it into proximity of the target C-H bond and lowering the activation energy for its abstraction.

  • Troubleshooting & Solutions:

    • Install a Directing Group: The most effective strategy is to install a DMG. For targeting the C6 position of 7-azaindole, a carbamoyl group (e.g., -CON(iPr)2) installed on the pyridine nitrogen (N7) is highly effective.[4] This strategy, however, is not straightforward as N1 is the more nucleophilic nitrogen. A "directed metalation group dance" strategy has been developed where a carbamoyl group is first installed at N7, directs metalation to C6, and then isomerizes to the more stable N1 position, allowing for a subsequent C2-functionalization.[4]

    • In Situ Anionic Shielding: A clever strategy developed by Snieckus involves using an in-situ protecting/directing group. By treating N-unprotected 7-azaindole with a strong base like LDA, you form the N1-anion. This anion then directs a second equivalent of base to the adjacent C2 position. To target the pyridine ring, a bulky silyl group like TIPS can be installed at N1. The N7 nitrogen can then act as a peri-directing group for C4 lithiation.

  • Workflow for Selecting a Metalation Strategy:

Caption: Decision workflow for regioselective metalation.

Transition-Metal-Catalyzed C-H Functionalization

This is a state-of-the-art method for forging C-C and C-X bonds, but regioselectivity can be a major hurdle, often dictated by the catalyst, ligand, and directing group.[5][6]

Q: "I am attempting a Pd-catalyzed C-H arylation on a 1-aryl-7-azaindole, expecting functionalization on the pyridine ring, but I'm getting complex mixtures or reaction at the C2/C3 positions. How can I control this?"

A: This challenge highlights the competition between different C-H activation pathways. The outcome depends on the mechanism (e.g., Concerted Metalation-Deprotonation vs. oxidative addition) and the directing ability of both the pyridine nitrogen and any installed groups.

  • Causality: The pyridine nitrogen (N7) can act as a native directing group, guiding catalysts to the C6 position.[7] However, the C2 and C3 C-H bonds of the pyrrole ring are often more reactive and can compete, leading to mixtures. The specific ligand on the metal, the oxidant, and the reaction temperature can tip the balance in favor of one pathway over another.

  • Troubleshooting & Solutions:

    • Leverage Native Directing Groups: For C6-arylation, a common approach is to use a catalyst system known to be directed by pyridine nitrogens. For example, Pd(OAc)2 with ligands like SPhos can be effective.

    • Install a Removable Directing Group: To enforce a specific regioselectivity, a removable directing group is the most reliable method. A picolinamide or a pyrimidyl group installed at the N1 position can strongly direct C-H activation to the C2 position.

    • Rhodium Catalysis for Ortho-Functionalization: Rh(III) catalysts are particularly effective for C-H activation directed by a coordinating group. For instance, a 1-(pyridin-2-yl)-7-azaindole will reliably direct Rh-catalyzed C-H activation to the ortho-position of the azaindole, which is the C2 position. An unexpected rhodium-catalyzed regioselective C-H chlorination of 7-azaindoles at the ortho-position has been developed using 1,2-dichloroethane (DCE) as the chlorinating agent.[7]

    • Change the Metal and Ligand: If palladium is not giving the desired selectivity, consider switching to other metals like Rhodium or Ruthenium, which have different mechanistic preferences.[8][9] The choice of ligand is also critical; bulkier ligands can favor less sterically hindered positions.

Table 2: General Guidance for TM-Catalyzed C-H Functionalization of 7-Azaindole

Target SiteStrategyTypical Catalyst/ConditionsKey Consideration
C2 Removable N1-Directing Group (e.g., 2-pyridyl)[RhCp*Cl2]2, AgSbF6, oxidantStrong, reliable direction. Requires DG installation/removal.
C3 Inherent ReactivityPd(OAc)2, oxidant (e.g., AgOAc)Often competes with C2. Substrate dependent.
C6 Native N7-Directing GroupPd(OAc)2, ligand (e.g., SPhos), baseCan be effective but may compete with pyrrole C-H activation.
Friedel-Crafts Reactions

Friedel-Crafts acylation is a classic method for installing ketone functionalities, but it is notoriously difficult with electron-deficient rings like pyridine and can be complicated by the nucleophilic pyrrole ring.

Q: "I tried a standard Friedel-Crafts acylation on 5-azaindole using AlCl3 and acetyl chloride, but I only recovered decomposed starting material. What's going wrong?"

A: This is a very common outcome. The nitrogen atoms in azaindoles are Lewis basic and will coordinate strongly with strong Lewis acids like AlCl3. This deactivates the entire ring system towards electrophilic substitution and can lead to decomposition.

  • Causality: The lone pair on the pyridine nitrogen (and to a lesser extent, the pyrrole nitrogen) acts as a Lewis base. Strong Lewis acids like AlCl3 will bind irreversibly, putting a positive charge on the ring system and shutting down any possibility of electrophilic aromatic substitution.

  • Troubleshooting & Solutions:

    • Avoid Strong Lewis Acids: Do not use AlCl3. Milder Lewis acids or Brønsted acids are required.

    • Use Acetic Anhydride with a Milder Catalyst: Conditions such as acetic anhydride with a catalyst like SnO2 nanosheets have been shown to effect regioselective Friedel-Crafts acylation.[10]

    • High-Temperature Acylation (Vilsmeier-Haack type): While not a true Friedel-Crafts, related reactions can achieve acylation. For example, heating with a strong acid like polyphosphoric acid (PPA) and a carboxylic acid can sometimes promote acylation, typically at the C3 position.

    • Alternative Strategy: The most reliable way to introduce an acyl group is often indirect. Perform a Vilsmeier-Haack reaction (POCl3, DMF) to install a formyl group at C3, or use a metalation-quench sequence with an acid chloride or anhydride.

Sources

Troubleshooting

Technical Support Center: High-Purity Recrystallization of 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile

This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-c...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile via recrystallization. The focus is on establishing a robust methodology for solvent selection and overcoming common challenges to achieve high purity.

Frequently Asked Questions (FAQs)

Section 1: Foundational Principles & Solvent Selection

Q1: What is the primary goal of recrystallizing 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile?

The primary goal is to purify the solid compound.[1][2] Recrystallization is a purification technique that separates a desired compound from its impurities by leveraging differences in solubility.[3][4] The process involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated solution. As this solution gradually cools, the solubility of the target compound decreases, causing it to form highly ordered, pure crystals.[2] Impurities, which are ideally present in lower concentrations, remain dissolved in the solvent (the "mother liquor").[3][4] For an active pharmaceutical ingredient (API) intermediate like 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile, achieving high chemical purity is critical for the success of subsequent synthetic steps and the quality of the final drug substance.[5]

Q2: How do I select the best recrystallization solvent? I can't find a specific published procedure for this exact molecule.

It is common not to find a pre-established procedure for a specific, complex molecule. The core of the process is to perform a systematic solvent screen. The ideal recrystallization solvent is one in which the compound has high solubility at high temperatures and low solubility at low (room or ice-bath) temperatures.[3][4]

The Causality Behind Solvent Choice: The structure of 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile features a moderately polar heterocyclic pyrrolopyridine core, an electron-withdrawing chloro group, and a polar carbonitrile group. This suggests that solvents of intermediate polarity are excellent starting points for screening.

Recommended Starting Solvents for Screening: Based on the structure and general principles for heterocyclic compounds, the following solvents should be evaluated[6][7][8]:

  • Alcohols: Ethanol, Methanol, Isopropanol

  • Esters: Ethyl acetate

  • Ketones: Acetone, 2-butanone[7]

  • Aromatic Hydrocarbons: Toluene

  • Ethers: 2-Methyltetrahydrofuran (2-MeTHF)

  • Apolar Solvents (as anti-solvents): Heptane, Hexane, Cyclohexane[7]

The table below summarizes the properties of some of these common solvents.

SolventBoiling Point (°C)PolarityKey Characteristics
Water100HighSolvent of choice for many polar compounds; crystals can be slow to dry.[7]
Ethanol (95%)78HighExcellent general-purpose solvent, often preferred over methanol due to a higher boiling point.[7]
Methanol64HighGood for relatively polar compounds; easily removed due to low boiling point.[7]
Ethyl Acetate77MediumEffective for compounds of intermediate polarity.[7]
Acetone56MediumGeneral-purpose solvent, but its low boiling point can make it difficult to work with.[7]
Toluene111LowGood for aromatic compounds; high boiling point can make it difficult to remove.[7]
Hexane/Heptane~69LowExcellent for nonpolar compounds; often used as an anti-solvent.[7]
Section 2: Experimental Protocols & Methodologies

Q3: Can you provide a detailed protocol for a micro-scale solvent screening experiment?

Absolutely. A systematic screening process is the most reliable way to identify a suitable solvent system.

Protocol: Micro-Scale Solvent Screening

  • Preparation: Arrange a series of test tubes or small vials. Into each, place approximately 10-20 mg of your crude 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile.

  • Room Temperature Test: To each tube, add the selected solvent dropwise (e.g., 0.25 mL) and stir or vortex at room temperature.[4]

    • Observation 1: If the compound dissolves completely, the solvent is unsuitable for single-solvent recrystallization (solubility is too high at room temp). It may, however, be useful as the "soluble solvent" in a two-solvent system.

    • Observation 2: If the compound remains mostly insoluble, proceed to the next step. This is a promising candidate.

  • High-Temperature Test: Gently heat the tubes containing undissolved solid in a sand or water bath. Continue adding the solvent dropwise until the solid just dissolves completely at or near the solvent's boiling point.[4][9] Record the approximate volume of solvent used.

    • Observation 3: If a very large volume of solvent is required, the solvent is likely a poor choice due to low solubility even when hot, which would lead to low recovery.

    • Observation 4: If the solid dissolves in a minimal amount of hot solvent, this is an excellent candidate.

  • Cooling & Crystallization Test: Allow the hot, clear solutions to cool slowly to room temperature, and then place them in an ice-water bath for 15-20 minutes.

    • Observation 5: The ideal solvent will produce a large quantity of crystalline solid. Note the quality and form of the crystals.

    • Observation 6: If no or very few crystals form, there was likely too much solvent added, or the compound is still too soluble at low temperatures.[10]

  • Solvent Selection: Choose the solvent that dissolves the compound in a minimal volume at high temperature and yields the maximum amount of crystalline solid upon cooling.

Q4: I've selected a good solvent. What is the standard procedure for a single-solvent recrystallization?

This procedure is designed to maximize both purity and yield.

Protocol: Single-Solvent Recrystallization

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to a gentle boil on a hot plate, adding more solvent in small portions until the solid is completely dissolved.[7] Causality: Using the absolute minimum amount of hot solvent is critical for maximizing yield; any excess solvent will retain more of your compound in the mother liquor upon cooling.[11][12]

  • Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.

  • Cooling: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling encourages the formation of larger, purer crystals.[12] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[7]

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[7]

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold solvent to rinse away any remaining mother liquor containing impurities.[4][9] Causality: Using ice-cold solvent for the wash minimizes the redissolving of your purified product.[9]

  • Drying: Allow the crystals to dry completely under vacuum to remove all residual solvent.

Q5: When should I consider a two-solvent (anti-solvent) recrystallization?

A two-solvent system is ideal when no single solvent has the desired temperature-dependent solubility profile.[7] This method, also known as anti-solvent crystallization, is used when your compound is highly soluble in one solvent (the "good" solvent) even at low temperatures, but insoluble in another (the "anti-solvent" or "poor" solvent).[1][5] The two solvents must be miscible with each other.[7]

Protocol: Two-Solvent (Anti-Solvent) Recrystallization

  • Dissolution: Dissolve the crude compound in the minimum amount of the hot "good" solvent.

  • Addition of Anti-Solvent: While the solution is still hot, slowly add the "poor" solvent dropwise until the solution becomes faintly cloudy (turbid). This cloudiness indicates the point of saturation has been reached.[13]

  • Re-dissolution: Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.[13]

  • Cooling & Collection: Allow the solution to cool slowly, as described in the single-solvent method. The crystals will form as the solubility decreases. Collect, wash (using a mixture of the two solvents or just the anti-solvent), and dry the crystals.

Section 3: Troubleshooting Guide

Q6: My compound separated as an oil instead of crystals ("oiling out"). What went wrong and how do I fix it?

"Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute, or if the compound is significantly impure.[10]

  • Cause 1: Solution cooled too quickly.

    • Solution: Reheat the solution to dissolve the oil completely. Add a small amount (1-5%) of additional hot solvent to reduce the saturation level, and allow it to cool much more slowly. Insulating the flask can help.[11][12]

  • Cause 2: High impurity concentration.

    • Solution: The impurities may be lowering the melting point of your compound. Try a preliminary purification step, such as passing a solution of the crude material through a small plug of silica gel, before attempting recrystallization.[11]

  • Cause 3: Inappropriate solvent.

    • Solution: The boiling point of your solvent may be too high. Re-screen for a lower-boiling solvent that still meets the solubility criteria.

Q7: I've cooled the solution, but no crystals have formed. What should I do?

This is a common issue, usually related to supersaturation or using too much solvent.[10]

  • Cause 1: Solution is supersaturated. The crystals need a surface to begin growing (nucleation).

    • Solution 1: Scratch the flask. Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches provide nucleation sites for crystal growth.[11][12]

    • Solution 2: Add a seed crystal. If you have a small crystal of the pure compound, add it to the solution to induce crystallization.[11][12]

  • Cause 2: Too much solvent was used. The solution is not saturated enough for crystals to form.

    • Solution: Gently heat the solution and boil off some of the solvent to increase the concentration.[10][12] Then, allow it to cool again.

  • Cause 3: The compound is too soluble, even in the cold solvent.

    • Solution: Cool the flask in a lower temperature bath (e.g., a dry ice/acetone bath, if the solvent won't freeze). Alternatively, this is a strong indicator that you should use a two-solvent system by adding an anti-solvent.[11]

Q8: My final yield is very low. How can I improve it?

Low recovery is frustrating but often correctable.

  • Cause 1: Using too much solvent during dissolution. This is the most common reason for low yield.[10][11]

    • Solution: Always use the absolute minimum amount of hot solvent to dissolve the compound. After filtering your first crop of crystals, you can try to recover a second crop by evaporating some of the solvent from the mother liquor and re-cooling.[11]

  • Cause 2: Premature crystallization during hot filtration.

    • Solution: Ensure your funnel and receiving flask are pre-heated to prevent the solution from cooling and dropping crystals onto the filter paper.

  • Cause 3: Washing with too much or warm solvent.

    • Solution: Always use a minimal amount of ice-cold solvent to wash the crystals on the filter.[9]

Visualized Workflows

Recrystallization_Workflow cluster_prep Preparation & Screening cluster_method Method Selection cluster_protocols Purification Protocols cluster_result Outcome Crude Crude 4-chloro-1H-pyrrolo [3,2-c]pyridine-6-carbonitrile Screen Solvent Screening Protocol Crude->Screen Decision Suitable Single Solvent Found? Screen->Decision SingleSolvent Single-Solvent Recrystallization Decision->SingleSolvent Yes AntiSolvent Anti-Solvent Recrystallization Decision->AntiSolvent No Pure High-Purity Crystals SingleSolvent->Pure AntiSolvent->Pure

Caption: General workflow for purification via recrystallization.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Corrective Actions Problem Problem Encountered: No Crystals Formed Cause1 Too Much Solvent Used Problem->Cause1 Cause2 Supersaturated Solution Problem->Cause2 Cause3 Compound Too Soluble Problem->Cause3 Sol1 Boil off excess solvent and re-cool. Cause1->Sol1 Sol2 1. Scratch flask interior. 2. Add a seed crystal. Cause2->Sol2 Sol3 1. Use a colder bath. 2. Add an anti-solvent. Cause3->Sol3

Caption: Troubleshooting logic for failure of crystal formation.

References

  • Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • EBSCO. Recrystallization (chemistry) | Chemistry | Research Starters.
  • SciSpace. Recrystallization of Active Pharmaceutical Ingredients.
  • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle &Purpose.
  • Srini Chem. Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry.
  • Benchchem. (2025, December). Overcoming challenges in the purification of heterocyclic compounds.
  • University of Toronto. Experiment 2: Recrystallization.
  • University of York. Problems with Recrystallisations.
  • University of Massachusetts. Recrystallization - Part 2.
  • Benchchem. Technical Support Center: Purification of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • University of Calgary. Recrystallization1.
  • Amrita Vishwa Vidyapeetham. Recrystallization.

Sources

Optimization

Technical Support Center: Troubleshooting Moisture Sensitivity in Pyrrolopyridine Cross-Coupling

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and researchers who encounter sudden drops in yield or complete reaction failures when...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and researchers who encounter sudden drops in yield or complete reaction failures when performing cross-couplings on pyrrolopyridine (azaindole) scaffolds.

Azaindoles are highly valuable pharmacophores, but their basic, pyridine-like nitrogen atoms make them notoriously tricky substrates. These nitrogen atoms can competitively coordinate to palladium centers, altering the catalyst's electronic environment. When this coordination is combined with adventitious moisture, the catalytic cycle becomes exceptionally vulnerable to catalyst degradation, side reactions, and protecting-group hydrolysis.

This guide provides mechanistic insights and field-proven, self-validating protocols to help you troubleshoot and eliminate moisture-induced failures in your cross-coupling workflows.

Diagnostic Workflow

TroubleshootingWorkflow A Moisture Intrusion in Azaindole Coupling B1 Symptom 1: Black Pd Precipitation A->B1 B2 Symptom 2: Protodeboronation A->B2 B3 Symptom 3: N-Protecting Group Loss A->B3 C1 Mechanism: Ligand displacement by azaindole & water B1->C1 C2 Mechanism: Pd(II) + Bulky Ligand facilitates proton transfer B2->C2 C3 Mechanism: Base-mediated hydrolysis of N-acetyl/tosyl B3->C3 D1 Action: Use bidentate ligands (dppf) or robust precatalysts C1->D1 D2 Action: Reduce ligand sterics (e.g., use PCy3) C2->D2 D3 Action: Flame-dry bases & switch to SEM protecting group C3->D3 E Successful Cross-Coupling (High Yield, Regioselective) D1->E D2->E D3->E

Diagnostic workflow for moisture-induced failures in azaindole cross-couplings.

Troubleshooting Guides & FAQs

Q1: My Suzuki-Miyaura coupling with a 7-azaindole halide stalls at 20% conversion, and a black precipitate forms rapidly in the flask. What is happening?

A1: The black precipitate you are observing is "black palladium," a catalytically inactive agglomeration of Pd(0). In the presence of moisture and oxygen, the active palladium complex undergoes ligand dissociation and oxidation. Because the basic nitrogen of the azaindole competitively binds to the palladium center, it displaces stabilizing phosphine ligands. Without sufficient ligand protection, the unstable Pd species rapidly aggregates into 1[1].

  • The Fix: Ensure strict anhydrous conditions to prevent initial ligand oxidation. Switch from standard Pd(PPh₃)₄ to a more robust, bidentate precatalyst like Pd(dppf)Cl₂ or a Buchwald precatalyst (e.g., XPhos Pd G3). These generate the active monoligated Pd(0) species efficiently and strongly resist moisture-induced degradation.

Q2: I am observing massive amounts of the deboronated starting material instead of the cross-coupled azaindole product. Is this simply base-catalyzed hydrolysis?

A2: Not necessarily. While base-catalyzed protodeboronation is a well-known side reaction, recent mechanistic studies have revealed a paradox: the bulky phosphine ligands (such as P(t-Bu)₃ or JohnPhos) typically used to force difficult cross-couplings actually2 in the presence of adventitious water[2]. These bulky ligands favor the formation of a highly reactive post-transmetalation intermediate that undergoes facile proton transfer from water, destroying the boronic moiety before reductive elimination can occur.

  • The Fix: If you are using highly sterically hindered ligands and experiencing protodeboronation, switch to sterically more compact ligands (e.g., PCy₃) which exhibit negligible protodeboronation[2]. Furthermore, rigorously titrate your solvents to ensure water content is below 50 ppm.

Q3: I am using 1-Acetyl-7-azaindole to direct my coupling, but I'm getting a complex mixture of coupled products, uncoupled deprotected azaindole, and poor regioselectivity. Why?

A3: The N1-acetyl protecting group on 7-azaindole is 3 under the basic conditions required for cross-coupling (e.g., K₂CO₃ or Cs₂CO₃), a process drastically accelerated by trace moisture[3]. Once deprotected, the free N-H can poison the catalyst or participate in unwanted Buchwald-Hartwig aminations, ruining your regioselectivity.

  • The Fix: Rigorously dry your base by flame-drying under high vacuum. If the problem persists, the acetyl group is simply too labile for your conditions. Switch to a more moisture-stable protecting group, such as a sulfonyl (e.g., Tosyl) or a SEM [2-(trimethylsilyl)ethoxymethyl] group[3].

Quantitative Data: Moisture Thresholds & Parameters

To maintain reproducibility in azaindole functionalization, adhere to the following quantitative thresholds for your reagents and environment:

ParameterThreshold / SpecificationCausality / Impact of Excess Moisture
Solvent (e.g., Dioxane) < 50 ppm H₂OWater competes with the halide for Pd coordination, accelerating catalyst decay into inactive clusters.
Inorganic Base (K₃PO₄) < 0.5% w/w H₂OAdventitious moisture in the base mediates the rapid hydrolysis of sensitive N-protecting groups (e.g., acetyl).
Phosphine Ligand Sterically compact (e.g., PCy₃)Bulky ligands combined with H₂O favor a reactive post-transmetalation intermediate that undergoes proton transfer.
Atmosphere < 1 ppm O₂ and H₂OMoisture and oxygen irreversibly oxidize electron-rich phosphine ligands to inert phosphine oxides.
Experimental Methodology: Self-Validating Anhydrous Suzuki-Miyaura Protocol

To ensure trustworthiness in your results, you must use a self-validating system. This protocol incorporates an internal standard to continuously verify that moisture-induced protodeboronation is suppressed.

Objective: Achieve >90% conversion of a 7-azaindole halide while suppressing protodeboronation to <5%.

Step 1: Rigorous Reagent Preparation

  • Transfer anhydrous potassium phosphate (K₃PO₄, 2.0 equiv) to a Schlenk flask.

  • Flame-dry the flask under high vacuum (0.1 mmHg) for 5 minutes, gently agitating the solid.

  • Backfill with high-purity Argon and allow to cool to room temperature.

Step 2: Glovebox/Schlenk Assembly

  • In an Argon-filled glovebox (or using strict standard Schlenk techniques), add the N-protected 7-azaindole halide (1.0 equiv), the boronic ester (1.1 equiv), and Pd(dppf)Cl₂ (0.05 equiv) to the flask containing the dried base.

  • Seal the flask with a rubber septum and remove it from the glovebox, keeping it under a positive pressure of Argon.

Step 3: Solvent Introduction & Internal Standard

  • Using a thoroughly dried, gas-tight syringe, inject anhydrous, freeze-pump-thaw degassed 1,4-dioxane (to achieve a 0.2 M concentration).

  • Crucial Validation Step: Inject 0.5 equivalents of n-dodecane. This acts as an inert internal standard for GC-FID tracking.

Step 4: Reaction & Self-Validation

  • Heat the reaction mixture to 90°C.

  • Withdraw 50 µL aliquots at 1 hour and 4 hours using an Argon-purged syringe. Quench in ethyl acetate/water, extract the organic layer, and analyze via GC-FID.

  • Causality Check: Compare the ratio of the cross-coupled product to n-dodecane against the ratio of the deboronated side-product to n-dodecane. A stable mass balance confirms the anhydrous integrity of the system. If the deboronation peak rises significantly relative to the internal standard, moisture has intruded the system, or the chosen ligand is too bulky for the specific boronic ester.

References
  • Recovery of Homogeneous Platinoid Catalysts from Pharmaceutical Media: Review on the Existing Treatments and the Perspectives of Membrane Processes Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation Source: Journal of the American Chemical Society (ACS) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectral analysis of 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile

An In-Depth Technical Guide on the 1H NMR Spectral Analysis of 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile Executive Summary This guide provides a rigorous spectroscopic analysis of 4-chloro-1H-pyrrolo[3,2-c]pyridi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the 1H NMR Spectral Analysis of 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile

Executive Summary

This guide provides a rigorous spectroscopic analysis of 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile , a critical intermediate in the development of kinase inhibitors (specifically FMS and CSF-1R targets).

In the context of drug development, validating the regiochemistry of substituted azaindoles is notoriously difficult due to the scarcity of protons on the pyridine ring.[1] This guide compares the target molecule against its metabolic or synthetic precursor, 4-chloro-1H-pyrrolo[3,2-c]pyridine , establishing a self-validating protocol to confirm the installation of the nitrile group at the C6 position.

Structural Logic & Atom Assignment

To interpret the NMR spectrum accurately, one must first master the numbering system of the 5-azaindole scaffold. The fusion of the pyrrole and pyridine rings creates specific electronic environments that dictate chemical shifts.[1]

Molecule Specification
  • Core Scaffold: 1H-pyrrolo[3,2-c]pyridine (5-azaindole).[1]

  • Substituents:

    • C4: Chlorine (Cl) – Inductive electron-withdrawing group (EWG).[1]

    • C6: Carbonitrile (CN) – Strong mesomeric/inductive EWG.[1]

  • Proton Inventory:

    • H2 & H3: Pyrrole ring protons (characteristic coupling).[1]

    • H7: The sole remaining proton on the pyridine ring.[1]

    • NH: Exchangeable pyrrole proton.[1]

Visualizing the Assignment Logic

The following diagram illustrates the structural numbering and the critical "Decision Nodes" for spectral validation.

G cluster_legend Signal Diagnostic Value Molecule 4-chloro-1H-pyrrolo[3,2-c] pyridine-6-carbonitrile Pyrrole Pyrrole Ring (Electron Rich) Molecule->Pyrrole Pyridine Pyridine Ring (Electron Deficient) Molecule->Pyridine H2 H2: δ 7.6-7.8 ppm (d, J~3 Hz) Pyrrole->H2 H3 H3: δ 6.6-6.8 ppm (d, J~3 Hz) Pyrrole->H3 NH NH: δ ~12.5 ppm (Broad Singlet) Pyrrole->NH H7 H7: δ 7.8-8.0 ppm (Singlet) Pyridine->H7 H7_legend H7: Critical for Regio-confirmation

Figure 1: Structural decomposition and predicted chemical shift environments for the target molecule.

Comparative Analysis: Product vs. Alternative

In quality control (QC), the primary challenge is distinguishing the product from its non-cyanated precursor or regioisomers.[1]

The Alternative: 4-chloro-1H-pyrrolo[3,2-c]pyridine (Precursor/Analog).[1] The Product: 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile .

Key Differentiator: The "Silent" C6 Position

The most definitive proof of successful cyanation is the disappearance of the highly deshielded proton at position 6.[1]

FeatureAlternative (Precursor) Product (Target) Spectroscopic Consequence
C6 Position Proton (H6) Nitrile (CN) Loss of Signal: The singlet at ~8.60 ppm (H6) vanishes in the product.[1]
H7 Multiplicity Singlet (or weak coupling)Sharp Singlet In the precursor, H7 may show long-range coupling.[1] In the product, H7 is isolated.[1][2]
H7 Shift ~7.48 ppm~8.00 ppm The CN group (ortho to H7) causes a downfield shift due to anisotropy and electron withdrawal.[1]
Solubility Moderate in CDCl3Poor in CDCl3 The nitrile increases polarity; DMSO-d6 becomes mandatory.[1]
Data Table: Chemical Shift Comparison (DMSO-d6, 400 MHz)
ProtonPrecursor (δ ppm) [1]Target (δ ppm) [Predicted]Multiplicity (J in Hz)Assignment Logic
NH (1) 11.6212.8 - 13.2 br sCN increases acidity of NH, shifting it downfield.[1]
H6 8.60 DIAGNOSTIC: Absence confirms substitution.[1]
H2 7.427.75 d (J ≈ 3.[1]0)Deshielded by the electron-poor pyridine ring.[1]
H7 7.487.90 - 8.10 sOrtho to CN group; significant downfield shift.[1]
H3 6.596.70 - 6.80 d (J ≈ 3.[1]0)Least affected; remains in the typical pyrrole region.[1]

Analyst Note: The values for the precursor are experimentally validated [1]. The target values are derived from substituent increment analysis on the 5-azaindole scaffold.[1]

Experimental Protocol

To ensure reproducibility and "Trustworthiness" (E-E-A-T), follow this self-validating protocol.

A. Sample Preparation
  • Solvent Choice: Use DMSO-d6 (99.9% D).[1]

    • Why? Chloro-cyano-azaindoles are planar and stack efficiently, leading to poor solubility in CDCl3. DMSO breaks these aggregates and prevents line broadening.[1] Furthermore, DMSO is required to observe the labile NH proton, which is a key check for purity.[1]

  • Concentration: Dissolve 5–8 mg of sample in 0.6 mL of solvent.

    • Caution: Higher concentrations may induce stacking effects, shifting the aromatic peaks upfield (shielding).[1]

  • Tube Quality: Use high-precision 5mm NMR tubes (Wilmad 507-PP or equivalent) to minimize shimming errors.

B. Acquisition Parameters (400 MHz or higher)
  • Pulse Sequence: zg30 (Standard 30° pulse).

  • Relaxation Delay (D1): Set to ≥ 2.0 seconds .

    • Reasoning: The quaternary carbons (C4-Cl, C6-CN) have long relaxation times.[1] While not directly observed in 1H NMR, ensuring full relaxation of the system improves integration accuracy of the adjacent H7 singlet.[1]

  • Scans (NS): 16 to 64 (depending on concentration).[1]

  • Temperature: 298 K (25°C).[1]

C. Troubleshooting Workflow

Troubleshooting Start Spectrum Acquired CheckH6 Is peak at ~8.6 ppm present? Start->CheckH6 CheckH7 Is H7 a sharp singlet? CheckH6->CheckH7 No Result_Fail FAIL: Incomplete Reaction (Precursor present) CheckH6->Result_Fail Yes CheckWater Water peak > 3.33 ppm? CheckH7->CheckWater Yes Result_Pass PASS: Core Structure Confirmed CheckWater->Result_Pass No Result_Wet WARNING: Wet DMSO (NH may broaden/vanish) CheckWater->Result_Wet Yes

Figure 2: Logical decision tree for validating the spectral data.

Advanced Validation: Distinguishing Isomers

A common synthetic pitfall is the formation of the [2,3-c] isomer (6-azaindole derivative) instead of the [3,2-c] (5-azaindole).[1]

  • Coupling Constants (J-values):

    • Target ([3,2-c]): H2 and H3 are on the pyrrole ring.[1][3] They couple with

      
      .[1]
      
    • Isomer ([2,3-c]): H2 and H3 are also on the pyrrole ring, but the electronic distribution differs.[1] The key distinction is often the NH chemical shift and NOE (Nuclear Overhauser Effect) .[1]

  • NOE Experiment:

    • Irradiate the NH signal.[1]

    • Target ([3,2-c]): You should see an enhancement of H7 (pyridine ring) and H2 (pyrrole ring).[1]

    • Isomer ([2,3-c]): Irradiating NH will enhance H2 and H3 , but not the pyridine proton (which is distant in the [2,3-c] scaffold).[1]

References

  • Kordubailo, M. V.; Tolmachev, A. A. (2025).[1][2] Optimization and Scaling up of the Azaindole Derivatives Synthesis. Journal of Organic and Pharmaceutical Chemistry, 23(3), 3–10.[2] (Provides experimental NMR data for the 4-chloro-1H-pyrrolo[3,2-c]pyridine precursor).

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14114384, 4-chloro-1H-pyrrolo[3,2-c]pyridine. Retrieved March 6, 2026. [1]

  • BenchChem Technical Guides. Spectroscopic Data of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile. (Used for comparative methodology on cyano-azaindoles).[1]

Sources

Comparative

Technical Comparison of LC-MS/MS Fragmentation: 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile vs. Isomeric Scaffolds

Executive Summary & Strategic Importance 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile (C₈H₄ClN₃, MW 177.59) serves as a critical pharmacophore in the synthesis of JAK/STAT pathway inhibitors and other kinase-targeti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile (C₈H₄ClN₃, MW 177.59) serves as a critical pharmacophore in the synthesis of JAK/STAT pathway inhibitors and other kinase-targeting therapeutics. Its structural integrity is defined by the specific fusion of the pyrrole and pyridine rings (5-azaindole core) and the positioning of the chloro and nitrile substituents.

In drug development, this scaffold is frequently confused with its regioisomers, particularly 4-chloro-1H-pyrrolo[2,3-c]pyridine derivatives (6-azaindole core) or 4-chloro-1H-pyrrolo[2,3-b]pyridine (7-azaindole core). While these isomers share an identical molecular weight and isotope signature, their biological activities differ drastically.

This guide provides an authoritative LC-MS/MS fragmentation analysis to definitively distinguish the [3,2-c] target from its structural alternatives.

Experimental Configuration (Standardized Protocol)

To ensure reproducibility and valid spectral comparison, the following LC-MS/MS conditions are established as the reference standard.

LC Parameters:

  • Column: C18 Reverse Phase (e.g., Waters XSelect CSH C18, 2.1 x 100 mm, 2.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Protonation Source).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.4 mL/min.

MS Parameters (ESI+):

  • Ionization: Electrospray Ionization (Positive Mode).[2]

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V (Optimized for precursor stability).

  • Collision Energy (CE): Stepped 20-40 eV (To induce informative fragmentation).

Fragmentation Analysis: The [3,2-c] Signature

Precursor Ion Characteristics

The target molecule, 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile, displays a distinct isotopic cluster due to the chlorine atom.

  • [M+H]⁺: m/z 178.02 (100% relative abundance).

  • [M+H+2]⁺: m/z 180.01 (~33% relative abundance).

  • Diagnostic Check: Any deviation from this 3:1 intensity ratio indicates dehalogenation or contamination.

Primary Fragmentation Pathway (MS2)

Upon Collision Induced Dissociation (CID), the [3,2-c] scaffold undergoes a specific disassembly sequence driven by the stability of the pyridine nitrogen cation.

Pathway A: Nitrile Elimination (Dominant) The most labile group is the nitrile moiety, but in fused heteroaromatics, this often occurs via ring contraction or direct loss of HCN.

  • Transition: m/z 178 → m/z 151.

  • Mechanism: Neutral loss of HCN (27 Da).

  • Structure: Formation of the [4-chloro-pyrrolo-pyridinyl]⁺ radical cation.

Pathway B: Dechlorination (Secondary)

  • Transition: m/z 178 → m/z 142.

  • Mechanism: Loss of HCl (36 Da).

  • Observation: This pathway is generally less intense than HCN loss in the [3,2-c] isomer due to the stabilizing electron-withdrawing effect of the pyridine nitrogen at position 5.

Comparative Analysis: [3,2-c] vs. [2,3-c] Isomer

The critical distinction lies in the Fragment Intensity Ratio (FIR) .

FeatureTarget: [3,2-c] IsomerAlternative: [2,3-c] Isomer
Core Name 5-azaindole framework6-azaindole framework
Pyridine N Position Position 5Position 6
Dominant Fragment m/z 151 (HCN loss)m/z 142 (HCl loss)
Mechanistic Reason The N5 nitrogen stabilizes the core, making Cl loss less favorable energetically compared to the N6 isomer.The N6 nitrogen activates the C4-Cl bond, facilitating HCl elimination.
Retention Time Typically elutes earlier (more polar due to N5 accessibility).Typically elutes later .

Visualizing the Mechanism

The following diagram illustrates the fragmentation logic and the decision tree for distinguishing the isomers.

FragmentationPathway cluster_legend Diagnostic Logic Precursor Precursor Ion [M+H]+ m/z 178 Intermediate1 Product Ion A [M+H - HCN]+ m/z 151 Precursor->Intermediate1 Primary Pathway (Dominant in [3,2-c]) Intermediate2 Product Ion B [M+H - HCl]+ m/z 142 Precursor->Intermediate2 Secondary Pathway (Minor in [3,2-c]) Final Core Fragment m/z 116 Intermediate1->Final -Cl Intermediate2->Final -HCN Note1 If m/z 151 >> m/z 142: Confirm [3,2-c] Isomer Note2 If m/z 142 > m/z 151: Suspect [2,3-c] Isomer

Figure 1: Mechanistic fragmentation pathway distinguishing the [3,2-c] target from its [2,3-c] isomer based on fragment intensity.

Detailed Workflow for Identification

To confirm the identity of 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile in a mixed sample:

  • Isolate Precursor: Set quadrupole Q1 to transmit m/z 178.0.

  • Verify Isotope: Confirm the presence of m/z 180.0 at ~30% intensity in the MS1 scan.

  • Fragment (MS2): Apply 30 eV collision energy.

  • Calculate Ratio: Determine the ratio

    
    .
    
    • 
       : High confidence in [3,2-c]  (Target).
      
    • 
       : High confidence in [2,3-c]  or [2,3-b]  (Alternative).
      
Experimental Data Summary Table
Parameter4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile4-chloro-1H-pyrrolo[2,3-c]pyridine-6-carbonitrile
CAS RN 60290-21-3 (Core)1188313-15-6 (Core)
Precursor (m/z) 178.02178.02
Primary Fragment 151.02 (-HCN)142.04 (-HCl)
Secondary Fragment 142.04 (-HCl)151.02 (-HCN)
Elution Order Early (Polar)Late (Less Polar)

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 14114384, 4-chloro-1H-pyrrolo[3,2-c]pyridine. Retrieved from [Link]

  • Niessen, W. M. A. (2003). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA International Journal for Chemistry. Retrieved from [Link]

Sources

Validation

Comparing reactivity of 4-chloro vs 4-bromo pyrrolo[3,2-c]pyridine derivatives

Executive Summary In the functionalization of pyrrolo[3,2-c]pyridine (also known as 5-azaindole ), the choice between 4-chloro and 4-bromo congeners is rarely a matter of simple substitution; it dictates the synthetic st...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the functionalization of pyrrolo[3,2-c]pyridine (also known as 5-azaindole ), the choice between 4-chloro and 4-bromo congeners is rarely a matter of simple substitution; it dictates the synthetic strategy.

While both halogens occupy the highly activated C4 position (ortho to the pyridine nitrogen), they exhibit divergent behaviors under metallation and catalytic conditions.

  • 4-Chloro-5-azaindole is the industrial workhorse . It is cost-effective, readily synthesized from the 4-oxo precursor, and sufficiently reactive for Nucleophilic Aromatic Substitution (

    
    ).
    
  • 4-Bromo-5-azaindole is the specialist tool . It is essential for Lithium-Halogen exchange (generating the C4-anion) and superior for challenging Palladium-catalyzed couplings where oxidative addition is rate-limiting.

Quick Selection Matrix
Reaction ClassPreferred HalogenRationale

(Aminations)
Chloro High reactivity due to N5-activation; significantly lower cost.
Suzuki/Buchwald Bromo Faster oxidative addition (

Br > Cl); requires milder ligands/temps.
Lithiation (C4-Anion) Bromo Undergoes clean Li-Hal exchange. Chloro is inert or directs to C2.
Lithiation (C2-Anion) Chloro Cl survives n-BuLi treatment, allowing Directed Ortho Metalation (DOM) at C2.

Electronic Structure & Activation

The pyrrolo[3,2-c]pyridine scaffold features a fused 5,6-system. The pyridine nitrogen (N5) exerts a profound electron-withdrawing effect on the adjacent C4 and C6 positions.

  • Inductive Effect (-I): N5 pulls electron density, making C4 highly electrophilic.

  • Resonance (+M): The pyrrole nitrogen (N1) is electron-donating, but its density is primarily delocalized into the C2/C3 region and the bridgehead, leaving C4 relatively electron-deficient compared to the pyrrole ring.

This electronic landscape makes the C4-halogen bond highly susceptible to nucleophilic attack (


) but requires specific activation for oxidative addition in cross-coupling.

Detailed Reactivity Comparison

A. Nucleophilic Aromatic Substitution ( )[1]

Both derivatives react readily with primary and secondary amines, alkoxides, and thiols.

  • 4-Chloro: This is the standard substrate. The high electronegativity of chlorine (

    
    ) enhances the electrophilicity of the C4 carbon more than bromine (
    
    
    
    ), stabilizing the Meisenheimer intermediate. While Bromide is a better leaving group, the rate-determining step in highly activated heteroaromatics is often the initial nucleophilic attack, making Cl comparable or superior in practice.
  • 4-Bromo: While technically reactive, using the bromo-derivative for

    
     is often considered "atom-uneconomical" due to the higher molecular weight and cost of the starting material, with no significant yield advantage.
    
B. Palladium-Catalyzed Cross-Coupling[2]

This is where the divergence is most critical.

  • Mechanism: The rate-limiting step is Oxidative Addition (OA) of the Pd(0) species into the C-X bond.

  • Bond Energy:

    
     vs. 
    
    
    
    .
  • The 4-Bromo Advantage: The weaker C-Br bond allows OA to occur at lower temperatures (60-80°C) using standard phosphine ligands (

    
    , dppf).
    
  • The 4-Chloro Challenge: The strong C-Cl bond requires electron-rich, bulky ligands (e.g., SPhos, XPhos, BrettPhos ) or N-Heterocyclic Carbenes (NHC) and higher temperatures (>100°C) to facilitate OA.

C. Lithiation & Metallation[3][4][5][6][7]

The choice of halogen dictates the regioselectivity of lithiation.

  • 4-Bromo (Halogen Dance/Exchange): Treatment with n-BuLi or t-BuLi at -78°C results in rapid Lithium-Halogen Exchange , generating the 4-lithio-pyrrolo[3,2-c]pyridine . This species can be quenched with electrophiles (DMF,

    
    , aldehydes) to functionalize C4.
    
  • 4-Chloro (Directed Ortho Metalation - DOM): The C-Cl bond is generally too strong for exchange at -78°C. If the N1-position is protected (e.g., N-SEM or N-Boc), n-BuLi will deprotonate the C2-position (the most acidic proton on the pyrrole ring), leaving the 4-Cl intact. This allows for C2-functionalization while saving the C4-Cl for a subsequent step.

Decision Pathways (Visualized)

The following diagram illustrates the divergent synthetic pathways based on the halogen choice.

ReactivityLandscape Start Target Transformation SNAr Nucleophilic Substitution (Amines/Alkoxides) Start->SNAr Pd Pd-Catalyzed Coupling (Suzuki/Buchwald) Start->Pd Li Lithiation Strategy Start->Li Cl_Rec Use 4-Chloro (Cost/Availability) SNAr->Cl_Rec Preferred Condition1 Standard Ligands (PPh3, dppf) Pd->Condition1 Mild Cond. Condition2 Advanced Ligands (XPhos, RuPhos) Pd->Condition2 Robust Cond. Li_Ex Li-Hal Exchange (Target C4) Li->Li_Ex Li_DOM C2-Deprotonation (Target C2, Keep C4-Cl) Li->Li_DOM Br_Rec Use 4-Bromo (Reactivity) Condition1->Br_Rec Condition2->Cl_Rec Li_Ex->Br_Rec Li_DOM->Cl_Rec

Figure 1: Decision matrix for selecting the optimal 4-halo-5-azaindole starting material.

Experimental Protocols

Protocol A: Displacement (4-Chloro Preference)

Use Case: Installing an amine at C4.

Reagents: 4-chloro-1H-pyrrolo[3,2-c]pyridine (1.0 equiv), Amine (1.2–2.0 equiv),


-Butanol or DMSO.
  • Setup: Charge a pressure tube or round-bottom flask with 4-chloro-1H-pyrrolo[3,2-c]pyridine.

  • Solvent: Add

    
    -Butanol (0.5 M concentration). Note: DMSO is faster but harder to remove; 
    
    
    
    -BuOH allows high temp and easy workup.
  • Base: If the amine is a salt (e.g., HCl salt), add 2.5 equiv of DIPEA. If free base, no external base is usually required.

  • Reaction: Heat to 120–140°C for 4–12 hours.

  • Workup: Cool to RT. If product precipitates, filter and wash with cold ether. If not, concentrate and purify via flash chromatography (DCM/MeOH).

  • Expected Yield: 85–95%.

Protocol B: Suzuki-Miyaura Coupling (Comparative)

Use Case: Installing an aryl/heteroaryl group at C4.

Option 1: Using 4-Bromo (Mild Conditions)
  • Catalyst:

    
     (5 mol%).
    
  • Base:

    
     (2.0 equiv, 2M aq).
    
  • Solvent: Dioxane/Water (4:1).

  • Temp: 80°C.

  • Time: 2–4 hours.

  • Comment: High conversion, minimal protodehalogenation.

Option 2: Using 4-Chloro (High-Efficiency Conditions)
  • Catalyst:

    
     (2 mol%) + XPhos  (4 mol%) OR Pd-XPhos-G3  precatalyst.
    
  • Base:

    
     (2.0 equiv).
    
  • Solvent:

    
    -Butanol or Toluene/Water.
    
  • Temp: 100–110°C.

  • Time: 4–12 hours.

  • Comment: Essential to use electron-rich dialkylbiaryl phosphines (Buchwald ligands) to break the C-Cl bond.

Comparative Data Summary

The following table summarizes reactivity trends based on internal application data and literature precedents for 5-azaindole scaffolds.

Feature4-Chloro Derivative4-Bromo Derivative
Commercial Availability High (Primary Precursor)Moderate (Often made from Cl)
Approx. Cost (g) $

$

(120°C, amine)
>90% Yield (Fast)>90% Yield (Fast)
Suzuki (

, 80°C)
<10% Conversion>85% Yield
Suzuki (XPhos, 100°C) >90% Yield>95% Yield
n-BuLi (-78°C) C2-Lithiation (DOM)C4-Lithium Exchange

References

  • Lerebours, R., & Wolf, C. (2006). Regioselective Copper-Catalyzed Amination of Bromopyrrolo[3,2-c]pyridines. Journal of Organic Chemistry. Link

  • Schlosser, M., et al. (2005). Halogen/Metal Permutation vs. Deprotonation: The Reactivity of 5-Azaindole Derivatives. European Journal of Organic Chemistry. Link

  • Hands, D., et al. (1996). A Convenient Synthesis of 4-Chloro-1H-pyrrolo[3,2-c]pyridine (4-Chloro-5-azaindole). Synthesis. Link

  • Li, J. J., et al. (2003). Palladium-Catalyzed Cross-Coupling Reactions of 4-Chloro-5-azaindoles. Tetrahedron Letters. Link

  • Gribble, G. W. (2010). Heterocyclic Scaffolds II: Reactions and Applications of Indoles. Springer. (Reference for general azaindole lithiation patterns). Link

Comparative

HPLC Method Development for Purity Assessment of Pyrrolopyridine Intermediates

A Comparative Guide for Researchers and Method Developers Part 1: Executive Summary & Core Directive The Challenge: Pyrrolopyridine intermediates serve as critical scaffolds in the synthesis of kinase inhibitors (e.g., J...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Researchers and Method Developers

Part 1: Executive Summary & Core Directive

The Challenge: Pyrrolopyridine intermediates serve as critical scaffolds in the synthesis of kinase inhibitors (e.g., JAK, MET, and CSF1R inhibitors). However, their analytical purity assessment is notoriously difficult due to two physicochemical factors:

  • Basic Nitrogen Atoms: The pyrrole-fused pyridine ring contains basic nitrogens (pKa ~5–8) that interact strongly with residual silanols on silica-based columns, causing severe peak tailing.[1]

  • Structural Isomerism: Synthetic routes often generate regioisomers (e.g., 1H-pyrrolo[2,3-b]pyridine vs. 1H-pyrrolo[2,3-c]pyridine) with identical mass and similar hydrophobicity, making resolution on standard C18 columns challenging.

The Solution: This guide compares three distinct chromatographic approaches. While the industry standard (Low pH C18) is often the default starting point, our comparative analysis demonstrates that Phenyl-Hexyl stationary phases or High-pH stable C18 chemistries frequently offer superior resolution and peak symmetry for this specific class of compounds.

Part 2: Scientific Integrity & Logic (Method Development Strategy)

The Chemistry of the Analyte

Pyrrolopyridines are fused heterocyclic systems. The pyridine nitrogen is basic and can protonate under standard acidic HPLC conditions (pH 2–3).

  • Mechanism of Failure (Standard C18): At low pH, the analyte is positively charged (

    
    ). While this increases solubility, the charged species can undergo ion-exchange interactions with deprotonated silanols (
    
    
    
    ) on the column surface, leading to "shark-fin" tailing.
  • Isomer Separation: Regioisomers often differ only in the position of the nitrogen or a substituent. Hydrophobic interaction chromatography (C18) may fail to discriminate these subtle electronic differences.

Comparative Analysis of Methodologies

We evaluate three methodologies based on Selectivity (


) , Peak Symmetry (

)
, and Robustness .
Method A: The Standard (Low pH C18)
  • Column: End-capped C18 (e.g., ZORBAX Eclipse Plus C18).

  • Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile (pH ~2.7).

  • Verdict: Often results in peak tailing (

    
    ) and co-elution of isomers. Suitable only for simple purity checks, not complex impurity profiling.
    
Method B: The Shape Optimizer (High pH C18)
  • Column: Hybrid Silica or Polymer-coated C18 (e.g., Waters XBridge C18, Agilent Poroshell HPH).

  • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[1][2][3]

  • Mechanism: At pH 10, the basic pyrrolopyridine is deprotonated (neutral). This eliminates cation-exchange with silanols and drastically improves peak shape.

  • Verdict: Excellent for peak symmetry and loadability. However, selectivity for isomers may still be limited by the purely hydrophobic mechanism.

Method C: The Selectivity Solver (Phenyl-Hexyl)
  • Column: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl, Agilent ZORBAX Eclipse Plus Phenyl-Hexyl).

  • Mobile Phase: 0.1% Formic Acid / Methanol .

  • Mechanism: Utilizes

    
     interactions between the phenyl ring of the stationary phase and the aromatic pyrrolopyridine core. Methanol is used instead of Acetonitrile because Acetonitrile's own 
    
    
    
    electrons (triple bond) can suppress the stationary phase interactions.[4]
  • Verdict: Superior for separating regioisomers and impurities with different electron densities.

Comparative Data Summary

The following table summarizes typical performance metrics for a mixture of a pyrrolopyridine intermediate and a close regioisomer impurity.

Performance MetricMethod A: Standard C18 (Low pH)Method B: High pH C18 (pH 10)Method C: Phenyl-Hexyl (MeOH)
Dominant Mechanism Hydrophobic InteractionHydrophobic Interaction (Neutral)

Interaction + Hydrophobic
Tailing Factor (

)
1.6 – 2.2 (Poor)0.9 – 1.1 (Excellent) 1.1 – 1.3 (Good)
Isomer Resolution (

)
1.2 (Co-elution risk)1.5 (Baseline)> 2.5 (High Selectivity)
Retention (

)
Low (Analyte is ionized)High (Analyte is neutral)Moderate
Mobile Phase ACN / 0.1% Formic AcidACN / 10mM NH₄HCO₃MeOH / 0.1% Formic Acid
Recommendation Initial Screening onlyBest for Quantitation Best for Impurity ID/Isomers

Part 3: Visualization & Formatting

Diagram 1: Method Development Decision Tree

This logic flow guides the scientist from the initial structure to the optimized method.

MethodDevelopment Start Start: Pyrrolopyridine Purity Assessment Analyze Analyze Structure: Isomers present? pKa of Basic N? Start->Analyze ScreenC18 Screen 1: C18 Low pH (pH 2.7) (Standard Protocol) Analyze->ScreenC18 CheckResults Evaluate Results: Tailing > 1.5? Resolution < 1.5? ScreenC18->CheckResults BranchTailing Problem: Severe Tailing (Silanol Interaction) CheckResults->BranchTailing Yes: Tailing BranchIso Problem: Isomer Co-elution (Selectivity Issue) CheckResults->BranchIso Yes: Co-elution Final Final Validated Method CheckResults->Final No: Good Data SolHighPH Solution A: High pH C18 (pH 10, NH4HCO3) Neutralizes Analyte BranchTailing->SolHighPH SolPhenyl Solution B: Phenyl-Hexyl (Methanol Mobile Phase) Pi-Pi Interactions BranchIso->SolPhenyl SolHighPH->Final SolPhenyl->Final

Caption: Decision tree for selecting the optimal stationary phase based on observed chromatographic failures (tailing vs. selectivity).

Diagram 2: Interaction Mechanisms

Visualizing why Phenyl-Hexyl succeeds where C18 fails for aromatic isomers.

Interactions cluster_0 C18 Interaction (Hydrophobic Only) cluster_1 Phenyl-Hexyl Interaction (Dual Mode) C18 C18 Ligand (Alkyl Chain) Analyte1 Pyrrolopyridine C18->Analyte1 Van der Waals (Weak Selectivity) Phenyl Phenyl Ligand (Aromatic Ring) Analyte2 Pyrrolopyridine Phenyl->Analyte2 Pi-Pi Stacking (High Selectivity) Phenyl->Analyte2 Hydrophobic

Caption: Comparison of retention mechanisms. Phenyl-Hexyl adds Pi-Pi interactions (red arrow), crucial for separating aromatic isomers.

Part 4: Detailed Experimental Protocols

Protocol 1: The "Selectivity" Method (Phenyl-Hexyl)

Best for: Separating structural isomers and complex impurity profiles.

  • System Preparation:

    • Flush system with Methanol to remove any traces of Acetonitrile (ACN suppresses pi-pi interactions).

  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl or Phenomenex Luna Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm or 5 µm).

  • Mobile Phase Preparation:

    • Solvent A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

    • Solvent B: 100% Methanol (LC-MS grade).

  • Gradient Program:

    • Flow Rate: 1.0 mL/min.[5][6]

    • Temp: 30°C.

    • Time 0 min: 90% A / 10% B

    • Time 15 min: 10% A / 90% B

    • Time 20 min: 10% A / 90% B

    • Time 20.1 min: 90% A / 10% B (Re-equilibration).

  • Detection: UV at 254 nm (aromatic backbone) and 280 nm.

Protocol 2: The "Symmetry" Method (High pH C18)

Best for: Quantitation, eliminating tailing, and preparative scaling.

  • Column: Waters XBridge C18 or Agilent Poroshell HPH-C18 (High pH stable is mandatory).

  • Mobile Phase Preparation:

    • Solvent A: 10 mM Ammonium Bicarbonate in Water (Natural pH ~7.8) adjusted to pH 10.0 with Ammonium Hydroxide. Note: Prepare fresh daily to avoid pH drift.

    • Solvent B: 100% Acetonitrile.

  • Gradient Program:

    • Standard 5% to 95% B gradient over 15 minutes.

  • Critical Note: Do not use standard silica columns for this method; they will dissolve at pH > 8.

References

  • Agilent Technologies. (2009). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Retrieved from [Link]

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic pharmaceuticals in high-performance liquid chromatography.
  • Waters Corporation. XBridge BEH C18 Columns: High pH Stability for Basic Compounds. Retrieved from [Link]

  • Chromatography Online. (2022). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from [Link]

  • MDPI. (2017). Assessing Scaffold Diversity of Kinase Inhibitors. Retrieved from [Link]

Sources

Validation

Decoding Molecular Fingerprints: A Comparative Guide to Infrared Spectroscopy of Nitrile and Chloro Groups in Pyrrolopyridines

For Immediate Release A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the characteristic infrared (IR) spectroscopy peaks for ni...

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the characteristic infrared (IR) spectroscopy peaks for nitrile (C≡N) and chloro (C-Cl) functional groups within the pyrrolopyridine scaffold. Pyrrolopyridines, also known as azaindoles, are a critical class of heterocyclic compounds in medicinal chemistry, and understanding their spectral properties is paramount for efficient synthesis and characterization. This document, intended for researchers and drug development professionals, offers a comparative analysis of these key vibrational modes, supported by experimental data and a detailed protocol for obtaining high-quality IR spectra.

The Vibrational Language of Molecules: An Introduction to IR Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds, such as stretching and bending. These absorptions are recorded as a spectrum, which serves as a unique "molecular fingerprint."

For the analysis of substituted pyrrolopyridines, IR spectroscopy is an invaluable tool for confirming the presence of key functional groups, such as the nitrile and chloro moieties. The position, intensity, and shape of the absorption bands provide crucial information about the molecular structure and the electronic environment of these groups.

The Nitrile Stretch: A Tale of Electronic Effects

The nitrile (C≡N) functional group exhibits a strong and sharp absorption band in the IR spectrum, typically in the range of 2200-2260 cm⁻¹. The precise frequency of this stretching vibration is highly sensitive to the electronic environment of the pyrrolopyridine ring and the nature of other substituents.

Key Factors Influencing the Nitrile Stretching Frequency:

  • Conjugation: When the nitrile group is conjugated with the aromatic pyrrolopyridine system, the C≡N stretching frequency is lowered compared to that of saturated nitriles. This is due to the delocalization of π-electrons, which slightly weakens the triple bond.

  • Substituent Effects: The electronic properties of other substituents on the pyrrolopyridine ring can further modulate the nitrile stretching frequency.

    • Electron-donating groups (EDGs) increase the electron density on the ring, which can be delocalized into the C≡N bond, further weakening it and causing a shift to a lower wavenumber (red shift).

    • Electron-withdrawing groups (EWGs) , such as the chloro group, decrease the electron density on the ring. This can lead to a slight strengthening of the C≡N bond and a shift to a higher wavenumber (blue shift).

The Chloro Group: A More Subtle Signature

The carbon-chlorine (C-Cl) stretching vibration appears in the fingerprint region of the IR spectrum, typically between 850 and 550 cm⁻¹[1]. This region often contains numerous other absorption bands, which can make the assignment of the C-Cl stretch challenging. However, its presence can be confirmed by comparing the spectra of the chlorinated compound with its non-chlorinated analog.

The position of the C-Cl stretching frequency is also influenced by the electronic environment of the pyrrolopyridine ring, though to a lesser extent than the nitrile group. The strength of the C-Cl bond and its vibrational frequency can be subtly affected by the presence and position of other substituents.

Comparative Analysis: IR Peaks in Substituted Pyrrolopyridines

To illustrate the principles discussed above, let's consider a hypothetical comparative analysis of a series of substituted pyrrolopyridines. The following table summarizes the expected trends in the IR absorption frequencies for the nitrile and chloro groups.

CompoundNitrile (C≡N) Stretch (cm⁻¹)Chloro (C-Cl) Stretch (cm⁻¹)Expected Trend Rationale
7-Azaindole (Parent Pyrrolopyridine)N/AN/ABaseline for comparison.
5-Chloro-7-azaindoleN/A~780-820Introduction of the chloro group results in a characteristic C-Cl stretch in the fingerprint region.
5-Cyano-7-azaindole~2225-2235N/AThe nitrile group in conjugation with the aromatic system shows a peak in this region.
2-Chloro-5-cyano-7-azaindole~2230-2240~790-830The electron-withdrawing chloro group at the 2-position is expected to cause a slight blue shift in the nitrile stretching frequency compared to 5-cyano-7-azaindole. The C-Cl stretch remains in a similar region.
2-Amino-5-cyano-7-azaindole~2215-2225N/AThe electron-donating amino group at the 2-position is expected to cause a red shift in the nitrile stretching frequency compared to 5-cyano-7-azaindole due to increased electron delocalization.
2-Chloro-3-cyanopyridine (Analog)~2230-2240~800-840As a closely related analog, the IR data for 2-chloro-3-cyanopyridine provides a valuable reference point. The observed nitrile stretch is in the expected region for an aromatic nitrile with an electron-withdrawing substituent.[2][3] The C-Cl stretch is also within the typical range for aryl chlorides.

Experimental Protocol: Acquiring High-Quality FTIR Spectra

This section provides a standardized protocol for obtaining a Fourier-Transform Infrared (FTIR) spectrum of a solid pyrrolopyridine sample using an Attenuated Total Reflectance (ATR) accessory.

Materials and Equipment:

  • FTIR spectrometer with an ATR accessory (e.g., diamond or germanium crystal)

  • Spatula

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes

  • Pyrrolopyridine sample (solid)

Step-by-Step Methodology:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer and the attached computer are powered on.

    • Launch the FTIR software.

    • Allow the instrument to warm up for at least 15-30 minutes to ensure stability.

  • Background Spectrum Acquisition:

    • Clean the ATR crystal surface thoroughly with a lint-free wipe dampened with isopropanol or acetone. Allow the solvent to evaporate completely.

    • In the software, initiate the collection of a background spectrum. This will account for the absorbance of the atmosphere (CO₂ and H₂O) and the ATR crystal itself.

  • Sample Preparation and Loading:

    • Place a small amount of the solid pyrrolopyridine sample onto the center of the ATR crystal using a clean spatula.

    • Lower the ATR press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

  • Sample Spectrum Acquisition:

    • Enter a unique sample identifier in the software.

    • Initiate the sample scan. The software will collect the spectrum and automatically ratio it against the previously collected background spectrum.

  • Data Processing and Analysis:

    • The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

    • Use the software tools to identify and label the peaks of interest, specifically the nitrile and chloro stretching vibrations.

    • Save the spectral data for your records.

  • Cleaning:

    • Retract the press arm and carefully remove the sample from the ATR crystal using a spatula.

    • Clean the crystal surface and the press arm tip thoroughly with a lint-free wipe and an appropriate solvent to prevent cross-contamination.

Diagram of the Experimental Workflow:

FTIR_Workflow Start Start Prep Instrument Preparation (Warm-up) Start->Prep Background Acquire Background Spectrum (Clean ATR Crystal) Prep->Background Sample_Prep Prepare and Load Sample Background->Sample_Prep Sample_Scan Acquire Sample Spectrum Sample_Prep->Sample_Scan Analysis Process and Analyze Data Sample_Scan->Analysis Clean Clean ATR Crystal and Press Analysis->Clean End End Clean->End

Caption: A flowchart illustrating the standardized workflow for obtaining an FTIR spectrum of a solid sample using an ATR accessory.

Conclusion

Infrared spectroscopy is an indispensable technique for the structural elucidation of substituted pyrrolopyridines. The characteristic absorption peaks of the nitrile and chloro groups, while influenced by the electronic landscape of the heterocyclic ring, provide reliable diagnostic markers for their presence. By understanding the principles of substituent effects and following a standardized experimental protocol, researchers can confidently utilize IR spectroscopy to verify the successful synthesis of these important pharmaceutical building blocks.

References

  • Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • Shimadzu. FTIR Spectroscopy. [Link]

  • Scribd. C-X C-CL C-BR C - H: IR Spectroscopy Tutorial: Alkyl Halides | PDF. [Link]

Sources

Comparative

Structural Elucidation of 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile: A Comparative Guide to MicroED vs. SCXRD

Executive Summary In preclinical drug development, the structural elucidation of highly functionalized building blocks is a critical bottleneck. 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile (CAS: 2231675-90-2)[1], a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In preclinical drug development, the structural elucidation of highly functionalized building blocks is a critical bottleneck. 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile (CAS: 2231675-90-2)[1], a rigid azaindole derivative, is a prime example. Its planar heterobicyclic core and multiple hydrogen-bond sites drive rapid, uncontrolled nucleation during synthesis, predominantly yielding microcrystalline powders rather than the large single crystals (>10 µm) traditionally required for Single Crystal X-ray Diffraction (SCXRD). This guide objectively compares the performance, causality, and self-validating workflows of SCXRD and Microcrystal Electron Diffraction (MicroED) for determining the crystal structure of challenging small molecules.

The Crystallographic Dilemma: Photons vs. Electrons

For decades, crystallographers have relied on2[2]. X-ray photons interact primarily with the electron cloud of the target molecule. Because this interaction is relatively weak, a massive, highly ordered lattice (>10 µm) is required to generate a detectable diffraction signal.

Conversely,2[2]. The scattering cross-section for electrons is approximately


 to 

times stronger than for X-rays. This physical causality explains why3[3], often bypassing the need for crystallization screening entirely[4].

Workflow Comparison

G cluster_SCXRD SCXRD Workflow cluster_MicroED MicroED Workflow Start 4-chloro-1H-pyrrolo[3,2-c] pyridine-6-carbonitrile (Powder/Microcrystals) S_Grow Extensive Crystal Growth (Weeks) Start->S_Grow M_Prep Direct Grid Prep (Minimal Sample, <1 mg) Start->M_Prep S_Mount Mount >10 μm Crystal S_Grow->S_Mount S_Collect X-ray Diffraction (In-house/Synchrotron) S_Mount->S_Collect Solve Structure Solution & Refinement S_Collect->Solve M_Cryo Cryo-TEM Cooling (Reduce Radiation Damage) M_Prep->M_Cryo M_Collect Electron Diffraction (Continuous Rotation) M_Cryo->M_Collect M_Collect->Solve

Comparative workflow of SCXRD vs. MicroED for small molecule structure determination.

Quantitative Performance Comparison

ParameterSCXRD (Single Crystal X-ray Diffraction)MicroED (Microcrystal Electron Diffraction)
Minimum Crystal Size > 10 µm100 nm – 1 µm
Sample Consumption 5–10 mg (for extensive screening)< 1 mg (direct powder application)
Scattering Source X-ray photons (interacts with electron cloud)Electrons (interacts with electrostatic potential)
Data Collection Time 10–15 mins (Synchrotron) to hours (In-house)< 1 hour (Continuous rotation in Cryo-TEM)
Preparation Time Weeks to Months (Crystal cultivation)< 1 Day (No cultivation required)
Typical Success Rate ~50% (Limited by crystal growth bottleneck)> 95% (For microcrystalline powders)

Data synthesized from industry benchmarks[5][6].

Self-Validating Experimental Methodologies

Protocol 1: MicroED Workflow for 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile

4[4].

1. Sample Preparation (Dry Application)

  • Procedure: Apply a microscopic trace (<1 mg) of the raw 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile powder directly onto a glow-discharged holey carbon TEM grid. Gently tap to remove excess.

  • Causality: This direct application eliminates the thermodynamic bottleneck of solvent-based crystal growth. The glow discharge renders the grid hydrophilic, reducing static clumping of the organic powder.

  • Self-Validation Check: Inspect the grid under a low-magnification TEM (e.g., 500x). The presence of isolated, well-dispersed sub-micron crystals validates the preparation. If severe clumping is observed, the grid is rejected to prevent overlapping diffraction lattices.

2. Cryo-Cooling and Insertion

  • Procedure: Transfer the grid into a cryo-TEM (e.g., Glacios 200 kV) operating at liquid nitrogen temperatures (-196 °C).

  • Causality: Organic molecules are highly susceptible to radiation damage.2[2] and maintaining the integrity of the crystal lattice during exposure.

  • Self-Validation Check: Conduct a brief, low-dose exposure on a test crystal to monitor diffraction spot fading. Establish a critical dose limit (typically <3 e⁻/Ų) before initiating the full data collection sequence.

3. Continuous Rotation Data Collection

  • Procedure: Rotate the stage continuously at a constant rate (e.g., 0.5°/s) while recording diffraction patterns on a direct electron detector.

  • Causality: 2[2], eliminating the "missing wedge" effect inherent to step-and-shoot methods.

  • Self-Validation Check: Index the first 10 frames in real-time. If the unit cell parameters match known starting materials rather than the final product, abort the collection to save instrument time.

Protocol 2: SCXRD Workflow (The Traditional Alternative)

1. Solvent Screening and Crystal Cultivation

  • Procedure: Dissolve 5-10 mg of the compound in a mixture of polar aprotic solvents (e.g., DMF/EtOAc). Set up vapor diffusion chambers using an anti-solvent (e.g., hexanes) over 2-4 weeks.

  • Causality: Slow diffusion lowers the supersaturation rate, thermodynamically favoring the addition of molecules to a single ordered lattice rather than forming amorphous precipitates.

  • Self-Validation Check: Examine under a polarized light microscope. Only crystals exhibiting uniform extinction (birefringence) upon rotation are selected, validating the absence of macroscopic twinning.

2. Mounting and X-ray Diffraction

  • Procedure: Loop the >10 µm crystal in paratone oil, flash-cool in a nitrogen stream (100 K), and expose to a microfocus X-ray source (Cu Kα).

  • Causality: The chlorine atom at the C4 position provides anomalous dispersion, which aids in phase solving and absolute configuration determination.

  • Self-Validation Check: Evaluate the mosaicity of the initial diffraction spots. A mosaicity >1.5° indicates internal lattice defects, prompting the rejection of the crystal before full data collection.

Strategic Recommendations

For drug development professionals working with azaindole derivatives like 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile:

  • Adopt MicroED when synthesis yields only fine powders, or when rapid polymorph screening is required for IP protection.5[5].

  • Reserve SCXRD for late-stage candidates where large single crystals have already been successfully grown, or when precise mapping of subtle electron density features (e.g., complex hydrogen bonding networks) is strictly required by regulatory agencies.

References

  • Title : SCXRD vs MicroED Comparison for Crystallography Research Source : Creative Biostructure URL : 2

  • Title : Crystal structure determination with SCXRD & MicroED Source : XtalPi URL : 5

  • Title : Small Molecule Microcrystal Electron Diffraction for the Pharmaceutical Industry–Lessons Learned From Examining Over Fifty Samples Source : Frontiers URL : 4

  • Title : CAS 2231675-90-2 | 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile Source : Synblock URL : 1

  • Title : Single Crystal Growth & Absolute Structure Determination (SCXRD & MicroED) Source : Crystal Pharmatech URL : 6

  • Title : Electron Diffraction and Crystallographic Analysis Services Source : Triclinic Labs URL : 3

Sources

Validation

Validating the Regiochemistry of Substituted Pyrrolo[3,2-c]pyridines: A Technical Comparison Guide

Topic: Validating the Regiochemistry of Substituted Pyrrolo[3,2-c]pyridines Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary: The Structural A...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating the Regiochemistry of Substituted Pyrrolo[3,2-c]pyridines Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary: The Structural Ambiguity of 5-Azaindoles

The pyrrolo[3,2-c]pyridine scaffold (commonly known as 5-azaindole) is a privileged structure in kinase inhibitor discovery, bioisosteric to indole and purine systems. However, its dual-nitrogen architecture—comprising a pyrrolic N1 (acidic, pKa ~16) and a pyridinic N5 (basic/nucleophilic)—creates significant regiochemical ambiguity during functionalization.

For medicinal chemists, misassigning the site of alkylation (N1 vs. N5) or electrophilic substitution (C3 vs. C2) can lead to erroneous Structure-Activity Relationship (SAR) models and dead-end lead optimization. This guide objectively compares the three primary validation methodologies—Advanced 2D NMR, X-ray Crystallography, and Chemical Correlation—providing a decision framework rooted in experimental rigor.

Strategic Analysis: The Regiochemistry Challenge

Before validating, one must understand the causality of isomer formation to select the correct analytical tool.

  • N1-Alkylation (Thermodynamic/Anionic): Under basic conditions (e.g., NaH, Cs₂CO₃), the N1 proton is removed, creating an ambident anion. Charge delocalization favors N1 alkylation, but steric bulk or "hard" electrophiles can occasionally target N5 or C3.

  • N5-Quaternization (Kinetic/Neutral): In the absence of strong base, the sp²-hybridized N5 lone pair is the most nucleophilic site, leading to pyridinium salts or zwitterionic species.

  • C3-Substitution: Like indole, the C3 position is electron-rich and prone to electrophilic aromatic substitution (SEAr), but the electron-deficient pyridine ring deactivates the system compared to pure indole.

Decision Matrix: Selecting the Validation Method
FeatureMethod A: 2D NMR (HMBC/NOE) Method B: X-Ray Crystallography Method C: Chemical Correlation
Primary Utility Routine structural assignmentAbsolute configuration & connectivityAmbiguity resolution
Throughput High (Hours)Low (Days to Weeks)Low (Weeks)
Sample Req. ~2–10 mg (Solution)Single Crystal (Solid)High (Synthesis of standards)
Certainty 95% (Dependent on signal overlap)100% (Gold Standard)100% (If route is unambiguous)
Cost LowHigh (Instrument/Service time)High (Reagents/FTE time)

Comparative Analysis & Protocols

Method A: Advanced 2D NMR (The Workhorse)

Expert Insight: 1D NMR is insufficient due to the lack of coupling between N-substituents and the ring protons. The "Self-Validating" protocol relies on HMBC (Heteronuclear Multiple Bond Correlation) to bridge the heteroatoms.

The Logic of Assignment
  • N1-Substitution: The alkyl protons will show strong 3-bond correlations (

    
    ) to C2  and C7a  (the bridgehead carbon).
    
  • N5-Substitution: The alkyl protons will show correlations to C4 and C6 .

Experimental Protocol: The "Connectivity Walk"
  • Sample Prep: Dissolve 5–10 mg of analyte in 600 µL DMSO-d₆ (preferred over CDCl₃ to prevent aggregation and sharpen exchangeable protons).

  • Acquisition:

    • Run standard 1H and 13C.

    • Run 1H-15N HMBC (optional but definitive): Optimized for long-range coupling (J ~ 8 Hz).

    • Run 1H-13C HMBC : Set optimization for 8 Hz couplings.

    • Run 1H-1H NOESY : Mixing time 300–500 ms.

  • Analysis Steps:

    • Identify the alkyl group protons (e.g., N-CH₂).

    • Step 1 (HMBC): Trace the N-CH₂ correlation.

      • If it hits a quaternary carbon at ~140-145 ppm (C7a) and a CH at ~125-130 ppm (C2), it is N1 .

      • If it hits two CH carbons at ~135-145 ppm (C4, C6), it is N5 .

    • Step 2 (NOESY): Check spatial proximity.

      • N1-R shows NOE to H2 and H7 .

      • N5-R shows NOE to H4 and H6 .

NMR_Logic_Flow Start Unknown Isomer (N-Alkylated) HMBC Run 1H-13C HMBC Start->HMBC Check_C7a Does Alkyl-H correlate to C7a (Bridgehead)? HMBC->Check_C7a N1_Path Yes: Correlates to C7a & C2 Check_C7a->N1_Path Yes N5_Path No: Correlates to C4 & C6 Check_C7a->N5_Path No NOE_Validation NOE Validation N1_Path->NOE_Validation N5_Path->NOE_Validation N1_Result CONFIRMED N1-ISOMER (NOE to H2/H7) NOE_Validation->N1_Result Matches N1 Model N5_Result CONFIRMED N5-ISOMER (NOE to H4/H6) NOE_Validation->N5_Result Matches N5 Model

Figure 1: NMR Logic Flow for distinguishing N1 vs. N5 regioisomers in pyrrolo[3,2-c]pyridines.

Method B: X-Ray Crystallography (The Gold Standard)

Expert Insight: When NMR signals overlap (common in complex analogs) or when stereocenters are involved, X-ray is non-negotiable. It provides the "ground truth."

Experimental Protocol: Vapor Diffusion
  • Solubility Test: Find a solvent that dissolves the compound readily (e.g., DCM, THF) and an anti-solvent that causes cloudiness (e.g., Hexane, Pentane).

  • Setup:

    • Place 1 mL of saturated solution in a small inner vial.

    • Place the inner vial inside a larger jar containing 5 mL of the anti-solvent.

    • Cap the large jar tightly.

  • Equilibration: Allow to stand undisturbed for 3–7 days. The anti-solvent slowly diffuses into the solution, gently forcing precipitation.

  • Validation: Harvest crystal and mount for diffraction.

  • Data: Solve structure to R-factor < 5%.

Pros: Unambiguous proof of connectivity and regiochemistry. Cons: Requires crystalline material; fails with oils or amorphous solids.

Method C: Chemical Correlation (The Tie-Breaker)

Expert Insight: If the compound is an oil and NMR is ambiguous, synthesize the target via an alternative route that forces a specific regiochemistry.

Strategy

To prove an N1-alkyl structure, synthesize the same molecule by building the pyridine ring after the pyrrole nitrogen is already substituted. Alternatively, use a blocking group on N1 to force reaction at C3, then deprotect.

Example Workflow:

  • Ambiguous Route: 5-azaindole + Alkyl Halide + Base → Mixture of N1/N5?

  • Definitive Route: Start with a pre-alkylated pyrrole precursor → Cyclize to form the pyridine ring.

  • Comparison: Compare HPLC retention time and NMR of the "Ambiguous" product with the "Definitive" standard. If they match, the assignment is validated.

Visualizing the Regiochemical Landscape

Understanding the reactivity profile helps predict the major isomer before validation.

Reactivity_Pathways Substrate 5-Azaindole Scaffold Condition_A Strong Base (NaH, KOH) Substrate->Condition_A Condition_B Neutral/Acidic (MeI, No Base) Substrate->Condition_B Condition_C Electrophile (Br2, NBS) Substrate->Condition_C Intermediate_A Azaindolyl Anion (N1-De-H) Condition_A->Intermediate_A Intermediate_B Neutral Species (N5 Lone Pair) Condition_B->Intermediate_B Product_C3 C3-Substitution (Electrophilic) Condition_C->Product_C3 SEAr Mechanism Product_N1 N1-Alkylation (Major) Intermediate_A->Product_N1 Coulombic Control Product_N5 N5-Quaternization (Major) Intermediate_B->Product_N5 Nucleophilic Attack

Figure 2: Reaction pathways dictating regiochemical outcomes in 5-azaindole synthesis.

References

  • Synthesis and structural analysis of pyrrolo[3,2-c]pyridine derivatives. Source: ResearchGate. URL:[Link]

  • Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives. Source: PubMed Central (PMC). URL:[Link]

  • Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. (Analogous regiochemistry study). Source: Organic Chemistry Portal. URL:[Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. Source: Emery Pharma. URL:[Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold. Source: Beilstein Journal of Organic Chemistry. URL:[Link]

Comparative

Comparative Guide: Biological Activity of Pyrrolo[3,2-c] vs. Pyrrolo[2,3-b] Isomers

[1] Executive Summary: The Scaffold-Hopping Decision Matrix In medicinal chemistry, the choice between pyrrolo[2,3-b]pyridine (7-azaindole) and pyrrolo[3,2-c]pyridine (5-azaindole) is rarely arbitrary.[1] It is a strateg...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary: The Scaffold-Hopping Decision Matrix

In medicinal chemistry, the choice between pyrrolo[2,3-b]pyridine (7-azaindole) and pyrrolo[3,2-c]pyridine (5-azaindole) is rarely arbitrary.[1] It is a strategic decision that dictates a molecule's binding mode, metabolic stability, and synthetic accessibility.[1]

  • Pyrrolo[2,3-b]pyridine (7-azaindole): The industry standard for kinase inhibition.[1] It is a direct purine bioisostere that excels at hinge binding. It offers superior metabolic stability but is prone to aldehyde oxidase (AO) metabolism at the C2 position.

  • Pyrrolo[3,2-c]pyridine (5-azaindole): A specialized "scaffold hop" utilized to alter intellectual property (IP) space or exploit specific selectivity pockets.[1] It changes the hydrogen bond acceptor vector, often improving selectivity against off-target kinases that rely on the N7-interaction, though it comes with a steeper synthetic cost.[1]

Structural & Physicochemical Comparison

The fundamental difference lies in the positioning of the pyridine nitrogen atom, which drastically alters the electronic landscape and hydrogen bonding vectors.[1][2]

FeaturePyrrolo[2,3-b]pyridine (7-azaindole)Pyrrolo[3,2-c]pyridine (5-azaindole)Impact on Drug Design
Structure N at position 7 (adjacent to pyrrole NH)N at position 5 (distal to pyrrole NH)7-aza mimics adenine (N1/N7 motif).[1] 5-aza alters the acceptor vector by ~60°.
H-Bonding Bidentate: Donor (N1) + Acceptor (N7)Monodentate at hinge (usually only N1 donor)7-aza is a "privileged" hinge binder. 5-aza requires alternative anchor points.
pKa (conj.[2][3] acid) ~4.6 (Less basic than pyridine)~5.0 - 5.5 (Comparable/slightly more basic)5-aza is more likely to be protonated at physiological pH, affecting solubility and permeability.[1]
Solubility High (>400 µg/mL)High (>400 µg/mL)Both offer >25-fold solubility improvement over indole.
Metabolic Stability Excellent (

min in HLM)
Good (

min in HLM)
7-aza is generally more stable but suffers from C2 oxidation by Aldehyde Oxidase (AO).
Mechanism of Action: Hinge Binding Vectors

The following diagram illustrates why 7-azaindole is the dominant scaffold for ATP-competitive inhibitors. The N1-N7 arrangement perfectly complements the backbone carbonyl and amide NH of the kinase hinge region (e.g., Valine/Methionine residues).

BindingMode cluster_7aza Pyrrolo[2,3-b]pyridine (7-Azaindole) cluster_5aza Pyrrolo[3,2-c]pyridine (5-Azaindole) KinaseHinge Kinase Hinge Region (Backbone CO & NH) N7 N7 (Acceptor) KinaseHinge->N7 H-Bond (Strong) N5 N5 (Misaligned) KinaseHinge->N5 No Interaction (Steric/Vector Mismatch) NH1 NH1 (Donor) NH1->KinaseHinge H-Bond (Strong) NH1_5 NH1 (Donor) NH1_5->KinaseHinge H-Bond (Maintained)

Caption: 7-azaindole forms a "handshake" (bidentate interaction) with the kinase hinge. 5-azaindole retains the donor (NH) but loses the acceptor (N7) interaction, often reducing potency unless specific compensating interactions are designed.[1]

Biological Activity Profiles

A. Kinase Inhibition (The Primary Application)[3][5][6][7][8]
  • 7-Azaindole: This is the core of FDA-approved drugs like Vemurafenib (BRAF inhibitor) and Pexidartinib (CSF-1R inhibitor). It is chosen when high potency is required against targets with a classical adenine-binding pocket (e.g., JAK, CDK, PI3K).[1]

  • 5-Azaindole: Used when "negative selectivity" is needed. For example, if a lead 7-azaindole compound inhibits a desired target but also hits CDK2 (causing toxicity), switching to 5-azaindole can abolish CDK2 binding while maintaining affinity for targets that do not strictly require the N7 interaction (e.g., FMS kinase or Cdc7 ).[1]

B. Case Study: FMS Kinase Selectivity

In a direct comparative study for FMS kinase (CSF-1R) inhibitors, the 5-azaindole scaffold demonstrated superior selectivity over the 7-azaindole lead.

CompoundScaffoldTarget (FMS) IC50Selectivity Insight
KIST101029 Diarylamide Lead96 nMModerate selectivity.[1][3]
Compound 1r Pyrrolo[3,2-c]pyridine 30 nM 3.2x more potent. >33-fold selective vs. c-Met/FLT3.[1][3]

Analysis: The 5-azaindole core in Compound 1r likely avoided a steric clash or electrostatic repulsion present in off-target kinases, while the FMS pocket tolerated the N5 position well.

C. Metabolic Stability & Toxicity
  • Aldehyde Oxidase (AO) Liability: 7-azaindoles are notorious for rapid oxidation at the C2 position by cytosolic AO. This is a "silent killer" in drug development because AO is present in humans but absent in dogs/rats, leading to poor prediction of human PK.[1]

    • Solution: Block C2 with a substituent (Cl, Me) or switch scaffolds.[1]

  • CYP Stability: 5-azaindole derivatives generally show lower intrinsic clearance (

    
    ) than indole analogs but may be less stable than optimized 7-azaindoles.
    

Experimental Protocols

Protocol A: Comparative Synthesis (Accessibility Check)

Note: The primary barrier to using 5-azaindole is synthetic difficulty.

7-Azaindole (Easy):

  • Commercially available (<$1/g).

  • Bartoli Reaction: React 2-nitro-3-chloropyridine with vinyl Grignard.

  • Reissert Synthesis: Condensation of 2-amino-3-picoline with oxalate.

5-Azaindole (Hard):

  • Starting Material: 4-chloro-pyrrolo[2,3-b]pyridine (requires pre-synthesis).[1]

  • Rearrangement: Subject to acid-catalyzed rearrangement or high-temperature fusion with nitroanilines.

  • Batcho-Leimgruber: Requires 4-methyl-3-nitropyridine (expensive/unstable)

    
     DMF-DMA 
    
    
    
    Reductive cyclization.
Protocol B: In Vitro Kinase Assay (FRET-Based)

Use this protocol to compare IC50 values of isomers.

  • Reagents: Recombinant Kinase (e.g., JAK1, FMS), Fluorescent Peptide Substrate, ATP (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     concentration), Test Compounds (DMSO stock).
    
  • Preparation: Dilute compounds in 100% DMSO (1:3 serial dilution). Transfer 50 nL to 384-well plate.

  • Reaction:

    • Add 10 µL of 2x Enzyme/Peptide mix in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Incubate 10 min at RT.

    • Add 10 µL of 2x ATP solution to initiate.

    • Incubate 60 min at RT.

  • Detection: Add Stop Solution (EDTA) + Detection Reagent (Eu-labeled antibody). Read TR-FRET signal after 60 min.

  • Analysis: Fit data to the 4-parameter logistic equation:

    
    .
    

Decision Flowchart

Use this logic to select the correct isomer for your program.

DecisionTree Start Start: Select Scaffold Q1 Is the target a classical ATP-competitive Kinase? Start->Q1 Branch7 Primary Choice: Pyrrolo[2,3-b] (7-Aza) Q1->Branch7 Yes Branch5 Alternative Choice: Pyrrolo[3,2-c] (5-Aza) Q1->Branch5 No / Unknown Q2 Does 7-Aza show poor selectivity or IP issues? Branch7->Q2 Q3 Is C2-oxidation (AO) a major metabolic liability? Q2->Q3 Yes Action1 Proceed with 7-Aza (Optimize C2 substituent) Q2->Action1 No Q3->Action1 Manageable Action2 Switch to 5-Aza (Scaffold Hop) Q3->Action2 High Liability

Caption: Decision matrix for selecting between 7-azaindole and 5-azaindole based on kinase homology, selectivity requirements, and metabolic liabilities.

References

  • Discovery of Pyrrolo[3,2-c]pyridine Derivatives against FMS Kinase Source: National Institutes of Health (PMC) URL:[Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors Source: MDPI (Molecules) URL:[Link][1]

  • Synthesis and SAR of Pyrrolo[2,3-b]pyridine PDE4B Inhibitors Source: ACS Medicinal Chemistry Letters URL:[Link][1]

  • Aldehyde Oxidase Metabolism of 7-Azaindole Derivatives Source: Journal of Medicinal Chemistry URL:[Link][1]

Sources

Validation

A Senior Application Scientist’s Guide to the Analytical Characterization of 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile and its Isomers

Introduction: Navigating the Analytical Landscape of Novel Pyrrolopyridines 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile belongs to the pyrrolopyridine class of heterocyclic compounds, a scaffold of significant inte...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Analytical Landscape of Novel Pyrrolopyridines

4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile belongs to the pyrrolopyridine class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and drug discovery due to its prevalence in biologically active molecules. The precise and accurate analytical characterization of such compounds is paramount for ensuring the integrity of research and development activities, from early-stage discovery to quality control in manufacturing.

This guide addresses the analytical challenges associated with 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile. A critical initial finding is the apparent lack of a commercially available, certified reference standard for this specific isomer. However, several other positional isomers are available. This reality necessitates a robust, multi-technique analytical strategy to confirm identity, purity, and other critical quality attributes. Herein, we present a comparative guide to potential analytical methodologies, offering field-proven insights and detailed experimental protocols to empower researchers in this area.

Sourcing and Comparison of Commercially Available Isomers

Given the absence of a direct commercial source for 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile, researchers may need to consider custom synthesis or the use of closely related isomers as starting points or reference materials. The table below provides a comparative overview of commercially available isomers. It is crucial to verify the identity and purity of any sourced material, as some suppliers may not provide comprehensive analytical data.

Table 1: Comparison of Commercially Available 4-chloro-1H-pyrrolo[3,2-c]pyridine Isomers

Compound NameCAS NumberMolecular FormulaMolecular WeightPotential Suppliers (Example)
4-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile1260383-16-1C₈H₄ClN₃177.59Sigma-Aldrich, Combi-Blocks
4-Chloro-1H-pyrrolo[3,2-c]pyridine-7-carbonitrile2920603-68-3C₈H₄ClN₃177.59ChemScene
4-Chloro-1H-pyrrolo[3,2-c]pyridine60290-21-3C₇H₅ClN₂152.58Sigma-Aldrich, BLDpharm
6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile1260381-90-5C₈H₄ClN₃177.59Echemi

A Multi-Pronged Approach to Analytical Characterization

A singular analytical technique is often insufficient for the comprehensive characterization of a novel compound. We propose a multi-faceted approach employing High-Performance Liquid Chromatography (HPLC) for purity assessment, Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation, and Mass Spectrometry (MS) for molecular weight verification. The following sections detail proposed starting methodologies for each technique. It is imperative to note that these are foundational methods and will likely require optimization and validation for specific applications, in accordance with ICH Q2(R1) guidelines.[1][2][3][4][5]

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Assessment

HPLC is an indispensable tool for determining the purity of small molecules. For a compound like 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile, both reversed-phase and chiral HPLC methods are relevant.

RP-HPLC separates compounds based on their hydrophobicity. This proposed method is a robust starting point for assessing the purity and identifying any potential impurities in a sample.

Experimental Protocol: Proposed RP-HPLC Method

  • Column Selection: A C18 stationary phase is a versatile and common starting point for the separation of a wide range of organic molecules. A column with dimensions of 4.6 x 150 mm and a particle size of 5 µm offers a good balance of efficiency and backpressure.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water. The TFA acts as an ion-pairing agent to improve the peak shape of basic compounds.

    • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A gradient elution is recommended to ensure the elution of compounds with a wide range of polarities.[6][7] A scouting gradient can be employed initially to determine the approximate elution time of the main component and any impurities.

    • Scouting Gradient: 5% B to 95% B over 20 minutes.

    • Optimized Gradient (Example):

      Time (min) %A %B
      0.0 90 10
      20.0 10 90
      25.0 10 90
      25.1 90 10

      | 30.0 | 90 | 10 |

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

    • Detector: UV-Vis Diode Array Detector (DAD) at 220 nm and 254 nm. A DAD allows for the simultaneous monitoring of multiple wavelengths, which is useful for detecting impurities that may have different chromophores.

  • Sample Preparation: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of a 50:50 mixture of acetonitrile and water. Filter the sample through a 0.45 µm syringe filter before injection.[6]

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Compound dissolve Dissolve in ACN/H2O weigh->dissolve filter Filter (0.45 µm) dissolve->filter hplc RP-HPLC System (C18 Column) filter->hplc Inject Sample gradient Gradient Elution (ACN/H2O with TFA) hplc->gradient detection DAD Detection (220 & 254 nm) gradient->detection chromatogram Obtain Chromatogram detection->chromatogram Generate Data integrate Integrate Peaks chromatogram->integrate purity Calculate % Purity integrate->purity NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis dissolve Dissolve in Deuterated Solvent filter Filter into NMR Tube dissolve->filter spectrometer NMR Spectrometer (≥400 MHz) filter->spectrometer Insert Sample acquire_h1 Acquire ¹H Spectrum spectrometer->acquire_h1 acquire_c13 Acquire ¹³C Spectrum spectrometer->acquire_c13 process Process Spectra acquire_h1->process acquire_c13->process interpret Interpret Chemical Shifts, Couplings, & Integration process->interpret confirm Confirm Structure interpret->confirm

Caption: NMR workflow for structural elucidation.

Mass Spectrometry (MS): Unambiguous Molecular Weight Determination

MS provides a direct measurement of the molecular weight of a compound, serving as a critical piece of evidence for its identity.

Direct infusion MS is a rapid method for determining the molecular weight of a sample without prior chromatographic separation. [8][9][10][11][12] Experimental Protocol: Direct Infusion MS

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Introduce the sample into the mass spectrometer's ion source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) to minimize fragmentation and maximize the abundance of the molecular ion.

  • Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to determine the most sensitive ionization mode for the compound. A high-resolution mass spectrometer (e.g., Orbitrap or TOF) is recommended to obtain an accurate mass measurement, which can be used to confirm the elemental composition.

For volatile and thermally stable compounds, GC-MS is a powerful alternative that combines chromatographic separation with mass spectrometric detection. [13][14][15][16][17] Experimental Protocol: Proposed GC-MS Method

  • Column Selection: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-polydimethylsiloxane) is a good starting point for the analysis of many heterocyclic compounds.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes. This program will need to be optimized.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 50 to 500.

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent like dichloromethane or ethyl acetate.

MS_Workflow cluster_di Direct Infusion MS cluster_gc GC-MS sample Prepare Dilute Sample infuse Infuse into ESI Source sample->infuse inject Inject into GC sample->inject acquire_di Acquire High-Resolution Mass Spectrum infuse->acquire_di data_analysis Analyze Mass Spectrum (Molecular Ion & Fragmentation) acquire_di->data_analysis separate Separate on Capillary Column inject->separate acquire_gc Acquire EI Mass Spectrum separate->acquire_gc acquire_gc->data_analysis

Caption: Mass spectrometry workflows for molecular weight verification.

Conclusion: A Framework for Analytical Confidence

References

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Phenomenex. HPLC Technical Tip: Chiral Method Development. [Link]

  • Scribd. ICH Q2(R1) Analytical Method Validation. [Link]

  • PubMed. Thermal extraction-two-dimensional gas chromatography-mass spectrometry with heart-cutting for nitrogen heterocyclics in biomass burning aerosols. [Link]

  • ICH. ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]

  • ICH. Quality Guidelines. [Link]

  • Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. [Link]

  • Chromatography Today. Chiral Method Development Screening Techniques: A practical guide and new approaches in LC-MS. [Link]

  • University of Cambridge. NMR Sample Preparation. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • Humboldt-Universität zu Berlin. sample preparation — NMR Spectroscopy. [Link]

  • National Center for Biotechnology Information. A GC-MS Database of Nitrogen-Rich Volatile Compounds. [Link]

  • ResolveMass Laboratories Inc. Direct Infusion. [Link]

  • Axcend. Low Flow Direct Infusion Mass Spectrometry Using AutoFocus™. [Link]

  • ResearchGate. Nitrogen-Containing Heterocyclic Compounds | Request PDF. [Link]

  • ORBi. QUANTIFICATION OF HETEROCYCLIC AROMATIC COMPOUNDS (NSO-HET)IN FUELS. [Link]

  • Diva-Portal.org. A Direct Infusion Probe for Rapid Metabolomics of Low-Volume Samples. [Link]

  • MDPI. Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. [Link]

  • Welch Materials, Inc. [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. [Link]

  • National Center for Biotechnology Information. Direct Infusion Mass Spectrometry to Rapidly Map Metabolic Flux of Substrates Labeled with Stable Isotopes. [Link]

  • SciSpace. Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]

  • MDPI. Online Direct Infusion Mass Spectrometry of Liquid–Liquid Extraction Phases for Metabolite and Lipid Profiling with the Direct Infusion Probe. [Link]

  • Asian Journal of Pharmaceutical Analysis. A Review of HPLC Method Development and Validation as per ICH Guidelines. [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. [Link]

  • ResearchGate. (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]

Sources

Comparative

Elemental Analysis &amp; Mass Spec Validation for Pyrrolopyridine Building Blocks

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, Analytical Scientists Executive Summary: The "Privileged" Scaffold Challenge Pyrrolopyridines (azaindoles) are "privileged structures" in...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, Analytical Scientists

Executive Summary: The "Privileged" Scaffold Challenge

Pyrrolopyridines (azaindoles) are "privileged structures" in drug discovery, particularly as bioisosteres for indoles and purines in kinase inhibitors (e.g., Vemurafenib). However, their validation presents unique analytical hurdles compared to their carbocyclic analogues (indoles).

This guide objectively compares the analytical performance of Pyrrolopyridines (specifically the 7-azaindole isomer) against standard Indoles , highlighting the specific failure modes in Elemental Analysis (EA) and Mass Spectrometry (MS). We provide a self-validating workflow to ensure data integrity for publication and clinical candidate selection.

Key Comparative Findings
FeatureIndole (Standard)Pyrrolopyridine (7-Azaindole)Analytical Consequence
Combustion (EA) High combustibilityRefractory (N-rich)High Risk: Incomplete combustion yields low %N data. Requires oxidative additives.
Protonation (MS) C3 or N1 (Low Basicity)N7 (Pyridine-like) High Efficiency: Stronger [M+H]+ signal; prone to gas-phase dimerization.
Solvation Low affinityHigh affinity (H-bond donor/acceptor)Calculation Error: Frequently traps water/alcohol in crystal lattice, skewing EA theoreticals.

Technical Context: The Chemistry of Validation

The Combustion Problem (Elemental Analysis)

Unlike indoles, pyrrolopyridines possess a pyridine ring fused to a pyrrole. This increases the nitrogen-to-carbon ratio, making the molecule thermally stable and resistant to oxidation. Standard combustion protocols (


 with 

) often fail to break the Pyridine-Pyrrole bond completely, resulting in nitrogen oxides (

) being under-generated and subsequently under-detected.
  • The Indole Baseline: Indoles combust readily; standard EA tolerances (

    
    ) are easily met.
    
  • The Pyrrolopyridine Deviation: Without combustion aids, 7-azaindoles often show a

    
     to 
    
    
    
    deviation in Nitrogen content due to char formation.
The Ionization Mechanism (Mass Spectrometry)

In Electrospray Ionization (ESI), the site of protonation dictates fragmentation.

  • Indole: Protonation is non-specific (often C3), leading to weak ionization in positive mode.

  • 7-Azaindole: The pyridine nitrogen (N7) has a lone pair not involved in aromaticity (

    
    ), making it a specific and highly efficient protonation site.
    

Diagram 1: Ionization & Fragmentation Logic The following diagram illustrates the structural difference in ionization pathways.

IonizationLogic cluster_0 Indole (Standard) cluster_1 7-Azaindole (Target) I_Struct Indole Structure (No basic N lone pair) I_Ion Non-specific Protonation (Weak [M+H]+) I_Struct->I_Ion I_Frag Fragmentation: Loss of HCN I_Ion->I_Frag A_Struct 7-Azaindole Structure (Basic N7 Pyridine site) A_Ion Specific N7 Protonation (Strong [M+H]+) A_Struct->A_Ion A_Cluster Dimer Formation [2M+H]+ (Gas Phase) A_Ion->A_Cluster High Conc.

Caption: Comparative ionization pathways. 7-azaindole's basic N7 site facilitates strong ionization but promotes gas-phase dimerization.

Experimental Protocols: The Self-Validating Workflow

To achieve publication-quality data (J. Med. Chem. standard), you must move beyond standard high-throughput methods.

Protocol A: High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm formula and assess purity without combustion artifacts.

  • Sample Prep: Dissolve 0.1 mg in MeOH:H2O (1:1) + 0.1% Formic Acid .

    • Why: Formic acid ensures complete protonation of the N7 site, preventing peak broadening.

  • Instrumentation: Q-TOF or Orbitrap (Resolution > 30,000).

  • Method:

    • Source Temp:

      
       (Higher temp required to de-cluster azaindole dimers).
      
    • Scan Range: m/z 100–1000.

  • Self-Validation Check:

    • Pass: Monoisotopic mass error

      
       ppm.
      
    • Warning: Presence of significant

      
       peak (m/z = 
      
      
      
      ).
    • Correction: If dimer dominates, dilute sample

      
       and increase source temperature.
      
Protocol B: Enhanced Elemental Analysis (Combustion)

Objective: Accurate %C, %H, %N determination for refractory heterocycles.

  • Sample Weighing: 2.0 mg (±0.001 mg) in tin capsule.

  • The Critical Step (Additive): Add 5–10 mg of Tungsten Trioxide (

    
    )  or Vanadium Pentoxide (
    
    
    
    ) to the capsule.
    • Why: These oxides act as combustion catalysts, supplying local oxygen and raising the effective temperature to break the stable pyridine-pyrrole bonds [1].

  • Combustion: Flash combustion at

    
     (vs standard 
    
    
    
    ).
  • Solvate Correction:

    • If results fail (e.g., C is low, H is high), calculate for hemi-hydrate (

      
      ) or solvate . Pyrrolopyridines are hygroscopic and often trap lattice water [2].
      

Diagram 2: Decision Tree for Validation

ValidationWorkflow Start Synthesized Pyrrolopyridine Step1 1. Run LC-MS (Low Res) Start->Step1 Decision1 Purity > 95%? Step1->Decision1 Fail1 Re-Purify (Prep HPLC) Decision1->Fail1 No Step2 2. Run HRMS Decision1->Step2 Yes Check2 Error < 5ppm? Step2->Check2 Step3 3. Run Elemental Analysis (EA) Check2->Step3 Yes Check3 Within 0.4%? Step3->Check3 Optimization Add WO3 Oxidizer Optimization->Step3 Check3->Optimization Low %N Solvate Recalculate for Solvate (e.g., +0.5 H2O) Check3->Solvate Low %C, High %H Final Publishable Data Check3->Final Yes Solvate->Check3

Caption: Step-by-step decision tree for validating refractory nitrogen heterocycles.

Comparative Data Analysis

The following table demonstrates a typical "trap" when analyzing a 7-azaindole derivative (


) without the rigorous protocol.

Table 1: Impact of Methodology on Validation Results

MethodResult (%N)Theory (%N)DeviationStatusExplanation
Standard EA 15.21%16.08%-0.87% FAIL Incomplete combustion of the azaindole core.
EA + WO3 Additive 15.95%16.08%-0.13%PASS Oxidizer ensured complete N release.
EA (Solvated) 15.15%15.25%-0.10%PASS Recalculated for

. Common for this scaffold.
HRMS 175.0865175.08713.4 ppmPASS Mass accuracy confirms formula, independent of combustion.

Critical Insight: If your EA fails with low Nitrogen, do not assume impurity immediately. First, add an oxidizer (


). If Carbon is also low, check for trapped water/solvent using NMR or TGA (Thermogravimetric Analysis) [3].

References

  • Combustion Analysis Basics. TSI Incorporated. Retrieved from [Link]

  • 7-Azaindole and Its Clusters with Ar, CH4, H2O. Defense Technical Information Center (DTIC). Retrieved from [Link]

  • Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers (RSC). Retrieved from [Link]

  • Author Guidelines. Journal of Medicinal Chemistry (ACS). Retrieved from [Link]

  • Excited-state triple-proton transfer in 7-azaindole(H2O)2. PubMed. Retrieved from [Link]

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Disposal of 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands not only precision in our experiments but also an unwavering commitment to safety and environmental stewar...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands not only precision in our experiments but also an unwavering commitment to safety and environmental stewardship. The compound 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile, a heterocyclic molecule featuring a chlorinated pyridine ring and a nitrile group, requires meticulous handling from acquisition to disposal. Its structural motifs suggest specific potential hazards that necessitate a well-defined disposal protocol.

This guide provides a comprehensive, step-by-step framework for the proper disposal of 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile and its associated waste streams. The procedures outlined herein are designed to ensure the safety of laboratory personnel, compliance with regulatory standards, and the protection of our environment.

Hazard Identification and Risk Assessment

Inferred GHS Hazard Profile:

Hazard ClassCategoryHazard StatementSource
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[1][2]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[1][2]
Hazardous to the Aquatic EnvironmentAcute/ChronicExpected to be toxic to aquatic organisms with long-lasting effects[3]

The presence of the chloro- and nitrile functional groups necessitates that this compound be treated as a hazardous substance. The chlorinated pyridine structure makes it a priority pollutant, and its disposal is regulated under federal and local environmental laws.[4]

Regulatory Compliance: EPA Hazardous Waste Classification

Under the Resource Conservation and Recovery Act (RCRA), chemical waste must be properly classified to ensure correct disposal.[4] Based on its pyridine structure, waste containing 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile should be classified with the following EPA hazardous waste code:

  • D038 - Pyridine: This code is applied for toxicity characteristic due to the presence of pyridine.[5][6][7]

Additionally, as a halogenated organic compound, it may fall under "F-listed" wastes if it is a spent solvent, though this is less common for a research-grade solid.[7][8] The most critical step is to consult your institution's Environmental Health & Safety (EHS) office, as they will provide the definitive waste codes based on local and state regulations.

Core Disposal Protocol: A Step-by-Step Guide

This protocol outlines the essential procedures for safely managing the waste from the moment of generation to its final collection.

Step 1: Donning Personal Protective Equipment (PPE)

Before handling the chemical in any form (pure solid, solution, or waste), ensure a complete set of PPE is worn to prevent exposure.[2][9]

  • Hand Protection: Nitrile or neoprene gloves are required. Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.[9]

  • Eye Protection: Safety glasses with side-shields or chemical splash goggles are mandatory.[9]

  • Skin and Body Protection: A standard laboratory coat must be worn. For larger quantities or when there is a risk of splashing, a chemically resistant apron is recommended.

  • Respiratory Protection: Handle the solid compound and prepare solutions only within a certified chemical fume hood to avoid inhalation of dust or aerosols.[10]

Step 2: Waste Segregation and Containerization

Proper segregation is crucial to prevent dangerous chemical reactions and to ensure compliant disposal.

  • Designated Waste Container: All solid waste of 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile, including residual amounts in weigh boats or vials, must be collected in a dedicated, sealable, and clearly labeled hazardous waste container.[11][12]

  • Contaminated Labware: Disposable items such as gloves, pipette tips, and contaminated paper towels should be placed in a separate, sealed plastic bag or container that is also labeled as hazardous waste. These items should not be mixed with regular trash.[12]

  • Solvent Waste: If the compound is used in solution, the resulting liquid waste must be collected in a separate, compatible hazardous waste container for halogenated organic solvents. Do not mix with non-halogenated solvent waste.

  • Container Material: Use containers made of materials chemically compatible with chlorinated organic compounds, such as glass or high-density polyethylene (HDPE).

Step 3: Labeling and Documentation

Accurate labeling is a regulatory requirement and is essential for the safety of all personnel.

  • Label Contents: The hazardous waste container label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile."

    • The relevant EPA Waste Code (e.g., D038).[5][6]

    • The specific hazards (e.g., Toxic, Irritant).

    • The accumulation start date (the date the first drop of waste enters the container).

    • The name of the principal investigator and the laboratory location.

Step 4: On-Site Accumulation and Storage
  • Location: Store sealed waste containers in a designated satellite accumulation area within the laboratory. This area must be under the control of the laboratory personnel.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to capture any potential leaks.

  • Segregation: Keep containers of this waste segregated from incompatible materials, particularly strong acids, bases, and oxidizing agents.[13]

Step 5: Arranging for Final Disposal
  • Contact EHS: Once the waste container is full or has been accumulating for a period defined by your institution (typically 90-180 days), contact your EHS or Hazardous Waste Management office to schedule a pickup.[14]

  • Professional Disposal: Do not attempt to dispose of this chemical down the drain or in the regular trash.[14] It must be disposed of through a licensed hazardous waste contractor, who will typically use high-temperature incineration.[4]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for segregating and managing waste streams associated with 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile.

Caption: Decision workflow for proper waste segregation.

Spill and Decontamination Procedures

Accidents can happen, and a clear plan is essential for a swift and safe response.

  • For Small Spills (Solid):

    • Alert personnel in the immediate area.

    • Wearing full PPE, gently cover the spill with an absorbent material designed for chemical spills (e.g., vermiculite or sand).

    • Carefully sweep the material into a designated hazardous waste container. Avoid creating dust.[9]

    • Decontaminate the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • For Large Spills:

    • Evacuate the laboratory immediately.

    • Alert others in the vicinity and activate the nearest fire alarm if there is an immediate risk of fire or exposure.

    • Contact your institution's emergency response line and the EHS office from a safe location.

    • Do not attempt to clean up a large spill unless you are trained and equipped to do so.

By adhering to these rigorous safety and disposal protocols, we can confidently advance our research while upholding our responsibility to protect ourselves, our colleagues, and the environment.

References

  • MATERIAL SAFETY DATA SHEET. (n.d.).
  • How to Dispose of Nitrile Gloves? (2025, November 7). Earth Safe PPE.
  • Frequently-used federal hazardous waste codes. (n.d.).
  • SAFETY DATA SHEET. (2010, December 28).
  • SAFETY DATA SHEET. (2026, January 13).
  • SAFETY DATA SHEET. (2018, August 20). Acros PharmaTech Limited.
  • SAFETY DATA SHEET. (2010, November 16). Fisher Scientific.
  • Safety Data Sheet. (2024, December 19). CymitQuimica.
  • EPA HAZARDOUS WASTE CODES. (n.d.).
  • 4-chloro-1H-pyrrolo[3,2-c]pyridine. (n.d.). PubChem.
  • What Regulations Apply to Chlorinated Solvent Use? (n.d.). P2 InfoHouse.
  • Chemical Waste Management for Laboratories. (n.d.).
  • Toxic Chemicals and Their Waste Codes. (n.d.).
  • Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2- carboxylate Safety Data Sheet. (2016, December 8). Synquest Labs.
  • Waste Code. (n.d.). EPA.
  • Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt.
  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center.

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Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile

Executive Summary & Risk Context For Researchers and Drug Discovery Professionals: 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile is a functionalized azaindole scaffold, frequently utilized as a pharmacophore in the d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Risk Context

For Researchers and Drug Discovery Professionals: 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile is a functionalized azaindole scaffold, frequently utilized as a pharmacophore in the development of kinase inhibitors (e.g., JAK/STAT pathway modulators).

While specific toxicological data (OEL/IDLH) for this CAS is limited, Structure-Activity Relationship (SAR) analysis mandates that it be handled as a High-Potency Active Pharmaceutical Ingredient (HPAPI) intermediate until definitive toxicity data proves otherwise.

Key Hazard Drivers:

  • Nitrile Moiety (-CN): Potential for metabolic release of cyanide ions; acute oral toxicity risks.

  • Halogenated Heterocycle: High potential for skin/mucous membrane irritation and sensitization.

  • Physical State: Likely a fluffy solid prone to static charge, increasing inhalation risk during weighing.

Hazard Assessment & Control Banding

Since no Occupational Exposure Limit (OEL) exists, we apply Control Banding . We assign this compound to Hazard Band 3 (0.01 – 1 mg/m³) based on the precautionary principle for novel nitrogenous heterocycles.

Hazard CategoryGHS CodeDescriptionMechanism of Action
Acute Toxicity H302 / H301Harmful/Toxic if swallowedInterference with cellular respiration (Nitrile group).
Irritation H315, H319Skin & Eye IrritationAlkylating potential of the chloro-pyridine ring.
Respiratory H335Respiratory IrritationMechanical irritation and mucous membrane absorption.

PPE Selection Matrix

The following PPE standards are non-negotiable for GLP (Good Laboratory Practice) compliance.

Tier 1: Analytical & Small Scale (<100 mg)

For QC, NMR prep, and aliquoting.

  • Respiratory: Certified Chemical Fume Hood (Face velocity: 100 fpm).

  • Hands: Single pair Nitrile gloves (Thickness: ≥ 0.11 mm).

  • Eyes: ANSI Z87.1 Safety Glasses with side shields.

  • Body: Standard cotton lab coat + long pants + closed-toe shoes.

Tier 2: Preparative & Scale-Up (>100 mg or Solid Handling)

For synthesis setup, rotary evaporation, and column chromatography.

  • Respiratory: Chemical Fume Hood.[1] If working outside a hood (e.g., balance enclosure), use a P100/N95 Particulate Respirator .

  • Hands: Double Gloving technique.

    • Inner: Nitrile (Disposable).[2][3][4][5]

    • Outer: Extended cuff Nitrile or Neoprene (≥ 5 mil).

    • Rationale: Prevents permeation of halogenated organics.

  • Eyes: Chemical Splash Goggles (Vented).

  • Body: Tyvek® arm sleeves or disposable apron over lab coat to prevent sleeve contamination.

Operational Protocols

A. Weighing & Transfer (The Critical Step)

Static electricity is the primary vector for contamination with azaindole solids.

  • Engineering Control: Perform all weighing inside a Powder Containment Hood or a Fume Hood with a draft shield.

  • Static Mitigation: Use an ionizing fan or anti-static gun on the spatula and weighing boat before transfer.

  • Technique:

    • Place a tackymat at the hood sash.

    • Tare the vial inside the hood.

    • Clean the exterior of the vial with a methanol-dampened wipe before removing it from the hood.

B. Solubilization & Reaction

Avoid acidic conditions which may hydrolyze the nitrile group.

  • Solvent Choice: Dissolve in DMSO or DMF inside the hood immediately after weighing to lock down the dust hazard.

  • Temperature: If heating is required (>50°C), ensure the condenser is vented to a scrubber or active exhaust. Do not rely on a balloon for pressure relief with nitrile compounds.

C. PPE Decision Logic (Visualization)

PPE_Decision_Matrix Start Start: Handling 1190314-38-3 StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Oil StateCheck->Liquid QtyCheck Quantity > 100mg? Solid->QtyCheck Tier1 TIER 1 PPE Single Nitrile Gloves Safety Glasses Fume Hood Liquid->Tier1 QtyCheck->Tier1 No Tier2 TIER 2 PPE Double Gloves (Extended Cuff) Splash Goggles Tyvek Sleeves QtyCheck->Tier2 Yes RespCheck Open Air Handling? Tier2->RespCheck RespCheck->Tier2 No (In Hood) Respirator ADD: P100/N95 Mask RespCheck->Respirator Yes

Figure 1: Decision matrix for selecting appropriate PPE based on physical state and quantity.

Emergency & Disposal Procedures

A. Spill Response (Dry Powder)
  • Evacuate: Clear the immediate area (radius: 3 meters).

  • Don PPE: Upgrade to Tier 2 PPE (Double gloves, Goggles, N95/P100).

  • Cover: Gently cover the spill with a damp paper towel (soaked in water/surfactant) to prevent dust aerosolization.

  • Clean: Scoop up the damp material. Wipe the surface 3x with 10% Bleach solution (oxidizes potential cyanide traces) followed by water.

B. Waste Disposal

Segregation is vital to prevent incompatibilities.[2]

Waste StreamClassificationContainer LabelingNotes
Stream A Solid Hazardous Waste"Toxic Solid - Nitrile Heterocycle"Double bag in clear polyethylene.
Stream B Halogenated Solvents"Halogenated Organic - Contains Nitriles"DO NOT mix with strong acids (H₂SO₄, HCl) to prevent HCN generation.
Stream C Aqueous Wash"Aqueous Basic Waste"Adjust pH to >10 before disposal if cyanide release is suspected.
C. Spill Workflow (Visualization)

Spill_Response Spill Spill Detected Secure 1. Secure Area (Evacuate 3m) Spill->Secure PPE 2. Don Tier 2 PPE (Resp + Dbl Gloves) Secure->PPE Contain 3. Dampen & Cover (Prevent Dust) PPE->Contain Clean 4. Bleach Wipe Down (Oxidation) Contain->Clean Dispose 5. Tag as Halogenated Waste Clean->Dispose

Figure 2: Step-by-step workflow for managing dry powder spills of 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile.

References & Verification

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[6]

  • Occupational Safety and Health Administration (OSHA). (2011).[6] Laboratory Safety Guidance. OSHA 3404-11R.

  • PubChem. (n.d.). Compound Summary for CAS 1190314-38-3. National Library of Medicine.

  • SafeBridge Consultants. (n.d.). Potent Compound Safety: Categorization and Handling. (Industry standard reference for Band 3/4 categorization).

Disclaimer: This guide is for informational purposes for trained professionals. Always consult your institution's specific Chemical Hygiene Plan (CHP) before handling novel intermediates.

Sources

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